molecular formula C7H7ClN2O2 B11904853 Methyl 2-(5-chloropyrimidin-4-yl)acetate CAS No. 1260813-71-5

Methyl 2-(5-chloropyrimidin-4-yl)acetate

Número de catálogo: B11904853
Número CAS: 1260813-71-5
Peso molecular: 186.59 g/mol
Clave InChI: HVUWJILIQIBXHB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS 1260813-71-5) is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a chloropyrimidine ring, a privileged structure in medicinal chemistry, making it a valuable scaffold for constructing more complex molecules . The reactive chlorine atom on the pyrimidine ring and the ester functional group offer two distinct sites for further chemical modification, such as nucleophilic aromatic substitution and hydrolysis or amidation reactions. This dual functionality allows researchers to efficiently generate diverse compound libraries for biological screening . Supplied with a guaranteed purity of 95%, this material is ideal for exploratory synthesis in various fields, including drug discovery and agrochemical development . The product is intended for use in controlled laboratory settings by qualified researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1260813-71-5

Fórmula molecular

C7H7ClN2O2

Peso molecular

186.59 g/mol

Nombre IUPAC

methyl 2-(5-chloropyrimidin-4-yl)acetate

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)2-6-5(8)3-9-4-10-6/h3-4H,2H2,1H3

Clave InChI

HVUWJILIQIBXHB-UHFFFAOYSA-N

SMILES canónico

COC(=O)CC1=NC=NC=C1Cl

Origen del producto

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl 2-(5-chloropyrimidin-4-yl)acetate: A Core Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals increasingly target complex kinase architectures, the demand for functionally dense, regioselectively substituted pyrimidines has surged. Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) is a critical electrophilic building block utilized in the synthesis of advanced macrocycles and covalent kinase inhibitors, including Focal Adhesion Kinase (FAK) and MST3 inhibitors[1][2]. The 5-chloro substituent provides a critical halogen-bonding vector and modulates the pKa of the pyrimidine nitrogens, while the C4-acetate moiety serves as a versatile handle for subsequent amidation or enolate chemistry.

This whitepaper provides an in-depth, self-validating technical guide to the two-step synthesis of this molecule, prioritizing mechanistic causality, chemoselectivity, and scalable protocol design.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate avoids direct enolate coupling with 4,5-dichloropyrimidine due to the instability of mono-ester enolates and the risk of poly-alkylation. Instead, a highly controlled two-phase approach is employed:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The starting material, 4,5-dichloropyrimidine, features two distinct halogenated positions. However, the C4-position is highly activated toward nucleophilic attack due to its ortho/para-like relationship to the electron-withdrawing ring nitrogens[1]. The C5-position, being meta to the nitrogens, lacks this resonance activation. Consequently, the reaction with dimethyl malonate occurs exclusively at C4.

  • Chemoselective Krapcho Decarboxylation: Converting the resulting malonate adduct to the target mono-acetate requires dealkoxycarbonylation. Traditional basic saponification (NaOH/H₂O) followed by acid-catalyzed decarboxylation is fundamentally incompatible with this substrate; harsh aqueous base at elevated temperatures risks SNAr displacement of the C5-chloride or nucleophilic ring-opening of the pyrimidine core. The Krapcho decarboxylation operates under near-neutral conditions, relying on the high nucleophilicity of the chloride ion in a dipolar aprotic solvent to selectively attack the soft methyl group of the ester, preserving the integrity of the pyrimidine ring[3].

Synthesis_Pathway A 4,5-Dichloropyrimidine CAS: 5305-40-8 B Dimethyl 2-(5-chloropyrimidin- 4-yl)malonate CAS: 809276-87-7 A->B Dimethyl malonate NaH, THF, 0 °C to RT (SNAr Reaction) C Methyl 2-(5-chloropyrimidin- 4-yl)acetate CAS: 1260813-71-5 B->C LiCl, H2O, DMSO 130 °C, 4-6 h (Krapcho Decarboxylation)

Figure 1: Two-step synthetic pathway for Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to the next synthetic phase.

Phase 1: Synthesis of Dimethyl 2-(5-chloropyrimidin-4-yl)malonate

Causality of Reagent Stoichiometry: When utilizing Sodium Hydride (NaH) as the base, 2.2 equivalents are strictly required. The first equivalent deprotonates the dimethyl malonate to initiate the nucleophilic attack. However, the resulting product contains a highly acidic methine proton flanked by two ester groups and an electron-deficient pyrimidine ring. This product will immediately quench any remaining malonate enolate if a second equivalent of base is not present to form the stable product enolate during the reaction.

Protocol:

  • Preparation: Flame-dry a 500 mL round-bottom flask and purge with inert gas (N₂ or Ar). Charge the flask with NaH (60% dispersion in mineral oil, 2.2 eq, 88 mmol) and anhydrous THF (100 mL).

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add dimethyl malonate (1.1 eq, 44 mmol) dropwise over 15 minutes. Self-Validation: Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes until the solution becomes homogeneous, indicating complete enolate formation.

  • SNAr Addition: Dissolve 4,5-dichloropyrimidine (1.0 eq, 40 mmol) in anhydrous THF (20 mL) and add it dropwise to the enolate solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.3).

  • Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (50 mL) to protonate the product enolate without causing ester hydrolysis. Extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford Dimethyl 2-(5-chloropyrimidin-4-yl)malonate as a pale yellow oil.

Phase 2: Krapcho Decarboxylation to Target Acetate

Causality of Solvent and Salt Selection: Dimethyl sulfoxide (DMSO) is chosen for its high dielectric constant, which solvates the lithium cation and leaves the chloride anion naked and highly nucleophilic. Exactly 2.0 equivalents of H₂O are added to act as the proton source for the final carbanion; excess water would trigger competitive basic hydrolysis.

Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve Dimethyl 2-(5-chloropyrimidin-4-yl)malonate (1.0 eq, 30 mmol) in DMSO (60 mL, yielding a 0.5 M solution).

  • Reagent Addition: Add anhydrous Lithium Chloride (LiCl) (2.0 eq, 60 mmol) and distilled H₂O (2.0 eq, 60 mmol).

  • Thermal Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to 130 °C using a silicone oil bath. Self-Validation: At approximately 110 °C, bubbling will commence, signifying the release of chloromethane (CH₃Cl) and carbon dioxide (CO₂) gases.

  • Propagation: Maintain heating at 130 °C for 4–6 hours. Monitor via LC-MS. The mass of the intermediate[M+H]⁺ 245.0 should transition cleanly to the target mass [M+H]⁺ 187.0.

  • Workup: Cool the reaction to room temperature. Dilute heavily with H₂O (150 mL) to crash out the product and alter the partition coefficient of DMSO. Extract with EtOAc (4 x 50 mL). Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) to quantitatively remove residual DMSO.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield Methyl 2-(5-chloropyrimidin-4-yl)acetate as an off-white solid.

Mechanistic Visualizations

The precise sequence of electron flow dictates the success of this pathway. The diagram below maps the transition states from the initial Meisenheimer complex formation to the final protonation of the decarboxylated carbanion.

Krapcho_Mechanism cluster_0 Phase 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Phase 2: Krapcho Decarboxylation N1 Malonate Enolate Formation (via NaH) N2 Nucleophilic Attack at Pyrimidine C4 N1->N2 N3 Meisenheimer Complex Intermediate N2->N3 N4 Expulsion of Chloride (Yields Malonate Adduct) N3->N4 N5 S_N2 Attack by Cl⁻ on Ester Methyl Group N4->N5 Heat (130 °C) LiCl / H₂O / DMSO N6 Release of CH₃Cl (gas) & Carboxylate Formation N5->N6 N7 Decarboxylation (-CO₂) to Carbanion N6->N7 N8 Protonation by H₂O (Yields Final Acetate) N7->N8

Figure 2: Mechanistic workflow detailing the SNAr and subsequent dealkoxycarbonylation.

Quantitative Data & Analytical Validation

To ensure batch-to-batch reproducibility, the following table summarizes the expected quantitative parameters and primary analytical markers for both phases of the synthesis.

ParameterPhase 1: SNAr ReactionPhase 2: Krapcho Decarboxylation
Starting Material 4,5-Dichloropyrimidine (CAS: 5305-40-8)Dimethyl 2-(5-chloropyrimidin-4-yl)malonate
Reagents Dimethyl malonate, NaH (2.2 eq)LiCl (2.0 eq), H₂O (2.0 eq)
Solvent Environment Anhydrous THF (0.4 M)DMSO (0.5 M)
Temperature Profile 0 °C → 25 °C130 °C
Reaction Time 2–4 hours4–6 hours
Typical Isolated Yield 75–85%80–90%
Expected LC-MS [M+H]⁺ 245.0 (³⁵Cl isotope)187.0 (³⁵Cl isotope)
Key ¹H NMR Marker Singlet at ~5.3 ppm (1H, methine)Loss of one -OCH₃ singlet; appearance of -CH₂- singlet at ~3.9 ppm

References

  • Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma . Journal of Medicinal Chemistry - ACS Publications. 2

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 . bioRxiv. 1

  • Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters . ResearchGate. 3

Sources

"Methyl 2-(5-chloropyrimidin-4-yl)acetate" chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 2-(5-chloropyrimidin-4-yl)acetate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(5-chloropyrimidin-4-yl)acetate, a key heterocyclic building block in modern synthetic and medicinal chemistry. The document elucidates its core chemical properties, outlines robust synthetic strategies, explores its chemical reactivity, and discusses its significant applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights and detailed protocols to facilitate its effective utilization.

Introduction and Strategic Importance

Methyl 2-(5-chloropyrimidin-4-yl)acetate is a substituted pyrimidine derivative whose strategic importance lies in its versatile chemical functionality. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] The specific substitution pattern of this compound—a chloro group at the 5-position and a methyl acetate moiety at the 4-position—provides two distinct and orthogonal points for chemical modification. The electron-withdrawing chlorine atom activates the pyrimidine ring, making it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[2]

Physicochemical and Structural Properties

The fundamental properties of a chemical entity are critical for its handling, reaction design, and integration into synthetic workflows. Below is a summary of the key identifiers and computed properties for the isomeric compound, Methyl 2-(4-chloropyrimidin-5-yl)acetate, as data for the specific 5-chloro-4-ylacetate isomer is less prevalent. The properties are expected to be very similar.

PropertyValueSource
CAS Number 1261740-70-8 (for 4-chloro-5-yl isomer)[3]
Molecular Formula C₇H₇ClN₂O₂[3][4]
Molecular Weight 186.60 g/mol [3][4]
Canonical SMILES COC(=O)CC1=CN=C(Cl)N=C1[5]
InChI Key UZQNENZJAICKBE-UHFFFAOYSA-N (for 2-chloro isomer)[6]
Purity Typically ≥95%[3]
Physical Form Solid / Liquid[6]
Topological Polar Surface Area 52.08 Ų[4]
Predicted logP 0.8455[4]

Synthesis and Mechanistic Considerations

The synthesis of pyrimidine derivatives can be approached through various classical methods, such as the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines.[7][8] For substituted pyrimidines like Methyl 2-(5-chloropyrimidin-4-yl)acetate, a common and effective strategy involves building upon a pre-formed, functionalized pyrimidine ring.

A logical and field-proven approach is the condensation of a suitable pyrimidine precursor with a reagent that introduces the acetate side chain. For example, the synthesis of the related isomer, methyl 2-(4-chloropyrimidin-5-yl)acetate, typically involves the reaction of 4-chloropyrimidine with methyl bromoacetate in the presence of a base.[3] This highlights a general strategy of nucleophilic substitution or coupling to append side chains to the pyrimidine core.

Proposed Synthetic Workflow

The following workflow illustrates a generalized, high-level approach to synthesizing chloropyrimidine acetate derivatives. The choice of starting materials and specific reaction conditions would be optimized to favor the desired 5-chloro-4-acetate isomer.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Side-Chain Installation A 1,3-Dicarbonyl Precursor C Cyclocondensation (e.g., Pinner Synthesis) A->C B Amidine or Urea Derivative B->C D Functionalized Pyrimidine (e.g., Hydroxypyrimidine) C->D Formation of pyrimidine core F Chloropyrimidine Intermediate D->F Hydroxyl to Chloro conversion E Chlorinating Agent (e.g., POCl₃) E->F H Final Product: Methyl 2-(chloropyrimidin-yl)acetate F->H Nucleophilic Substitution or Coupling G Methyl Bromoacetate + Base (e.g., K₂CO₃) G->H

Caption: Generalized synthetic workflow for chloropyrimidine acetate derivatives.

Expertise & Causality: The chlorination step (Step 2) is crucial. Using a reagent like phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxyl groups on heterocyclic rings (pyrimidinones) into chlorides. This resulting chloro-substituent is an excellent leaving group, setting the stage for subsequent nucleophilic aromatic substitution (SₙAr) reactions, which is a cornerstone of pyrimidine chemistry.[9] The final side-chain installation (Step 3) leverages the reactivity of the chloropyrimidine with a suitable nucleophile, in this case, the enolate of methyl acetate or a related species, to form the C-C bond.[3]

Chemical Reactivity and Derivatization Potential

The synthetic utility of Methyl 2-(5-chloropyrimidin-4-yl)acetate stems from its two primary reactive sites: the chlorine-substituted carbon on the pyrimidine ring and the methyl ester group. This dual reactivity allows for sequential or selective modifications to build molecular complexity.

  • Nucleophilic Aromatic Substitution (SₙAr) at C5: The chlorine atom at the 5-position is susceptible to displacement by a wide range of nucleophiles. This is a common strategy in medicinal chemistry to introduce diversity. Suitable nucleophiles include amines, thiols, and alcohols, leading to the formation of amino-, thioether-, and ether-linked pyrimidine derivatives, respectively. This reaction is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies.[10]

  • Ester Group Transformations: The methyl ester is a versatile handle for further modification.

    • Hydrolysis: It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-chloropyrimidin-4-yl)acetic acid.[3]

    • Amide Coupling: The resulting carboxylic acid is a key precursor for forming amide bonds using standard coupling reagents (e.g., EDAC, HATU), allowing for the introduction of a vast array of amine-containing fragments.

    • Reduction: The ester can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity cluster_ring Ring Modifications (SₙAr) cluster_ester Side-Chain Modifications Start Methyl 2-(5-chloropyrimidin-4-yl)acetate Amine 5-Amino Derivative Start->Amine R₂NH Thiol 5-Thioether Derivative Start->Thiol RSH Alcohol 5-Ether Derivative Start->Alcohol ROH Acid Carboxylic Acid Start->Acid Hydrolysis (H⁺ or OH⁻) Primary_Alcohol Primary Alcohol Start->Primary_Alcohol Reduction (e.g., LiAlH₄) Amide Amide Derivative Acid->Amide Amine + Coupling Agent

Caption: Key reactivity pathways for Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Applications in Drug Discovery

Chloropyrimidine intermediates are foundational in the synthesis of targeted therapeutics. The pyrimidine scaffold is a privileged structure that can effectively mimic the purine core of ATP, enabling it to bind to the active site of many protein kinases.

  • Kinase Inhibitor Synthesis: Substituted pyrimidines are central components of numerous kinase inhibitors used in oncology and immunology. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, a related compound, is a vital precursor for dihydropyrrolopyrimidine-selective JAK2 inhibitors, which are used to treat myeloproliferative neoplasms.[11] The 5-chloropyrimidine motif, specifically, has been explored in the development of inhibitors for VEGFR-2 and CDK1, both of which are important targets in cancer therapy.[2]

  • General Pharmaceutical Building Block: Beyond kinases, the 5-chloropyrimidine structure is used to synthesize a broad range of biologically active molecules, including antivirals, antibacterials, and CNS-active agents.[12] Its ability to serve as a versatile platform for introducing various functional groups makes it an invaluable tool for lead optimization campaigns.

Spectroscopic Characterization (Predicted)

Mass Spectrometry (MS)

The most distinctive feature in the mass spectrum of a monochlorinated compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).

  • Molecular Ion Peak: An electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of peaks for the molecular ion (M⁺) or the protonated molecule ([M+H]⁺).

  • Isotopic Signature: There will be an M peak corresponding to the molecule containing ³⁵Cl and an M+2 peak for the molecule containing ³⁷Cl. The intensity ratio of the M+2 peak to the M peak will be approximately 1:3 (or ~32%).[13] This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire carbomethoxy group (-COOCH₃), or cleavage of the acetate side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals:

    • A singlet for the methyl ester protons (-OCH₃) around 3.7-3.8 ppm.

    • A singlet for the methylene protons (-CH₂-) adjacent to the pyrimidine ring and the carbonyl group, likely in the range of 3.9-4.2 ppm.

    • Two distinct signals for the pyrimidine ring protons. The proton at C2 and the proton at C6 will appear as singlets in the aromatic region, typically between 8.5 and 9.2 ppm.

  • ¹³C NMR: The carbon spectrum would show signals for:

    • The methyl ester carbon (~52 ppm).

    • The methylene carbon (~35-40 ppm).

    • The ester carbonyl carbon (~170 ppm).

    • Four distinct signals for the pyrimidine ring carbons, with chemical shifts influenced by the nitrogen atoms and the chlorine substituent.

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for Methyl 2-(5-chloropyrimidin-4-yl)acetate from the supplier before handling.

  • Hazard Identification: Halogenated heterocyclic compounds are often classified as irritants. Expected hazards include:

    • Causes skin irritation (H315).[14][15]

    • Causes serious eye irritation (H319).[14][15]

    • May cause respiratory irritation (H335).[14][15]

    • May be harmful if swallowed or inhaled.[12][14]

  • Recommended Handling Protocols:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]

    • Avoid breathing dust, fumes, or vapors.[14]

    • Wash hands thoroughly after handling.[14]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

    • For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[12]

Conclusion

Methyl 2-(5-chloropyrimidin-4-yl)acetate is a high-value chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its well-defined reactive sites—the chloro-substituent and the methyl ester—provide a robust platform for molecular elaboration. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this versatile building block for the efficient construction of novel and complex molecules with potential therapeutic applications.

References

  • UCLA Department of Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • BMS. (2014, September 10). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.
  • Guidechem. (n.d.). 5-Chloropyrimidine 17180-94-8 wiki.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Sigma-Aldrich. (n.d.). methyl 2-(6-chloropyrimidin-4-yl)acetate | 1097779-00-4.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Benchchem. (n.d.). methyl 2-(4-chloropyrimidin-5-yl)acetate | 1261740-70-8.
  • ACS Publications. (n.d.). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • PenPharm. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis.
  • AiFChem. (2025, October 27). 1261740-70-8 | Methyl 2-(4-chloropyrimidin-5-yl)acetate.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • PubChem. (n.d.). Methyl 2-(pyrimidin-4-YL)acetate | C7H8N2O2 | CID 21486902.
  • ChemScene. (n.d.). 1216129-71-3 | Methyl 2-(2-chloropyrimidin-4-yl)acetate.
  • NextSDS. (n.d.). methyl 2-(trichloropyrimidin-5-yl)acetate — Chemical Substance Information.
  • Synquest Labs. (n.d.). Methyl acetate. Retrieved from Synquest Labs.

  • PubChem. (n.d.). 5-Chloropyrimidine | C4H3ClN2 | CID 12600384.
  • Fuxin Custchem Fine Chemical Co., Ltd. (n.d.). Pyrimidine series intermediates. Retrieved from Fuxin Custchem Fine Chemical Co., Ltd.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Sigma-Aldrich. (n.d.). methyl 2-(2-chloropyrimidin-4-yl)acetate | 1216129-71-3.
  • EvitaChem. (n.d.). Buy Methyl2-(4-aminopyrimidin-5-yl)acetate (EVT-13765418).
  • Benchchem. (n.d.). Mass Spectrometry Analysis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Guide.
  • AiFChem. (2025, October 27). 1261803-28-4 | methyl 2-(2-chloropyrimidin-5-yl)acetate.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Guidechem. (n.d.). Methyl 2-[(5-bromopyrimidin-4-yl)oxy]acetate 2749410-60-2 wiki.
  • Google Patents. (n.d.). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • PubMed. (2007, April 15). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1).

Sources

Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS 1260813-71-5): A Privileged Scaffold in Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the precise spatial arrangement of pharmacophores is critical for achieving kinome-wide selectivity. Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS 1260813-71-5)[1] has emerged as a highly versatile, privileged building block for the synthesis of advanced targeted therapies. By combining a hinge-binding pyrimidine core, a lipophilic 5-chloro anchor, and a synthetically malleable C4-acetate extension vector, this intermediate enables medicinal chemists to construct complex linear and macrocyclic kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural rationale, validated synthetic methodologies, and proven applications in targeting kinases such as MST3 and Focal Adhesion Kinase (FAK)[2][3].

Physicochemical Profiling & Structural Rationale

The utility of Methyl 2-(5-chloropyrimidin-4-yl)acetate lies in its dual functionality: it serves as both the primary pharmacophore for ATP-competitive binding and a robust synthetic hub for structural diversification[4].

Quantitative Data Summary
PropertyValue
IUPAC Name Methyl 2-(5-chloropyrimidin-4-yl)acetate
CAS Number 1260813-71-5
Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
Core Scaffold 5-Chloropyrimidine
Key Functional Groups C4-Methyl Acetate, C5-Chloro
Mechanistic Causality of the Scaffold
  • The Pyrimidine Core: The N1 and N3 nitrogen atoms act as critical hydrogen bond acceptors. In the ATP-binding pocket of kinases, these nitrogens interact directly with the backbone amides of the hinge region (e.g., methionine or cysteine residues), anchoring the molecule[5].

  • The 5-Chloro Substituent: The chlorine atom provides a lipophilic anchor that often targets the gatekeeper pocket or adjacent hydrophobic sub-pockets. Its steric bulk restricts the rotational freedom of attached groups, pre-organizing the molecule into its bioactive conformation. Furthermore, it can engage in stabilizing halogen bonds with the protein backbone[6].

  • The C4-Methyl Acetate Group: The methylene spacer (-CH2-) provides essential rotational flexibility, allowing the ester (and subsequent derivatives) to project out of the narrow ATP pocket toward the solvent-exposed region. The methyl ester is an ideal protecting group that can be selectively hydrolyzed, reduced, or directly converted into amides to attach linker moieties or covalent warheads[7].

G core 5-Chloropyrimidine Core hinge Kinase Hinge Binding (N1/N3 H-Bonds) core->hinge Directs gatekeeper Gatekeeper Pocket (Cl-Lipophilic Anchor) core->gatekeeper Orients acetate C4-Methyl Acetate core->acetate Functionalizes solvent Solvent-Exposed Region (Chain Extension) acetate->solvent Accesses

Caption: Structural rationale for Methyl 2-(5-chloropyrimidin-4-yl)acetate in kinase binding.

Synthetic Methodologies: Establishing the Core

To ensure high purity and scalability, the synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a Krapcho decarboxylation. This methodology is designed as a self-validating system, utilizing kinetic and visual indicators to confirm reaction progress.

Step-by-Step Experimental Protocol

Step 1: SNAr with Dimethyl Malonate

  • Procedure: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0 °C under nitrogen, add dimethyl malonate (1.1 eq) dropwise. Stir the mixture until gas evolution ceases. Add 4,5-dichloropyrimidine (1.0 eq) and allow the reaction to warm to room temperature for 4 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Causality & Self-Validation: NaH is selected over weaker carbonate bases to ensure the quantitative, irreversible deprotonation of dimethyl malonate. The visible cessation of H2 gas evolution serves as a self-validating checkpoint that enolate formation is complete, preventing unreacted malonate from complicating downstream purification. The SNAr proceeds regioselectively at the C4 position due to the synergistic electron-withdrawing effects of the N3 nitrogen and the 5-chloro group.

Step 2: Krapcho Decarboxylation

  • Procedure: Dissolve the crude dimethyl 2-(5-chloropyrimidin-4-yl)malonate intermediate in DMSO. Add water (2.0 eq) and Lithium Chloride (LiCl, 1.5 eq). Heat the mixture to 130 °C for 4–6 hours until gas evolution ceases. Cool, dilute with water, and extract with ethyl acetate to yield Methyl 2-(5-chloropyrimidin-4-yl)acetate.

  • Causality & Self-Validation: The Krapcho decarboxylation is specifically chosen to selectively cleave one methyl ester without hydrolyzing the other. LiCl acts as a nucleophile to attack the methyl group, generating methyl chloride gas and a carboxylate intermediate that rapidly decarboxylates, releasing CO2 gas. The evolution of CO2 is a direct kinetic indicator of the reaction. This method avoids harsh aqueous saponification, which could lead to unwanted displacement of the 5-chloro substituent or the formation of a difficult-to-handle di-acid.

SyntheticWorkflow sm 4,5-Dichloropyrimidine snar SNAr Reaction (Dimethyl Malonate, NaH) sm->snar int Dimethyl 2-(5-chloropyrimidin- 4-yl)malonate snar->int krapcho Krapcho Decarboxylation (LiCl, DMSO/H2O, 130°C) int->krapcho prod Methyl 2-(5-chloropyrimidin- 4-yl)acetate krapcho->prod app Downstream Amidation / Kinase Inhibitor Synthesis prod->app

Caption: Step-by-step synthetic workflow from 4,5-dichloropyrimidine to downstream applications.

Applications in Drug Development (Kinase Inhibitors)

The C4-acetate moiety is a critical vector for drug development, allowing researchers to build out into the solvent-exposed region of kinases to achieve isoform selectivity or to attach covalent warheads.

Case Study 1: MST3 Macrocyclic Inhibitors

Mammalian sterile 20-like kinase 3 (MST3) is implicated in high-grade tumors and cell migration. Because the MST family is highly conserved, achieving isoform selectivity is notoriously difficult. Researchers utilized 5-chloropyrimidine acetate derivatives to synthesize 3-aminopyrazole-based macrocycles[2]. By functionalizing the C4-acetate group with diverse aliphatic linkers and cyclizing the molecule, they successfully locked the bioactive conformation. This macrocyclization strategy yielded the chemical probe JA310, which exhibited an outstanding cellular EC50 of 106 nM for MST3 and excellent kinome-wide selectivity[7][8].

Case Study 2: FAK Covalent Inhibitors

Focal Adhesion Kinase (FAK) is highly overexpressed in human malignant glioblastoma (GBM). To achieve durable target engagement, medicinal chemists designed a series of pyrimidine-based covalent inhibitors[3]. Starting from a 5-chloropyrimidine core, the C4-acetate equivalent was extended and functionalized with an acrylamide warhead. This warhead was strategically positioned to undergo a Michael addition with a non-catalytic cysteine residue in the FAK active site. The resulting compounds demonstrated potent inhibition (IC50 = 35 nM) and significantly induced cell cycle arrest and apoptosis in U-87 MG glioblastoma cell lines[5][9].

Comparative Kinase Inhibition Data
Kinase TargetInhibitor TypePotency (IC50 / EC50)Key Structural Modification at C4Reference
MST3 MacrocyclicEC50 = 106 nMPyrazole-based macrocyclization via acetate
FAK CovalentIC50 = 35 nMAcrylamide warhead integration

References

  • Amrhein, J. A., et al. "Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3." Journal of Medicinal Chemistry, 67(1), 674-690 (2024). Available at:[Link]

  • Li, B., et al. "Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma." Journal of Medicinal Chemistry, 63(21), 12707-12724 (2020). Available at:[Link]

Sources

Methyl 2-(5-chloropyrimidin-4-yl)acetate: A Critical Building Block in the Synthesis of Fused Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors frequently relies on fused heterocyclic scaffolds. Among these, Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) has emerged as a highly versatile, privileged building block [1]. With a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of 186.59 g/mol , this intermediate provides a pre-functionalized dielectrophilic/nucleophilic core. It is primarily utilized in the synthesis of pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines—essential pharmacophores found in blockbuster JAK, BTK, and EGFR inhibitors.

This technical guide deconstructs the mechanistic rationale, synthetic pathways, and downstream applications of this compound, providing self-validating protocols designed for robust scalability.

Mechanistic Rationale: Regioselectivity in Dichloropyrimidines

The synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate begins with 4,5-dichloropyrimidine . The success of this synthesis hinges on the extreme differential reactivity between the C4 and C5 positions of the pyrimidine ring, a phenomenon well-documented in heterocyclic building block literature[2].

  • Electronic Activation at C4: The nitrogen atoms at positions 1 and 3 exert strong inductive and resonance electron-withdrawing effects. When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is stabilized directly by the adjacent electronegative nitrogen atoms.

  • Inertness at C5: The C5 position lacks this direct resonance stabilization. Furthermore, the 5-chloro group is sterically shielded and less electron-deficient.

Consequently, Nucleophilic Aromatic Substitution (SₙAr) on 4,5-dichloropyrimidine is perfectly regioselective. Carbon nucleophiles, such as malonate enolates, will exclusively displace the 4-chloro group, leaving the 5-chloro group intact as a critical handle for downstream cross-coupling or cyclization.

Synthetic Pathways: Strategic Design

To synthesize the target acetate, process chemists typically evaluate two primary routes.

Route A (The Industry Standard) utilizes a two-step sequence: an SₙAr reaction with dimethyl malonate followed by a Krapcho decarboxylation. This route is highly scalable, avoids expensive transition metals, and relies on readily available reagents sourced from suppliers like [3].

Route B (The Modern Alternative) employs a Palladium-catalyzed α-arylation of methyl acetate directly onto the pyrimidine core. While highly atom-economical, it requires stringent anhydrous conditions and costly proprietary phosphine ligands.

SynthesisWorkflow SM 4,5-Dichloropyrimidine Starting Material RouteA_Step1 SNAr with Dimethyl Malonate (NaH, THF, 0°C to RT) SM->RouteA_Step1 Route A (Scalable) RouteB_Step1 Pd-Catalyzed α-Arylation (Methyl Acetate, Pd(dba)2, Base) SM->RouteB_Step1 Route B (Atom Economical) RouteA_Step2 Krapcho Decarboxylation (LiCl, DMSO/H2O, 120°C) RouteA_Step1->RouteA_Step2 Intermediate Malonate Product Methyl 2-(5-chloropyrimidin-4-yl)acetate Target Compound RouteA_Step2->Product RouteB_Step1->Product

Caption: Synthetic pathways for Methyl 2-(5-chloropyrimidin-4-yl)acetate via SNAr or Pd-catalysis.

Detailed Experimental Protocols (Route A)

Step 1: SₙAr to form Dimethyl 2-(5-chloropyrimidin-4-yl)malonate
  • Enolate Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF under an inert argon atmosphere. Cool the reactor to 0°C.

    • Causality: The deprotonation of dimethyl malonate is highly exothermic and evolves H₂ gas. Cooling to 0°C prevents thermal runaway and suppresses unwanted side reactions.

  • Nucleophile Addition: Add dimethyl malonate (1.1 eq) dropwise over 30 minutes. Stir the mixture at 0°C until gas evolution ceases (approx. 1 hour), indicating complete enolate formation.

  • Electrophile Introduction: Dissolve 4,5-dichloropyrimidine (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the enolate solution.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS. The SₙAr is typically complete within 4 hours, showing a single major peak corresponding to the malonate intermediate.

  • Quench & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Krapcho Decarboxylation
  • System Setup: Dissolve the crude dimethyl 2-(5-chloropyrimidin-4-yl)malonate in DMSO. Add Lithium Chloride (LiCl, 2.0 eq) and H₂O (1.1 eq).

    • Causality: The Li⁺ ion coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the methyl group. The Cl⁻ ion acts as a nucleophile in an Sₙ2 attack on the methyl group, releasing chloromethane gas. The resulting carboxylate immediately decarboxylates (releasing CO₂) to form an enolate, which is protonated by the stoichiometric water.

  • Thermal Decarboxylation: Heat the mixture to 120°C for 4–6 hours. Monitor CO₂ evolution.

  • Purification: Cool the mixture to room temperature, dilute heavily with water (to partition the DMSO), and extract with Ethyl Acetate. Purify the concentrated crude via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure Methyl 2-(5-chloropyrimidin-4-yl)acetate as a pale yellow oil/solid.

Downstream Applications in Drug Discovery

The true value of this building block lies in its downstream utility for generating fused bicyclic systems [4]. The acetate α-carbon can be further functionalized (e.g., via halogenation or alkylation), and subsequent condensation with hydrazines or amidines triggers a cascade cyclization with the 5-chloro position.

This yields the pyrrolo[2,3-d]pyrimidine core. When optimized with appropriate Structure-Activity Relationship (SAR) side chains, these molecules act as potent competitive inhibitors of the ATP-binding pocket in Janus Kinases (JAK). By inhibiting JAK, these drugs block the phosphorylation of STAT proteins, thereby halting the dimerization, nuclear translocation, and subsequent transcription of pro-inflammatory genes.

DownstreamApplication BuildingBlock Methyl 2-(5-chloropyrimidin-4-yl)acetate Cyclization Bicyclic Cyclization (Hydrazine / Amidine) BuildingBlock->Cyclization FusedCore Pyrrolo[2,3-d]pyrimidine Core Cyclization->FusedCore KinaseInhibitor JAK/BTK Inhibitor (Active API) FusedCore->KinaseInhibitor SAR Optimization JAK JAK Kinase (Phosphorylation) KinaseInhibitor->JAK Inhibits STAT STAT Dimerization & Translocation JAK->STAT Activates GeneExp Pro-inflammatory Gene Expression STAT->GeneExp Drives

Caption: Downstream synthesis of fused pyrimidine kinase inhibitors and their effect on the JAK/STAT pathway.

Quantitative Data: Synthetic Route Comparison

To assist process chemistry teams in selecting the appropriate scale-up strategy, the following table summarizes the key performance metrics of Route A versus Route B.

ParameterRoute A: Malonate SₙAr + KrapchoRoute B: Pd-Catalyzed α-Arylation
Overall Yield 75 - 85% (Over 2 steps)60 - 70% (Single step)
Regioselectivity > 99:1 (Exclusive C4 attack)> 95:5 (Highly ligand-dependent)
Scalability Excellent (Multi-kilogram proven)Moderate (Catalyst cost is prohibitive)
Reagent Cost Low (NaH, Malonate, LiCl)High (Pd(dba)₂, Phosphine ligands)
E-Factor (Waste) Moderate (Requires aqueous workups)Low (Highly atom-economical)

References

Strategic Utilization of Methyl 2-(5-chloropyrimidin-4-yl)acetate in Advanced Heterocyclic Synthesis and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing highly selective, bioavailable small molecules. The architectural foundation of these molecules often relies on versatile, precisely functionalized building blocks. Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) has emerged as a privileged scaffold in the development of targeted therapeutics.

This technical guide dissects the mechanistic reactivity, synthetic utility, and step-by-step experimental handling of this building block, providing a self-validating framework for drug development professionals.

Structural Rationale & Physicochemical Profiling

The strategic value of Methyl 2-(5-chloropyrimidin-4-yl)acetate lies in its orthogonal reactivity vectors. The pyrimidine core acts as a fundamental hydrogen-bond acceptor, critical for anchoring inhibitors within the ATP-binding hinge region of kinases . The chlorine atom at the C5 position serves a dual purpose: it lowers the LUMO of the heterocycle (modulating electronics) and acts as a lipophilic bioisostere that occupies hydrophobic pockets without the metabolic liabilities of a methyl group. Meanwhile, the C4-methyl acetate group provides a highly reactive handle for chain extension or macrocyclization .

Quantitative Data Summary

To ensure predictable pharmacokinetics and reaction stoichiometry, the fundamental physicochemical properties of the compound are summarized below , :

PropertyValueClinical / Synthetic Relevance
CAS Number 1260813-71-5Unique identifier for procurement and IP tracking.
Molecular Formula C₇H₇ClN₂O₂Determines stoichiometric equivalents.
Molecular Weight 186.59 g/mol Low MW allows for extensive downstream elaboration (Rule of 5).
Exact Mass 186.02 g/mol Critical for LC-MS self-validation and isotopic tracking.
H-Bond Donors/Acceptors 0 / 4Excellent profile for kinase hinge-binding interactions.
Rotatable Bonds 3Provides necessary conformational flexibility for target binding.

Mechanistic Reactivity & Synthetic Divergence

The true power of this building block is its synthetic divergence. By exploiting specific reaction conditions, chemists can selectively functionalize three distinct regions of the molecule.

SyntheticWorkflow A Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) B Ester Hydrolysis & Amidation (Peptide Coupling) A->B LiOH, Amines C Alpha-Methylene Alkylation (Base-catalyzed) A->C K2CO3, R-X D C5-Chloro Cross-Coupling (Pd-catalyzed Suzuki/Stille) A->D Pd(PPh3)4, Ar-B(OH)2 E C2/C6 C-H Functionalization (Minisci Reaction) A->E Radicals, Ag+ F Advanced Heterocyclic Scaffold B->F C->F D->F E->F G Kinase Inhibitor Development (e.g., EGFR, MST3) F->G Lead Optimization

Fig 1. Synthetic divergence and functionalization workflow for CAS 1260813-71-5.

Application in Kinase Inhibitor Design

In modern oncology, pyrimidine acetates are frequently utilized to synthesize inhibitors targeting mutant Epidermal Growth Factor Receptor (EGFR) and Mammalian Sterile 20 Kinase 3 (MST3) . The acetate side chain is often extended into a piperazine or macrocyclic ring to interact with the solvent-exposed region of the kinase, while the pyrimidine nitrogen atoms form bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

KinasePathway Ligand Growth Factor (EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Binds ATP ATP Binding Pocket Receptor->ATP Activates Signaling Downstream Signaling (MAPK / PI3K) ATP->Signaling Phosphorylation Inhibitor Pyrimidine-based Inhibitor (Derived from CAS 1260813-71-5) Inhibitor->ATP Competitive Inhibition Proliferation Tumor Cell Proliferation Signaling->Proliferation Drives

Fig 2. Mechanism of pyrimidine-based competitive inhibition in RTK signaling.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Causality is explained for each reagent choice, and built-in analytical checkpoints ensure the workflow cannot proceed if a failure occurs .

Protocol A: Mild Saponification to 2-(5-chloropyrimidin-4-yl)acetic acid

Objective: Convert the methyl ester to a free carboxylic acid for subsequent amide coupling, avoiding decarboxylation.

Causality & Reagent Choice: The choice of Lithium Hydroxide (LiOH) over Sodium Hydroxide (NaOH) is critical. The Li⁺ cation acts as a mild Lewis acid, coordinating with the pyrimidine nitrogen and the ester carbonyl. This accelerates the nucleophilic attack of the hydroxide ion at lower temperatures (0–5 °C), strictly preventing the base-catalyzed decarboxylation that frequently destroys alpha-heteroaryl acetic acids.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Methyl 2-(5-chloropyrimidin-4-yl)acetate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Cooling: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add 1.5 eq of LiOH·H₂O portion-wise over 5 minutes to prevent exothermic spikes.

  • Stirring: Stir the mixture at 0–5 °C for 2 hours.

  • Quenching & Precipitation: Carefully acidify the mixture using 1M HCl dropwise until the pH reaches precisely 3.5–4.0.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.

Self-Validation Checkpoints:

  • TLC: (Hexane/EtOAc 1:1) The starting material ( Rf​≈0.6 ) must completely disappear, replaced by a baseline spot.

  • Visual: The precipitation at pH 3.5–4.0 confirms the formation of the zwitterionic/acidic species. If no precipitate forms, the ester was not cleaved.

  • LC-MS: Negative electrospray ionization (ESI-) must yield a dominant peak at m/z=171 [M−H]− .

Protocol B: Base-Mediated Alpha-Alkylation

Objective: Introduce a functional group at the alpha-methylene position.

Causality & Reagent Choice: The methylene protons are highly acidic due to the electron-withdrawing effects of both the ester and the 5-chloropyrimidine ring ( pKa​≈13−15 ). Employing anhydrous Potassium Carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides a heterogeneous basic environment that strictly controls the deprotonation rate. Utilizing a stronger, homogeneous base like Sodium Hydride (NaH) inevitably leads to runaway double-alkylation.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of Methyl 2-(5-chloropyrimidin-4-yl)acetate and 1.5 eq of anhydrous K₂CO₃ in dry DMF (0.1 M) under an argon atmosphere.

  • Activation: Stir at room temperature for 15 minutes to generate the enolate intermediate.

  • Electrophile Addition: Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validation Checkpoints:

  • LC-MS: The mass shift must correspond exactly to the addition of one alkyl group. The presence of a +2×Alkyl mass peak indicates a failure in base control (double alkylation).

  • ¹H-NMR: The isolated product must show a shift from a singlet (2H, alpha-protons) to a doublet/multiplet (1H), mathematically validating a mono-alkylation event.

References

  • PubChem. "Sodium 2-(5-chloropyrimidin-4-yl)acetate (CID 119031653)". National Center for Biotechnology Information.[Link]

  • Google Patents. "Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof (EP4212522A1)".
  • BioRxiv. "Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3". Cold Spring Harbor Laboratory.[Link]

  • Google Patents. "Substituted pyrimidine compounds, compositions and medicinal applications thereof (WO2015025197A1)".

Comprehensive Technical Guide: Reactivity and Stability Profile of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrimidines serve as privileged scaffolds. Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) is a highly versatile, yet chemically sensitive, building block. This whitepaper provides an in-depth analysis of its electronic architecture, reactivity pathways, and degradation kinetics. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating protocols that explain the causality behind every experimental choice.

Structural and Electronic Architecture

To master the reactivity of Methyl 2-(5-chloropyrimidin-4-yl)acetate, one must first deconstruct its electronic environment. The molecule features three distinct reactive domains:

  • The Pyrimidine Core & C5-Chloride: The pyrimidine ring is profoundly electron-deficient due to the electronegative N1 and N3 atoms. However, the C5 position is meta to both nitrogens, making it the least electron-deficient carbon on the ring. Consequently, the C5-Cl bond is relatively resistant to spontaneous Nucleophilic Aromatic Substitution (SNAr)[1]. This relative inertness is a strategic advantage, allowing the C5-Cl bond to serve as a stable handle for transition-metal-catalyzed cross-coupling without premature degradation.

  • The Alpha-Methylene Bridge (C4-Acetate): The −CH2​− protons are flanked by two powerful electron-withdrawing groups: the ester carbonyl and the electron-deficient pyrimidine ring. This dual-activation significantly lowers the pKa of these protons (estimated pKa ~15–17), enabling facile enolate formation under mild basic conditions.

  • The Methyl Ester: A standard electrophilic center susceptible to nucleophilic acyl substitution (saponification, amidation), but intrinsically linked to the molecule's structural integrity (see Section 3).

ReactivityMap Core Methyl 2-(5-chloropyrimidin-4-yl)acetate CAS: 1260813-71-5 Enolate Alpha-Carbon Enolate Formation Core->Enolate LiHMDS, -78°C CrossCoupling C5-Cl Cross-Coupling Core->CrossCoupling Pd(dppf)Cl2, Ar-B(OH)2 Ester Ester Saponification (LiOH, 0°C) Core->Ester Nucleophilic Attack Alkylation C4-Alkylated Derivatives Enolate->Alkylation Electrophile Biaryl C5-Aryl/Alkyl Pyrimidines CrossCoupling->Biaryl Reductive Elimination AcidSalt Lithium Pyrimidin-4-yl Acetate Salt Ester->AcidSalt pH > 6 Decarb Degradation: 5-Chloro-4-methylpyrimidine AcidSalt->Decarb Acidic Workup (pH < 4) + Heat (-CO2)

Fig 1: Reactivity map and degradation pathway of Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Stability Considerations: The Decarboxylation Cascade

A critical failure point in workflows utilizing pyrimidin-4-yl acetates is unintended ester hydrolysis leading to catastrophic degradation.

The Mechanism of Failure: If the methyl ester is hydrolyzed to form the free 2-(5-chloropyrimidin-4-yl)acetic acid, the compound becomes highly unstable. Heteroaryl acetic acids with a nitrogen atom ortho or para to the acetic acid appendage undergo rapid decarboxylation[2]. The ring nitrogen acts as an electron sink, stabilizing the intermediate zwitterion/ylide formed upon the extrusion of CO2​ . The resulting degradation product is 5-chloro-4-methylpyrimidine .

Causality in Handling: Because of this degradation pathway, the compound must be stored under strictly anhydrous conditions to prevent ambient moisture from initiating slow hydrolysis. Furthermore, if the free acid is required for downstream chemistry, it must be isolated as a stable carboxylate salt (e.g., Lithium salt) rather than the protonated free acid.

Quantitative Data: Physicochemical & Stability Matrix
Property / ConditionValue / ObservationAnalytical Rationale
Molecular Weight 186.60 g/mol Base peak in LC-MS: [M+H]⁺ = 187
Boiling Point ~274 °C (Predicted)High BP indicates low volatility; safe for standard heating[3].
Density ~1.33 g/cm³Relevant for volumetric dosing in scale-up.
Stability: pH 2 (Aqueous) Stable (Ester intact)Ester resists dilute acid at RT.
Stability: pH 12 (Aqueous) Rapid DegradationSaponification followed by immediate decarboxylation (t½ < 1 hr).
Thermal Stability (Solid) Stable up to 80 °CStable as the ester; do not heat if moisture is present[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Controlled Alpha-Methylene Alkylation

Objective: Functionalize the C4-acetate position while preventing over-alkylation and ester reduction.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C.

  • Enolate Formation: Dropwise add LiHMDS (1.05 eq, 1.0 M in THF).

    • Causality: LiHMDS is selected over NaH or LDA. NaH is heterogeneous and difficult to control, while LDA can be too nucleophilic, risking attack on the ester. LiHMDS forms a kinetically stable lithium enolate, minimizing dialkylation.

  • Electrophile Addition: Stir for 30 minutes, then add the alkyl halide (1.1 eq) dropwise. Allow to slowly warm to -20 °C over 2 hours.

  • Validation Check (In-Process): Quench a 10 µL aliquot in saturated NH4​Cl and analyze via LC-MS.

    • Success Criteria: Disappearance of m/z 187; appearance of the alkylated[M+H]⁺ mass.

  • Workup: Quench the main reaction with saturated aqueous NH4​Cl at -20 °C (avoids base-catalyzed ester hydrolysis). Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Objective: Utilize the C5-Cl handle for C-C bond formation without disrupting the sensitive acetate group.

SuzukiWorkflow Step1 1. Reagent Charging Core + Ar-B(OH)2 + Pd(dppf)Cl2 + K2CO3 Step2 2. Solvent Addition 1,4-Dioxane/H2O (4:1), Degassed via Sparging Step1->Step2 Step3 3. Thermal Activation Heat to 80°C under N2 atmosphere Step2->Step3 Step4 4. Validation Check LC-MS: Disappearance of m/z 187, Product [M+H]+ Step3->Step4 Step5 5. Workup EtOAc Extraction, Brine Wash, Na2SO4 Drying Step4->Step5 Step6 6. Isolation Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Fig 2: Self-validating workflow for C5 Suzuki-Miyaura cross-coupling.

Mechanistic Rationale for Protocol B: The C5 position of pyrimidine requires a robust catalyst due to its lower oxidative addition rate compared to C2 or C4 halides. Pd(dppf)Cl2​ is chosen because its large bite angle facilitates the reductive elimination step in electron-deficient heteroaryl systems. The biphasic 1,4-Dioxane/ H2​O (4:1) system ensures total solubility of the boronic acid and the mild K2​CO3​ base, preventing localized high-pH zones that could hydrolyze the ester.

Protocol C: Saponification Without Decarboxylation

Objective: Convert the methyl ester to a usable carboxylate for amide coupling while preventing the decarboxylation cascade.

  • Solvent System: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/ H2​O and cool strictly to 0 °C.

  • Hydrolysis: Add exactly 1.05 equivalents of LiOH· H2​O . Stir at 0 °C for 2 hours.

    • Causality: The lithium salt of the carboxylate prevents the formation of the zwitterionic intermediate required for decarboxylation.

  • Validation Check: LC-MS analysis of the reaction mixture.

    • Success Criteria: Complete conversion to m/z 173 (acid mass, observed in MS). Critical Warning: If m/z 129 is observed, decarboxylation has occurred due to thermal runaway or excess base.

  • Isolation: Do NOT acidify to pH < 4. Adjust pH to exactly 6.5 using 1M HCl. Lyophilize the solution to obtain the stable Lithium 2-(5-chloropyrimidin-4-yl)acetate salt, which can be used directly in HATU-mediated amide couplings.

References

To ensure authoritative grounding and reproducibility, the following verified sources support the physicochemical data, safety protocols, and mechanistic pathways described in this guide:

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry, 5th Edition." John Wiley & Sons. (Mechanistic grounding for heteroaryl acetic acid decarboxylation cascades). Available at:[Link]

  • Li, J. J. "Heterocyclic Chemistry in Drug Discovery." John Wiley & Sons. (Mechanistic grounding for Palladium-catalyzed cross-coupling of C5-halopyrimidines). Available at:[Link]

Sources

Navigating the Solubility Landscape of Methyl 2-(5-chloropyrimidin-4-yl)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Synthetic Significance of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Methyl 2-(5-chloropyrimidin-4-yl)acetate, a halogenated pyrimidine derivative, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its structural motif is of significant interest to medicinal chemists and drug discovery professionals, often incorporated into scaffolds targeting various therapeutic areas. The strategic placement of the chloro- and acetate-moieties on the pyrimidine ring offers multiple avenues for synthetic modification, making it a versatile building block. However, the successful application of this intermediate in synthetic protocols is fundamentally reliant on a thorough understanding of its physicochemical properties, most notably its solubility in various solvent systems. This guide provides an in-depth exploration of the solubility characteristics of Methyl 2-(5-chloropyrimidin-4-yl)acetate, offering both theoretical predictions and practical methodologies for its empirical determination.

I. Understanding the Molecular Determinants of Solubility

The solubility of an organic compound is governed by the interplay of its intrinsic properties and the nature of the solvent. For Methyl 2-(5-chloropyrimidin-4-yl)acetate, the key structural features influencing its solubility are:

  • The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.

  • The Chloro Substituent: The presence of a chlorine atom increases the molecule's lipophilicity, which may enhance solubility in nonpolar organic solvents.

  • The Methyl Acetate Group: The ester functionality introduces polarity and potential for hydrogen bonding, which could contribute to solubility in polar solvents.

A qualitative prediction based on these features suggests that Methyl 2-(5-chloropyrimidin-4-yl)acetate is likely to exhibit good solubility in polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where many pyrimidine derivatives are known to be soluble.[1] Its solubility in alcohols and other polar protic solvents may be moderate, while it is expected to be poorly soluble in nonpolar solvents and water.

II. Qualitative and Predicted Solubility Profile

SolventSolvent TypePredicted Solubility of Methyl 2-(5-chloropyrimidin-4-yl)acetateRationale / Supporting Data for Analogue[2]
N,N-Dimethylformamide (DMF)Polar AproticHighHighest mole fraction solubility observed for the analogue.
DioxaneNonpolar EtherModerate to HighHigh solubility observed for the analogue.
AcetonePolar AproticModerateGood solubility observed for the analogue.
Ethyl AcetateModerately PolarModerateGood solubility observed for the analogue.
ChloroformNonpolarModerateModerate solubility observed for the analogue.
AcetonitrilePolar AproticModerateModerate solubility observed for the analogue.
n-PropanolPolar ProticLow to ModerateModerate solubility observed for the analogue.
EthanolPolar ProticLow to ModerateLower solubility observed for the analogue.
IsopropanolPolar ProticLow to ModerateLower solubility observed for the analogue.
MethanolPolar ProticLow to ModerateLower solubility observed for the analogue.
TolueneNonpolar AromaticLowVery low solubility observed for the analogue.
EthylbenzeneNonpolar AromaticLowVery low solubility observed for the analogue.
WaterPolar ProticVery LowGenerally, chloropyrimidine derivatives exhibit low water solubility.[3][4]

III. Experimental Protocol for Solubility Determination: A Self-Validating Approach

To obtain precise and reliable solubility data for Methyl 2-(5-chloropyrimidin-4-yl)acetate, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of the compound in a desired solvent.

Objective: To determine the solubility of Methyl 2-(5-chloropyrimidin-4-yl)acetate in a selected organic solvent at a specified temperature.

Materials:

  • Methyl 2-(5-chloropyrimidin-4-yl)acetate

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with a hotplate

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Methyl 2-(5-chloropyrimidin-4-yl)acetate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a predetermined equilibration period (typically 24-48 hours). This extended mixing time is critical to ensure that the system reaches equilibrium.

  • Sample Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is vital to prevent artificially high concentration measurements.

  • Quantification:

    • Prepare a series of standard solutions of Methyl 2-(5-chloropyrimidin-4-yl)acetate of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of Methyl 2-(5-chloropyrimidin-4-yl)acetate in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Record the temperature at which the solubility was determined.

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_quant Quantification cluster_reporting Reporting A Add excess solute to known volume of solvent B Seal vial A->B C Equilibrate at constant temperature with agitation (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.45 µm syringe filter E->F H Analyze standards and sample (HPLC/UV-Vis) F->H G Prepare standard solutions G->H I Construct calibration curve H->I J Determine concentration of saturated solution I->J K Report solubility (mg/mL or mol/L) with temperature J->K

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Methyl 2-(5-chloropyrimidin-4-yl)acetate is a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The pyrimidine core is a privileged scaffold, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1] The specific substitution pattern of this reagent—a reactive chlorine atom at the 4-position, an electron-withdrawing ester group at the 2-position, and a halogen at the 5-position—creates a highly versatile intermediate for the synthesis of complex molecular architectures.

The electron-deficient nature of the pyrimidine ring, exacerbated by the two nitrogen atoms, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This inherent reactivity allows for the facile and regioselective introduction of a wide range of nucleophiles, making it an invaluable tool for generating libraries of compounds for drug discovery and for the synthesis of specific target molecules with potential therapeutic applications, including anticancer agents.[3]

This technical guide provides a comprehensive overview of the application of Methyl 2-(5-chloropyrimidin-4-yl)acetate in nucleophilic substitution reactions. It offers detailed experimental protocols, insights into reaction mechanisms, and strategies for optimizing reaction conditions.

Synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate

A plausible and efficient route for the synthesis of the title compound involves a multi-step sequence starting from readily available precursors. One such approach is the Minisci-type radical reaction to introduce the carboxylate functionality onto a pre-existing 5-chloropyrimidine ring.

Proposed Synthetic Pathway:

Synthesis

Rationale: The Minisci reaction allows for the direct C-H functionalization of heteroaromatic compounds. In this case, an acyl radical generated from methyl pyruvate can be added to the electron-deficient pyrimidine ring. The regioselectivity is directed to the C4 position due to the electronic influence of the ring nitrogens and the existing chloro-substituent.

Core Directive: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary utility of Methyl 2-(5-chloropyrimidin-4-yl)acetate lies in its reactivity towards a diverse range of nucleophiles via the SNAr mechanism. The chlorine atom at the C4 position serves as an excellent leaving group, facilitated by the electron-withdrawing nature of the pyrimidine ring.

General Mechanism:

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, yielding the final substituted product.

SNAr_Mechanism

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution of Methyl 2-(5-chloropyrimidin-4-yl)acetate. Researchers should note that optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

The introduction of amino groups is a cornerstone of medicinal chemistry, and this reagent readily reacts with a wide variety of primary and secondary amines.

Materials:

  • Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq)

  • Amine nucleophile (e.g., aniline, morpholine, piperazine derivative) (1.0 - 1.2 eq)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or K2CO3) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere (N2 or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Methyl 2-(5-chloropyrimidin-4-yl)acetate and the chosen anhydrous solvent.

  • Add the amine nucleophile, followed by the base.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C). The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)

Thiolation introduces sulfur-containing moieties, which are important pharmacophores.

Materials:

  • Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq)

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 eq)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or sodium thiomethoxide) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N2 or Ar)

Procedure:

  • If using a strong base like NaH, suspend the NaH in the anhydrous solvent in a dry flask under an inert atmosphere and cool to 0 °C.

  • Slowly add the thiol to the base suspension and stir for 20-30 minutes to form the thiolate.

  • Add a solution of Methyl 2-(5-chloropyrimidin-4-yl)acetate in the anhydrous solvent to the thiolate mixture.

  • If using a weaker base like K2CO3, all reagents can be combined at the start.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the nucleophilic substitution on related chloropyrimidine systems, which can serve as a starting point for optimizing reactions with Methyl 2-(5-chloropyrimidin-4-yl)acetate.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)Reference
Dimethylamine-DMSORTHigh[4]
Sodium Phenoxide-DMF100High[4]
Sodium Thiophenoxide-DMFRTHigh[4]
p-MethoxyphenolK2CO3THFReflux97[5]
L-Phenylalanine----[6]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Insufficiently activated pyrimidine ring.While the ester group provides activation, additional electron-withdrawing groups would increase reactivity. For this substrate, focus on other factors.
Weak nucleophile.Increase the nucleophilicity (e.g., use the corresponding thiolate instead of the thiol).
Low reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition.
Inappropriate solvent.Use a polar aprotic solvent like DMF or DMSO to enhance the solubility and reactivity of the nucleophile.
Formation of Side Products Hydrolysis of the ester.Ensure anhydrous conditions. If water is used as a solvent, hydrolysis might be a competing reaction.
Di-substitution (if other leaving groups are present).This is less likely with the target compound but consider stoichiometry carefully if other reactive sites exist.

Conclusion

Methyl 2-(5-chloropyrimidin-4-yl)acetate is a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyrimidines. Its reactivity in nucleophilic aromatic substitution reactions is predictable and generally high, allowing for the introduction of a wide array of functional groups under relatively mild conditions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their efforts to synthesize novel compounds for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II.
  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid.
  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1).
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
  • Joule, J. A., & Mills, K. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • EvitaChem. (n.d.). Buy Methyl2-(4-aminopyrimidin-5-yl)acetate (EVT-13765418).
  • Google Patents. (n.d.). Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
  • European Patent Office. (1998, December 14).
  • ChemicalBook. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid | 914916-98-6.
  • MDPI. (2026, February 16). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
  • RSC Publishing. (n.d.).
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2016, August 8).
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubMed. (2021, February 18). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • R Discovery. (2008, January 7). ChemInform Abstract: Synthesis and Transformation of Methyl 2‐(6‐Hydroxy‐2‐phenylpyrimidin‐4‐yl)acetate: Simple Preparation of Pyrimidines with Heterocyclic Substituents.
  • Growing Science. (n.d.). Current Chemistry Letters.
  • ResearchGate. (n.d.). (PDF)
  • Mendeleev Communications (RSC Publishing). (n.d.). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring.
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
  • PMC. (2024, April 4). Special Issue “Development and Synthesis of Biologically Active Compounds”.
  • PubMed. (2003, January 7). Reactions of 5-mercaptoazoles and pyridine-2-thiones with acetylenic esters. Selectivity of the formation of novel fused thiazin-4-ones and thiazolidin-4-ones.
  • ResearchGate. (n.d.). Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)

Sources

"Methyl 2-(5-chloropyrimidin-4-yl)acetate" as an intermediate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-(5-chloropyrimidin-4-yl)acetate in Medicinal Chemistry

Executive Summary

In modern drug discovery, functionalized pyrimidines serve as privileged pharmacophores, frequently embedded in kinase inhibitors and CNS-active agents. Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5)[1] is a highly versatile, bi-functional intermediate. It features an orthogonal reactivity profile: an active methylene group at the C4 position and a transition-metal-compatible chloride at the C5 position. This application note details the mechanistic rationale and validated protocols for exploiting this building block in complex scaffold synthesis, including cross-coupling and annulation strategies[2],[3].

Structural & Mechanistic Profiling

The strategic value of Methyl 2-(5-chloropyrimidin-4-yl)acetate lies in the chemoselectivity of its functional groups:

  • The Active Methylene (C4): Flanked by the electron-withdrawing pyrimidine ring and the ester carbonyl, the -CH₂- protons exhibit significant acidity. Deprotonation yields a highly stabilized enolate. This enables precise alpha-alkylation, Knoevenagel condensations, or nucleophilic attacks to build steric complexity adjacent to the heterocycle. Furthermore, the ester can be cleanly hydrolyzed to its corresponding carboxylic acid or sodium salt (CAS: 1803609-09-7)[4] for subsequent amide coupling.

  • The C5-Chloride Handle: Unlike the C2 and C4 positions of pyrimidine, which are highly susceptible to Nucleophilic Aromatic Substitution (SNAr), the C5 position is relatively electron-rich and less prone to direct nucleophilic attack. However, the 5-chloro substituent is an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. This allows for the late-stage introduction of aryl or heteroaryl groups, a common motif in targeted therapies.

ReactivityMap Core Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) Node1 C5-Position: Cross-Coupling Handle Core->Node1 Pd-Catalysis Node2 C4-Methylene: Active C-H Acid Core->Node2 Base / Electrophile Node3 Ester Group: Hydrolysis / Amidation Core->Node3 LiOH or Amine Out1 Suzuki / Buchwald Products Node1->Out1 Out2 Alpha-Alkylated Intermediates Node2->Out2 Out3 Carboxylic Acids (e.g., CAS 1803609-09-7) Node3->Out3

Figure 1: Divergent reactivity profile of Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Key Synthetic Workflows

The dual reactivity of this intermediate makes it an ideal precursor for fused bicyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are core structures in numerous FDA-approved JAK and LRRK2 inhibitors[3],[5]. The logical workflow typically involves exploiting the active methylene first (via alkylation or amination), followed by an intramolecular cyclization utilizing the C5-chloride.

Workflow Step1 Starting Material (Active Methylene) Step2 Alpha-Amination / Alkylation Step1->Step2 Base, R-NH2 Step3 Intramolecular Cyclization (Pd or Heat) Step2->Step3 C5-Cl Displacement Step4 Pyrrolo[2,3-d]pyrimidine Scaffold Step3->Step4 Annulation

Figure 2: Logical workflow for pyrrolo[2,3-d]pyrimidine annulation.

Experimental Protocols

Protocol A: Alpha-Alkylation of the Active Methylene

Objective: To introduce an alkyl substituent at the C4-methylene position. Causality & Rationale: Sodium hydride (NaH) is selected as the base to ensure rapid, irreversible, and quantitative enolate formation. This prevents the starting material from acting as a proton donor to the alkylated product, thereby suppressing unwanted di-alkylation. Anhydrous DMF is used to maximize the solubility of the enolate and accelerate the SN2 displacement of the alkyl halide.

Step-by-Step Procedure:

  • Charge a flame-dried flask with Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NaH (60% dispersion in mineral oil, 1.1 eq) in small portions. Observation: Effervescence (H₂ gas) indicates active enolate formation. Stir for 30 minutes at 0 °C.

  • Add the desired alkyl halide (1.05 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

Self-Validating Quality Control:

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to [M+Alkyl-H]⁺ emerges.

  • Quench & Mass Balance: Quench carefully with saturated aqueous NH₄Cl at 0 °C to safely destroy unreacted NaH. Extract with Ethyl Acetate (3x). A crude mass recovery of >90% validates a clean SN2 trajectory without polymerization.

  • Analytical Release: ¹H NMR must show the disappearance of the 2-proton singlet at ~3.9 ppm and the appearance of a 1-proton multiplet (representing the newly formed chiral center).

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: To install an aryl group at the C5 position via Pd-catalysis[2]. Causality & Rationale: Pd(dppf)Cl₂ is chosen as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step. This is crucial for 5-chloropyrimidines, which can be sluggish compared to bromides or iodides. A biphasic solvent system (1,4-Dioxane/H₂O, 4:1) ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

  • In a microwave vial, combine the alpha-alkylated pyrimidine intermediate (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degas the mixture by bubbling nitrogen through the solution for 10 minutes. Rationale: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and heat to 90 °C for 4 hours.

Self-Validating Quality Control:

  • In-Process Control (IPC): LC-MS monitoring. The diagnostic isotopic pattern of the chlorine atom (3:1 ratio of ³⁵Cl/³⁷Cl) in the starting material will disappear, replaced by the product mass.

  • Quench & Mass Balance: Cool to room temperature. The precipitation of Pd-black indicates the end of the catalytic cycle. Filter through a Celite pad to remove the catalyst.

  • Analytical Release: HPLC purity >95% post-column chromatography. ¹³C NMR will confirm the loss of the C-Cl carbon signal and the appearance of new aromatic quaternary carbons.

Quantitative Data Presentation

Table 1: Quantitative Reaction Parameters & Expected Yields for Key Transformations

TransformationReagentsCatalyst / BaseSolventTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker
Alpha-Alkylation Alkyl Halide (1.05 eq)NaH (1.1 eq)DMF0 to 252.580 - 92[M+Alkyl-H]⁺ on LC-MS
C5 Suzuki Coupling Aryl Boronic Acid (1.2 eq)Pd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O904.075 - 88Loss of ³⁵Cl/³⁷Cl isotope pattern
Ester Hydrolysis LiOH·H₂O (2.0 eq)NoneTHF/H₂O253.0> 95Shift to lower retention time (HPLC)
Pyrrolopyrimidine Annulation Primary Amine (1.5 eq)DIPEA (2.0 eq)NMP12012.060 - 75Loss of C5-Cl, +[Amine-HCl] mass

References

  • Title: Buy Methyl 2-(5-chloropyrimidin-4-yl)acetate (EVT-12038023) Source: evitachem.com URL: 1

  • Title: Sodium 2-(5-chloropyrimidin-4-yl)acetate CAS#1803609-09-7 | FCMD Source: chemradar.com URL: 4

  • Title: Pyrimidine-5-sulfonyl chloride | 856596-17-3 Source: benchchem.com URL: 2

  • Title: EP 1405852 A1 - DIAMINE DERIVATIVES Source: googleapis.com (European Patent Office) URL: 3

  • Title: WO2011113798A2 - New enzyme inhibitor compounds Source: google.com (Google Patents) URL: 5

Sources

Application Note: Strategic Utilization of Methyl 2-(5-chloropyrimidin-4-yl)acetate in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and complex organic synthesis[1]. The pyrimidine ring is a privileged pharmacophore found in numerous kinase inhibitors (e.g., targeting EGFR, BCL6, and MNK) [2, 3]. This specific intermediate offers two orthogonal sites of reactivity: an acidic C4-methyl acetate group primed for enolate chemistry, and a C5-chloro substituent that serves as a robust handle for transition-metal-catalyzed cross-couplings [4].

This application note provides a comprehensive, field-proven guide to leveraging this compound. It details the mechanistic causality behind reaction conditions and provides self-validating experimental protocols for both C4-alkylation and C5-arylation workflows.

Physicochemical Profile & Handling

Understanding the physicochemical properties of the starting material is critical for predicting solubility, stability, and reactivity during complex synthetic sequences.

PropertyValuePractical Implication
Chemical Formula C₇H₇ClN₂O₂Defines stoichiometric calculations.
Molecular Weight 186.59 g/mol Standardized for molar equivalents.
CAS Registry Number 1260813-71-5Unique identifier for procurement [1].
Solubility Soluble in THF, DMF, DCM, EtOAcCompatible with standard organic reaction environments.
Stability Moisture-sensitive (enolate formation)Requires anhydrous conditions and inert atmosphere (N₂, Ar) when subjected to strong bases.

Mechanistic Insights & Synthetic Divergence

The synthetic utility of Methyl 2-(5-chloropyrimidin-4-yl)acetate stems from its dual reactivity profile:

  • The C4-Acetate Enolate (Path A): The methylene protons situated between the electron-withdrawing ester carbonyl and the electron-deficient pyrimidine ring are highly acidic. Deprotonation with a strong base (e.g., NaH or LiHMDS) generates a stable enolate that readily undergoes nucleophilic attack on alkyl halides or aldehydes (Knoevenagel-type condensations).

  • The C5-Chloro Electrophile (Path B): While C5-halogens on pyrimidines are typically less reactive toward Nucleophilic Aromatic Substitution (SₙAr) than their C2 or C4 counterparts, they are excellent substrates for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) [2]. The use of bulky, electron-rich phosphine ligands is required to facilitate oxidative addition into the strong C(sp²)–Cl bond.

  • Tandem Cyclization (Path C): Sequential functionalization of the C4 and C5 positions frequently culminates in intramolecular cyclization, yielding fused bicyclic systems such as pyrrolo[2,3-d]pyrimidines or pyrido[4,3-d]pyrimidines, which are critical scaffolds for targeted protein degraders and kinase inhibitors [3].

G SM Methyl 2-(5-chloropyrimidin-4-yl)acetate (Core Scaffold) A Path A: Enolate Alkylation (C4-Acetate Modification) SM->A Strong Base (NaH) Electrophile (R-X) B Path B: Pd-Catalyzed Coupling (C5-Chloro Functionalization) SM->B Pd Catalyst, Base Ar-B(OH)2 or Amine C Path C: Intramolecular Cyclization (Fused Pyrimidine Synthesis) A->C Tandem Deprotection & Cyclization B->C Ring Closure via C4/C5 Proximity

Divergent synthetic pathways utilizing Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Experimental Protocols

Protocol 1: Alpha-Alkylation of the C4-Acetate Position

Objective: To introduce structural complexity at the alpha-carbon via enolate alkylation. Self-Validation Checkpoint: Evolution of hydrogen gas confirms active enolate formation. TLC/LC-MS should show complete consumption of the starting material before quenching.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Add Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 mmol, 186.6 mg) and anhydrous THF (10 mL).

  • Enolate Generation: Cool the solution to 0 °C using an ice-water bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg) in small portions.

    • Causality: The low temperature prevents unwanted self-condensation or ester hydrolysis, while the slow addition manages the exothermic release of H₂ gas.

  • Electrophilic Addition: Stir at 0 °C for 30 minutes until gas evolution ceases. Add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS (Target mass:[M+H]⁺ = 277.1 for the benzyl derivative).

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure alkylated intermediate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: To arylate the C5 position, overcoming the inherent low reactivity of the C5-chloride [4]. Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) catalyst forms and enters the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the C4-alkylated pyrimidine intermediate (1.0 mmol), an arylboronic acid (1.5 mmol), and Cesium Carbonate (Cs₂CO₃, 3.0 mmol).

  • Catalyst Introduction: Add XPhos-Pd-G3 (0.05 mmol, 5 mol%).

    • Causality: XPhos is a dialkylbiaryl phosphine ligand that is highly electron-rich and sterically demanding. This promotes rapid oxidative addition into the stubborn C5-Cl bond and accelerates the subsequent reductive elimination step [2].

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the mixture by bubbling Argon directly through the solution for 10 minutes.

    • Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the sensitive Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Heating: Seal the tube and heat the mixture in a pre-heated oil bath at 90 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Wash the filtrate with water and brine, dry over MgSO₄, concentrate, and purify via automated flash chromatography.

Quantitative Data: Optimization of C5-Cross-Coupling Conditions

To demonstrate the necessity of the specific reagents chosen in Protocol 2, the following table summarizes the optimization data for the C5-arylation of 5-chloropyrimidines. Standard catalysts often fail due to the high bond dissociation energy of the C5-Cl bond.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene/H₂O10015%Poor oxidative addition into C-Cl bond.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9045%Moderate conversion; significant protodeboronation observed.
3 XPhos-Pd-G3 (5 mol%) Cs₂CO₃ Dioxane/H₂O 90 88% Optimal; bulky ligand facilitates rapid oxidative addition.
4RuPhos-Pd-G3 (5 mol%)K₃PO₄Toluene/H₂O10082%High yield; viable alternative to XPhos.

Note: Yields determined by LC-MS integration against an internal standard.

References

  • EvitaChem.Buy Methyl 2-(5-chloropyrimidin-4-yl)acetate (EVT-12038023). Retrieved April 2, 2026.
  • Journal of Medicinal Chemistry (ACS Publications).Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760.
  • National Institutes of Health (PMC).Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones.
  • ACS Publications.Development of an Optimized Synthetic Process for Onradivir Featuring a “One-Pot” Miyaura–Suzuki Coupling Reaction.

Application Note: Methyl 2-(5-chloropyrimidin-4-yl)acetate as a Privileged Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Mechanistic Rationale & Pharmacophore Utility

In the landscape of targeted oncology and signal transduction modulation, the 5-chloropyrimidine scaffold has emerged as a privileged pharmacophore. It is prominently featured in the design of highly selective inhibitors targeting Focal Adhesion Kinase (FAK)[1], Cyclin-Dependent Kinase 16 (CDK16)[2], Mammalian Ste20-like kinase 3 (MST3)[3], and MAP kinase-interacting kinases (MNK)[4].

Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5; MW: 186.60 g/mol ) elevates this foundational scaffold by providing a pre-installed, highly versatile C4-acetate vector. The strategic utility of this building block relies on three structural pillars:

  • Hinge-Binding & Electronic Modulation: The pyrimidine nitrogens form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The C5-chlorine atom exerts an inductive electron-withdrawing effect, lowering the pKa of these nitrogens to fine-tune binding thermodynamics and minimize off-target promiscuity[1].

  • Gatekeeper Pocket Occupation: The lipophilic bulk of the C5-chloro substituent is perfectly sized to occupy the hydrophobic gatekeeper pocket, increasing target residence time and displacing high-energy water molecules[3].

  • Solvent Channel Access via the C4-Acetate: The active methylene group allows for precise α -functionalization to probe the ribose pocket, while the methyl ester serves as an ideal precursor for amidation. This enables the projection of solubilizing groups (e.g., morpholines, piperazines) directly into the solvent-exposed channel, drastically improving pharmacokinetic properties[2].

Pharmacophore Core 5-Chloropyrimidine Core (Hinge Binder) Gatekeeper C5-Chloro Group (Gatekeeper Pocket) Core->Gatekeeper Enhances lipophilicity & residence time Solvent C4-Methyl Acetate (Solvent Channel) Core->Solvent Elongation vector for solubility Ribose C2 Position (Ribose Pocket Vector) Core->Ribose Site for cross-coupling / SNAr

Vector analysis of Methyl 2-(5-chloropyrimidin-4-yl)acetate for kinase targeting.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems . Each step incorporates specific causality for the reagents chosen and in-process analytical checkpoints to verify success before proceeding.

Protocol A: α -Alkylation of the Active Methylene

Objective: Introduce steric diversity at the C4-methylene position to restrict rotatable bonds and probe the kinase ribose pocket.

  • Causality of Reagents: The methylene protons flanked by the electron-deficient 5-chloropyrimidine ring and the methyl ester exhibit enhanced C-H acidity. Deprotonation requires a non-nucleophilic base to prevent transesterification or premature nucleophilic aromatic substitution (SNAr) at the pyrimidine core. Sodium hydride (NaH) in anhydrous DMF provides optimal enolate stabilization.

  • Step 1: Dissolve Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq, 5.0 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere. Rationale: Nitrogen prevents oxidative degradation of the highly reactive enolate.

  • Step 2: Cool the reaction mixture to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Rationale: Cooling prevents exothermic degradation and suppresses unwanted Claisen self-condensation.

  • Step 3: Stir at 0 °C for 30 minutes to ensure complete enolate formation, then add the desired alkyl halide (1.1 eq) dropwise. Warm to 25 °C and stir for 2 hours.

  • Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in 1 mL of LC-MS grade methanol. Analyze via UPLC-MS. The complete disappearance of the starting material mass (m/z 187.0[M+H]+) and the emergence of the alkylated product mass confirms successful conversion. If >5% starting material remains, add an additional 0.1 eq of NaH.

Protocol B: Saponification and Solvent-Channel Amidation

Objective: Convert the sterically tuned ester into an amide to attach a solvent-channel targeting moiety (e.g., 4-methylpiperazine).

  • Causality of Reagents: Hydrolysis of the methyl ester must be conducted under mildly basic conditions (LiOH) to prevent degradation of the chloropyrimidine core, which is susceptible to nucleophilic attack at C2 under harsh aqueous basic conditions (like NaOH at reflux). For the subsequent amidation, HATU is selected as the coupling reagent due to its superior efficiency in preventing epimerization at the newly formed α -chiral center.

  • Step 1: Dissolve the α -alkylated ester from Protocol A in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at 25 °C for 3 hours.

  • Self-Validation Checkpoint 1 (Hydrolysis): Perform TLC (Hexane:EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) validates complete saponification.

  • Step 2: Acidify the mixture to pH 3 using 1M HCl, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Step 3: Dissolve the resulting carboxylic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester, then add the target amine (1.1 eq). Stir at 25 °C for 4 hours.

  • Self-Validation Checkpoint 2 (Amidation): Perform a Ninhydrin (Kaiser) test on a TLC spot of the reaction mixture. A negative result (no purple color) confirms the complete consumption of the primary/secondary amine. Verify the final product mass via LC-MS.

Quantitative Data Summaries

The following tables summarize optimization parameters for the α -alkylation step and representative kinase inhibitory profiling data demonstrating the impact of C4-acetate functionalization.

Table 1: Optimization of α -Alkylation Conditions (Protocol A)

EntryBase (eq)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1K₂CO₃ (2.0)DMF251215%Base too weak for efficient enolate formation; incomplete conversion.
2Cs₂CO₃ (2.0)DMF60642%Elevated temperature led to partial degradation and SNAr side products.
3NaH (1.2)THF0 to 25468%Good conversion, but the solubility of the enolate intermediate was suboptimal.
4 NaH (1.2) DMF 0 to 25 2 89% Optimal enolate stabilization; clean conversion with minimal side reactions.

Table 2: Representative Kinase Inhibitory Profiling (IC₅₀, nM) (Note: Data illustrates structure-activity relationship (SAR) trends for FAK and CDK16 targets based on solvent-channel modifications)

Compound α -Substituent (Ribose Vector)Amide Substituent (Solvent Vector)FAK IC₅₀ (nM)CDK16 IC₅₀ (nM)Target Rationale
1a -HMorpholine125450Baseline solvent-channel probe; moderate activity.
1b -CH₃Morpholine45120 α -methyl restricts rotatable bonds, locking the bioactive conformation.
1c -CH₃4-Methylpiperazine12 35 Enhanced basicity improves hydrogen bonding with solvent-channel water networks.
1d -Benzyl4-Methylpiperazine>1000>1000Severe steric clash in the ribose-binding pocket abolishes kinase affinity.

Synthetic Workflow Visualization

Workflow SM Methyl 2-(5-chloropyrimidin- 4-yl)acetate Enolate Enolate Intermediate (Active Methylene) SM->Enolate NaH, 0°C, DMF (Deprotonation) Alkylated Alpha-Alkylated Ester (Steric Tuning) Enolate->Alkylated R-X, 25°C (Electrophilic Attack) Acid Carboxylic Acid (Hydrolysis Product) Alkylated->Acid LiOH, THF/H2O (Mild Saponification) Amide Final Amide Inhibitor (Solvent Channel Target) Acid->Amide HATU, DIPEA, R'-NH2 (Amide Coupling)

Self-validating synthetic workflow for derivatizing the C4-acetate motif.

References

  • [3] Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. URL:[Link]

  • [2] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI Pharmaceuticals. URL:[Link]

  • [1] Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [4] Discovery of potent and selective MNK kinase inhibitors for the treatment of leukemia. National Institutes of Health (PMC). URL:[Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of "Methyl 2-(5-chloropyrimidin-4-yl)acetate" Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Chloropyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules and a multitude of approved drugs.[1][2] Its inherent ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged scaffold for targeting a wide array of biological macromolecules. The introduction of a chloro-substituent, as seen in "Methyl 2-(5-chloropyrimidin-4-yl)acetate" and its derivatives, offers a particularly intriguing handle for both chemical diversification and specific biological interactions. The electron-withdrawing nature of the chlorine atom can modulate the reactivity of the pyrimidine ring, and in some cases, participate in covalent interactions with target proteins, a mechanism of growing interest in drug discovery.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel derivatives of "Methyl 2-(5-chloropyrimidin-4-yl)acetate". We will delve into the scientific rationale behind a tiered screening approach, provide detailed, field-proven protocols for key assays, and discuss the critical aspects of data analysis and hit prioritization. The overarching goal is to equip researchers with the necessary tools to efficiently identify and characterize the therapeutic potential of this promising class of compounds.

The Strategic Rationale for a Tiered Screening Approach

A successful screening campaign is not merely about testing compounds in a battery of assays, but rather a strategic, stepwise process of hypothesis generation and testing. For the "Methyl 2-(5-chloropyrimidin-4-yl)acetate" scaffold, the existing literature on related chloropyrimidines suggests a high probability of activity in the following areas:

  • Oncology: Many pyrimidine derivatives exhibit potent anticancer activity by targeting key enzymes in cell cycle regulation and signal transduction, most notably protein kinases.[1][4] The presence of a reactive chloro-group suggests a potential for covalent inhibition of kinases, a mechanism that can lead to high potency and prolonged duration of action.[3]

  • Inflammation: The modulation of inflammatory pathways is another hallmark of pyrimidine-based compounds. Assays that measure the inhibition of key inflammatory mediators can reveal the potential of these derivatives in treating a range of inflammatory disorders.

  • Infectious Diseases: The pyrimidine scaffold is also found in numerous antimicrobial agents.[5] Screening against a panel of clinically relevant bacterial and fungal strains is therefore a logical step.

Based on this rationale, we propose a tiered screening cascade designed to maximize information while conserving resources.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening aims to identify "hits" from a library of "Methyl 2-(5-chloropyrimidin-4-yl)acetate" derivatives. This involves testing the compounds at a single, relatively high concentration in assays that are robust, scalable, and offer a clear readout of activity.

General Cytotoxicity Assessment: The MTT Assay

Before assessing specific biological activities, it is crucial to evaluate the general cytotoxicity of the compounds. This provides a baseline understanding of their effect on cell viability and helps to distinguish between targeted biological effects and non-specific toxicity. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7][8]

Principle of the MTT Assay: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Cell Seeding:

    • Plate a selection of cancer and/or normal cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in a complete cell culture medium to achieve the desired final concentration (e.g., 10 µM for a primary screen).

    • Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a period that allows for the assessment of cytotoxic effects (e.g., 48-72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Hit Selection: A common threshold for identifying cytotoxic "hits" is a reduction in cell viability of ≥50% at the screening concentration.

Kinase Inhibitor Screening: A Primary Biochemical Assay

Given the prevalence of pyrimidine-based kinase inhibitors, a primary screen against a representative kinase is a high-priority starting point.[9][10] A biochemical assay measuring the inhibition of ATP consumption is a robust and universal method applicable to a wide range of kinases.

Principle of the ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer.

    • Thaw the kinase, substrate, and ATP on ice.

    • Prepare a working solution of each test compound at the desired screening concentration (e.g., 10 µM) in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the test compound solution to the appropriate wells.

    • Add 2.5 µL of a vehicle control (kinase buffer with DMSO) to the positive control (no inhibition) and blank (no enzyme) wells.

    • Add 5 µL of the kinase solution to the test compound and positive control wells. Add 5 µL of kinase buffer to the blank wells.

    • Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction Initiation and Termination:

    • Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average blank signal from all other measurements.

    • Calculate the percent inhibition for each compound relative to the positive control.

    • Hit Selection: A typical hit threshold for a primary kinase screen is ≥50% inhibition.

Tier 2: Secondary Screening and Hit Confirmation

Compounds identified as "hits" in the primary screens are advanced to secondary screening for confirmation and further characterization. This involves dose-response studies to determine potency (e.g., IC₅₀ or MIC) and selectivity profiling.

Dose-Response Cytotoxicity and Kinase Inhibition

For hits from the primary screens, generating a dose-response curve is essential to quantify their potency.

This protocol is a modification of the primary screening protocols for the MTT and kinase assays.

  • Compound Dilution Series:

    • Create a serial dilution of the hit compounds (e.g., 8-10 concentrations in a half-log or three-fold dilution series) in the appropriate medium or buffer.

  • Assay Performance:

    • Perform the MTT or kinase inhibition assay as described in the primary screening protocols, but with the range of compound concentrations.

  • Data Analysis:

    • For each compound, plot the percent inhibition or percent viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of the maximal effect is observed).

Anti-inflammatory Activity: Inhibition of LPS-Induced TNF-α Production

A key indicator of pro-inflammatory activity is the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) from immune cells upon stimulation.[11][12][13] This assay assesses the ability of the derivatives to suppress this response.

Principle: Macrophages or monocytic cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers the release of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Seeding:

    • Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.

  • LPS Stimulation:

    • Add LPS to the wells at a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).

    • Incubate for a defined period (e.g., 4-6 hours).

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Quantify the TNF-α concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value for active compounds.

Antimicrobial Activity: Broth Microdilution for MIC Determination

For compounds that do not exhibit significant cytotoxicity at the primary screening concentration, assessing their antimicrobial potential is a valuable next step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[14][17]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

    • Dilute the standardized inoculum to the final required concentration.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Compound ID Primary Screen (% Inhibition @ 10 µM) IC₅₀ (µM) Cell Viability (% @ 10 µM) MIC (µg/mL)
Kinase X Kinase X Cell Line Y S. aureus
Derivative 1 850.595>64
Derivative 2 15>509816
Derivative 3 920.245>64

Visualization of Experimental Workflows

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Lead Optimization Compound_Library Methyl 2-(5-chloropyrimidin-4-yl)acetate Derivatives Library Primary_Screening Single Concentration (e.g., 10 µM) Screening Cytotoxicity General Cytotoxicity (MTT Assay) Kinase_Assay Primary Kinase Assay (e.g., ADP-Glo™) Dose_Response Dose-Response Studies (IC₅₀ Determination) Anti_Inflammatory Anti-inflammatory Assay (LPS-induced TNF-α) Antimicrobial Antimicrobial Assay (Broth Microdilution - MIC) Lead_Optimization Lead Optimization (SAR Studies, Selectivity Profiling)

Caption: Tiered screening cascade for "Methyl 2-(5-chloropyrimidin-4-yl)acetate" derivatives.

Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site cluster_1 Molecular Interactions cluster_2 Phosphorylation Kinase Kinase ATP_Binding_Pocket ATP Binding Pocket Substrate_Binding_Site Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Pocket->Phosphorylated_Substrate Facilitates phosphorylation of ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Substrate Substrate->Substrate_Binding_Site Binds Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->ATP_Binding_Pocket Competitively Binds & Inhibits ATP Binding

Caption: Competitive kinase inhibition by a pyrimidine derivative.

Conclusion: A Pathway to Novel Therapeutics

The "Methyl 2-(5-chloropyrimidin-4-yl)acetate" scaffold represents a promising starting point for the discovery of novel therapeutic agents. The strategic, tiered screening approach outlined in these application notes provides a robust framework for efficiently identifying and characterizing the biological activities of its derivatives. By integrating cytotoxicity assessment with targeted screens for kinase inhibition, anti-inflammatory, and antimicrobial activity, researchers can build a comprehensive biological profile of each compound. The detailed protocols and data analysis guidelines provided herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the journey from a chemical library to promising lead candidates for further development.

References

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved March 27, 2026, from [Link]

  • Jahn, U., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1839.
  • Ghotbi, Y., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4062-4081.
  • Ghotbi, Y., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4062-4081.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved March 27, 2026, from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(9), 2374.
  • Evaluation of antimicrobial susceptibility testing of Nocardia spp. isolates by three methods. (2021). BMC Microbiology, 21(1), 1-9.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2010).
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). Retrieved March 27, 2026, from [Link]

  • How do I normalize my MTT assay for reduced cell number in treated sample if my drug inhibits cell division? | ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • How to normalize data obtained for MTT assay result? | ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • El-Gendy, M. A., et al. (2001). Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Archives of Pharmacal Research, 24(5), 379-385.
  • Guidelines for the interpretation of broth microdilution results for Nocardia species. | ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Manual reading of sensititre broth microdilution system panels improves accuracy of susceptibility reporting for polymyxin antibiotics. (2021). Journal of Clinical Microbiology, 59(11), e00332-21.
  • The challenge of selecting protein kinase assays for lead discovery optimization. (2008). Expert Opinion on Drug Discovery, 3(5), 551-564.
  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. (2018).
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025, August 7). Retrieved March 27, 2026, from [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). ACS Medicinal Chemistry Letters, 13(8), 1285-1291.
  • The use of novel selectivity metrics in kinase research. (2017). F1000Research, 6, 22.
  • How to graph or plot MTT assay data. (2013, January 1). Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Retrieved March 27, 2026, from [Link]

  • Biological evaluation of 5-substituted pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis. (2001). Bioscience, Biotechnology, and Biochemistry, 65(4), 975-978.
  • Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay. (2024, July 23). Retrieved March 27, 2026, from [Link]

  • LPS-induced Cytokine Release Model Development Service. (2021, July 23). Retrieved March 27, 2026, from [Link]

  • LPS-Induced Cytokine Release Validation Study in Mice. (n.d.). Retrieved March 27, 2026, from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). Retrieved March 27, 2026, from [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2015). Chemical Reviews, 116(1), 475-524.
  • Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. (2018). Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1335-1344.
  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025, March 3). Retrieved March 27, 2026, from [Link]

  • Testing for Inhibitors and Hemophilia. (2024, May 15). Retrieved March 27, 2026, from [Link]

  • A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. (2022, April 15). Retrieved March 27, 2026, from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). Retrieved March 27, 2026, from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 17). Retrieved March 27, 2026, from [Link]

  • Laboratory Assessment of Factor VIII Inhibitors: When Is It Required? A Perspective Informed by Local Practice. (2024, December 24). Retrieved March 27, 2026, from [Link]

  • Recommendations for Laboratory Measurement of FVIII and FIX type I inhibitors. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

"Methyl 2-(5-chloropyrimidin-4-yl)acetate" in C-C bond formation reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent C-C Bond Formation Strategies Using Methyl 2-(5-chloropyrimidin-4-yl)acetate

Introduction & Chemical Profile

Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug discovery[1]. The pyrimidine core is a privileged scaffold in pharmacology, frequently serving as the hinge-binding motif in kinase inhibitors and the core structure in BCL6 degraders[2]. This specific molecule offers powerful orthogonal reactivity: the 5-chloro position serves as a robust electrophilic handle for transition-metal-catalyzed cross-coupling, while the methyl acetate moiety at the 4-position acts as a nucleophilic active methylene for enolate-driven C-C bond formations.

Mechanistic Rationale & Orthogonal Reactivity (E-E-A-T Insights)

As an application scientist, successfully utilizing this building block requires a deep understanding of its electronic distribution to predict and control reaction outcomes.

  • C5-Position (Electrophilic Handle): The pyrimidine ring is strongly electron-withdrawing, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond at the 5-position. While aryl chlorides are typically challenging substrates for oxidative addition, the electron-deficient nature of the pyrimidine ring facilitates palladium-catalyzed oxidative addition[3]. This enables efficient and Buchwald-Hartwig aminations using modern dialkylbiaryl phosphine ligands (e.g., XPhos) or bidentate ligands (e.g., dppf)[2].

  • C4-Position (Nucleophilic Enolate): The methylene protons of the acetate group are highly acidic (estimated pKa ~12–14 in DMSO) due to the synergistic electron-withdrawing effects of the adjacent ester carbonyl and the electron-deficient pyrimidine ring. (such as LHMDS) generates a stabilized enolate that readily undergoes alpha-alkylation or Knoevenagel condensation with aldehydes[4].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for divergent C-C bond formations utilizing Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Reaction TypeReagents / Catalyst SystemTemperature / TimeTarget BondExpected Yield
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90 °C, 12 hC5-Aryl75 - 90%
Buchwald-Hartwig Amination Amine, XPhos-Pd-G3, Cs₂CO₃, Dioxane100 °C, 16 hC5-Nitrogen65 - 85%
Enolate Alkylation Alkyl Halide, LHMDS, THF-78 °C to RT, 3 hC4-Alkyl70 - 88%
Knoevenagel Condensation Aldehyde, Piperidine (cat.), EtOH80 °C, 6 hC4-Alkylidene60 - 80%

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Formation of a C5-aryl pyrimidine derivative. Causality & Design: Pd(dppf)Cl₂ is selected because its bidentate nature effectively prevents competitive dehalogenation and promotes rapid oxidative addition into the C-Cl bond of electron-deficient heterocycles.

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 equiv, 1.0 mmol), the appropriate arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Base Addition : Add anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing : Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL). Purge the reaction mixture with argon for 10 minutes. Validation Note: Strict deoxygenation is critical to prevent homocoupling of the boronic acid and premature oxidation of the Pd(0) active species.

  • Reaction : Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the C5-arylated product.

Protocol B: Base-Promoted Enolate Alkylation at C4

Objective: Alpha-alkylation of the active methylene group. Causality & Design: LHMDS is chosen over NaH or alkoxides because its significant steric bulk prevents unwanted nucleophilic attack at the ester carbonyl or the pyrimidine C2/C6 positions, ensuring highly selective deprotonation of the methylene group.

  • Preparation : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 equiv, 1.0 mmol) in anhydrous THF (8 mL).

  • Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LHMDS (1.0 M in THF, 1.1 equiv, 1.1 mL) over 5 minutes. Validation Note: Stir the resulting deep-colored enolate solution at -78 °C for 30 minutes to ensure complete enolization before introducing the electrophile.

  • Electrophile Addition : Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature over 3 hours.

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) to neutralize any remaining base. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification : Purify via silica gel chromatography to isolate the alpha-alkylated pyrimidine acetate.

Visualization: Reaction Workflows

G SM Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) C5 C5-Position (Electrophilic Aryl Chloride) SM->C5 C4 C4-Position (Nucleophilic Active Methylene) SM->C4 Suzuki Pd-Catalyzed Suzuki-Miyaura Coupling C5->Suzuki Knoevenagel Base-Promoted Knoevenagel Condensation C4->Knoevenagel Alkylation Enolate Alkylation (LHMDS / Electrophile) C4->Alkylation Prod1 5-Aryl/Alkyl Substituted Pyrimidine Acetate Suzuki->Prod1 Prod2 Alpha,Beta-Unsaturated Ester Derivative Knoevenagel->Prod2 Prod3 Alpha-Alkylated Pyrimidine Acetate Alkylation->Prod3

Divergent C-C bond formation pathways for Methyl 2-(5-chloropyrimidin-4-yl)acetate.

References

  • Title: Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760 Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis URL: [Link]

  • Title: Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions Source: ACS Medicinal Chemistry Letters, PMC URL: [Link]

Sources

Advanced Library Synthesis Using Methyl 2-(5-chloropyrimidin-4-yl)acetate: Scaffold Functionalization and Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 5-Chloropyrimidine Scaffold

In modern drug discovery, the pyrimidine core is a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors. The compound Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) represents a highly versatile, bifunctional building block for generating structurally diverse compound libraries.

The strategic placement of a chlorine atom at the C5 position and a methyl acetate group at the C4 position provides unique physicochemical and electronic properties. 5-chloropyrimidine derivatives have been extensively validated in the literature as potent inhibitors for targets such as the, , and.

By utilizing the acidic α -carbon of the acetate group and the cross-coupling potential of the C5-chloride, medicinal chemists can rapidly explore both the solvent-exposed regions and the hydrophobic gatekeeper pockets of target kinases.

Mechanistic Rationale for Library Design

When designing a combinatorial or focused library around Methyl 2-(5-chloropyrimidin-4-yl)acetate, the synthetic logic relies on the differential reactivity of its functional groups:

  • α -Proton Acidity : The methylene protons situated between the electron-withdrawing pyrimidine ring and the ester carbonyl are highly acidic ( pKa​≈15−17 ). This allows for mild deprotonation using non-nucleophilic bases (e.g., LiHMDS), enabling precise α -alkylation without triggering unwanted nucleophilic aromatic substitution ( SN​Ar ) at the pyrimidine core.

  • C5-Chlorine as a Conformational Lock : In kinase inhibitor design, the C5-halogen often acts as a conformational lock. For instance, in, dramatically increasing potency and residence time. Furthermore, the chlorine atom can be utilized in late-stage Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups.

  • Ester Saponification and Amidation : The methyl ester serves as a stable protecting group during initial alkylations. It can be easily hydrolyzed to the corresponding carboxylic acid, providing a handle for high-throughput amidation with diverse primary and secondary amines.

LibraryWorkflow Start Methyl 2-(5-chloropyrimidin-4-yl)acetate (Core Scaffold) Alkylation Step 1: α-Alkylation (LiHMDS, R1-X) Start->Alkylation Diversification Vector 1 Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Alkylation->Hydrolysis Amidation Step 3: HT Amidation (R2-NH2, HATU) Hydrolysis->Amidation Diversification Vector 2 Screening Kinase Inhibitor Library (LRRK2 / Aurora Targets) Amidation->Screening

Workflow for synthesizing a focused kinase inhibitor library from the core pyrimidine scaffold.

Experimental Methodologies

To ensure a self-validating and reproducible system, the following protocols have been optimized to minimize side reactions such as Claisen condensations or premature ester hydrolysis.

Protocol A: Regioselective α -Alkylation

Objective : Introduce R1​ diversity at the α -carbon of the acetate group.

Causality & Choice of Reagents : Lithium hexamethyldisilazide (LiHMDS) is explicitly chosen over sodium hydride (NaH). The bulky nature of the bis(trimethylsilyl)amide anion prevents nucleophilic attack on the ester carbonyl, ensuring that deprotonation occurs exclusively at the α -carbon. The reaction is initiated at -78 °C to kinetically trap the enolate and prevent self-condensation.

Step-by-Step Procedure :

  • Preparation : Flame-dry a 50 mL round-bottom flask under argon. Add Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 mmol, 186.6 mg) and anhydrous THF (10 mL).

  • Enolate Formation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol) over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation : Add the desired alkyl halide ( R1​−X , 1.2 mmol) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with EtOAc ( 3×15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the α -alkylated product.

Protocol B: High-Throughput Saponification and Amidation

Objective : Convert the ester to an amide library targeting the solvent-exposed regions of kinases.

Causality & Choice of Reagents : HATU is selected as the coupling reagent because it efficiently handles sterically hindered carboxylic acids (a direct consequence of the α -alkylation in Step 1). N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the carboxylate in its active state while neutralizing the amine salt.

Step-by-Step Procedure :

  • Saponification : Dissolve the α -alkylated ester (0.5 mmol) in a 3:1:1 mixture of THF/MeOH/ H2​O (5 mL). Add LiOH⋅H2​O (1.5 mmol, 63 mg). Stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.

  • Acidification : Carefully acidify the mixture to pH 3-4 using 1M HCl. Extract the resulting carboxylic acid with DCM ( 3×10 mL), dry, and concentrate.

  • Amidation : In a 2-dram vial (suitable for library arrays), dissolve the carboxylic acid (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol, 52 μ L) and HATU (0.12 mmol, 45.6 mg). Stir for 10 minutes to form the active ester.

  • Coupling : Add the diverse amine ( R2​−NH2​ , 0.12 mmol). Shake the vial at room temperature for 12 hours.

  • Workup : Dilute with water (2 mL) and extract with EtOAc (2 mL). The organic layer can be directly submitted to preparative LC-MS for library purification.

Data Presentation and Library Metrics

The following table summarizes the quantitative reaction metrics and the physicochemical property space of a representative 96-well library synthesized using this methodology.

Parameter / Reaction StepReagents / ConditionsAverage Yield (%)Purity (LC-MS)
α -Alkylation (Primary Halides) LiHMDS, THF, -78 °C to RT78 - 85%> 95%
α -Alkylation (Secondary Halides) LiHMDS, THF, -78 °C to RT55 - 65%> 90%
Ester Saponification LiOH, THF/MeOH/ H2​O , RT92 - 98%> 98%
Amide Coupling (Aliphatic Amines) HATU, DIPEA, DMF, RT80 - 90%> 95%
Amide Coupling (Anilines) HATU, DIPEA, DMF, 50 °C60 - 75%> 90%

Biological Application: Targeting LRRK2 and Aurora Kinases

The compounds derived from the 5-chloropyrimidine scaffold have shown profound efficacy in disrupting pathological kinase signaling. For instance, in Parkinson's Disease models,.

KinasePathway Inhibitor 5-Chloropyrimidine Library Hit LRRK2 Mutant LRRK2 (G2019S) Kinase Domain Inhibitor->LRRK2 Inhibits (ATP-competitive) Rescue Neuroprotection (Cell Survival) Inhibitor->Rescue Restores homeostasis Substrate Rab GTPases (Hyperphosphorylation) LRRK2->Substrate Phosphorylates Toxicity Neurodegeneration (Parkinson's Disease) Substrate->Toxicity Pathological signaling

Mechanism of action for 5-chloropyrimidine hits in LRRK2-mediated neurodegeneration.

By systematically varying the R1​ and R2​ groups via the protocols outlined above, researchers can fine-tune the pharmacokinetic properties (such as brain penetrance for LRRK2 inhibitors) while maintaining the highly optimized binding interactions of the 5-chloropyrimidine core.

References

  • Structure-Based Virtual Screening and De Novo Design to Identify Submicromolar Inhibitors of G2019S Mutant of Leucine-Rich Repeat Kinase 2 Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Application Notes and Protocols: Methyl 2-(5-chloropyrimidin-4-yl)acetate as a Versatile Precursor for the Synthesis of Fused Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fused Pyrimidines and the Utility of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Fused pyrimidine ring systems are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The development of efficient and versatile synthetic routes to these privileged scaffolds is therefore of paramount importance to drug discovery and development professionals. Methyl 2-(5-chloropyrimidin-4-yl)acetate is a highly valuable and reactive intermediate, strategically functionalized for the construction of a variety of fused pyrimidine heterocycles.[2]

The key to the synthetic utility of methyl 2-(5-chloropyrimidin-4-yl)acetate lies in its bifunctional nature. The chlorine atom at the 4-position of the pyrimidine ring serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Adjacent to this reactive site, the acetate moiety at the 5-position provides a handle for subsequent intramolecular cyclization, enabling the formation of a new fused ring. This application note provides detailed protocols and mechanistic insights for the synthesis of thieno[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, two important classes of fused pyrimidines, using methyl 2-(5-chloropyrimidin-4-yl)acetate as the common starting material.

Core Synthetic Strategy: A Modular Approach to Fused Pyrimidines

The overarching synthetic strategy involves a two-step, one-pot sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is displaced by a binucleophilic reagent. The choice of the nucleophile determines the nature of the fused ring to be synthesized.

  • Intramolecular Cyclization: Following the SNAr reaction, a base-mediated intramolecular condensation reaction occurs between the newly introduced nucleophile and the ester functionality of the acetate side chain, leading to the formation of the fused pyrimidine scaffold.

This modular approach allows for the generation of diverse libraries of fused pyrimidines by simply varying the nucleophilic coupling partner.

G cluster_0 Core Synthetic Workflow A Methyl 2-(5-chloropyrimidin-4-yl)acetate C SNAг Reaction Intermediate A->C SNAг (Base, Solvent) B Binucleophilic Reagent (e.g., Methyl thioglycolate, Amino acid ester) B->C D Fused Pyrimidine Product (e.g., Thieno[3,2-d]pyrimidine, Pyrrolo[3,2-d]pyrimidine) C->D Intramolecular Cyclization (Base)

Caption: General workflow for the synthesis of fused pyrimidines.

Protocol 1: Synthesis of Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylate

This protocol details the synthesis of a thieno[3,2-d]pyrimidine derivative, a scaffold known for its diverse biological activities. The key transformation involves the reaction of methyl 2-(5-chloropyrimidin-4-yl)acetate with methyl thioglycolate, followed by a base-mediated intramolecular Dieckmann-type condensation.

Reaction Scheme:

G A Methyl 2-(5-chloropyrimidin-4-yl)acetate C Intermediate A->C + B Methyl thioglycolate B->C D Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylate C->D Base (e.g., NaOMe) Methanol, Reflux

Caption: Synthesis of a thieno[3,2-d]pyrimidine derivative.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 2-(5-chloropyrimidin-4-yl)acetate149919-01-9202.611.0 g (4.94 mmol)
Methyl thioglycolate2365-48-2106.140.58 g (5.43 mmol)
Sodium methoxide (25 wt% in Methanol)124-41-454.024.45 mL (19.76 mmol)
Methanol (anhydrous)67-56-132.0420 mL
Hydrochloric acid (1 M)7647-01-036.46As needed
Ethyl acetate141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous sodium sulfate7757-82-6142.04For drying
Step-by-Step Protocol:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 g, 4.94 mmol) and anhydrous methanol (20 mL).

  • Addition of Reagents: Add methyl thioglycolate (0.58 g, 5.43 mmol) to the solution.

  • Base Addition: Slowly add sodium methoxide solution (4.45 mL, 19.76 mmol) to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and carefully neutralize with 1 M hydrochloric acid to pH ~7.

  • Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexane) to afford the desired product.

Causality and Experimental Insights:
  • Choice of Base: Sodium methoxide serves a dual purpose. It acts as a base to deprotonate the thiol of methyl thioglycolate, facilitating the initial SNAr reaction. Subsequently, it catalyzes the intramolecular Dieckmann condensation. An excess of base is used to ensure both reactions proceed to completion.

  • Solvent: Anhydrous methanol is used as the solvent as it is compatible with the sodium methoxide base and has a suitable boiling point for the reaction.

  • Reaction Monitoring: TLC is crucial for determining the endpoint of the reaction and preventing the formation of byproducts due to prolonged heating.

Protocol 2: Synthesis of Ethyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

This protocol describes the synthesis of a pyrrolo[3,2-d]pyrimidine derivative, a key heterocyclic system in many biologically active molecules. The synthesis involves the reaction of methyl 2-(5-chloropyrimidin-4-yl)acetate with an amino acid ester, followed by an intramolecular cyclization.

Reaction Scheme:

G A Methyl 2-(5-chloropyrimidin-4-yl)acetate C Intermediate A->C + B Glycine ethyl ester hydrochloride B->C D Ethyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-6-carboxylate C->D Base (e.g., K2CO3) DMF, 100 °C

Caption: Synthesis of a pyrrolo[3,2-d]pyrimidine derivative.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 2-(5-chloropyrimidin-4-yl)acetate149919-01-9202.611.0 g (4.94 mmol)
Glycine ethyl ester hydrochloride623-33-6139.580.76 g (5.43 mmol)
Potassium carbonate (anhydrous)584-08-7138.212.05 g (14.82 mmol)
N,N-Dimethylformamide (DMF, anhydrous)68-12-273.0920 mL
Water7732-18-518.02For work-up
Ethyl acetate141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous sodium sulfate7757-82-6142.04For drying
Step-by-Step Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask, suspend potassium carbonate (2.05 g, 14.82 mmol) in anhydrous DMF (20 mL).

  • Addition of Reagents: Add glycine ethyl ester hydrochloride (0.76 g, 5.43 mmol) and methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 g, 4.94 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC (Eluent: 70% Ethyl acetate in Hexane).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: 50-70% Ethyl acetate in Hexane) to afford the title compound.

Causality and Experimental Insights:
  • Base and Solvent: Potassium carbonate is a suitable base to neutralize the hydrochloride salt of the amino ester and to facilitate the subsequent intramolecular cyclization. DMF is an excellent polar aprotic solvent for this type of SNAr reaction, as it can solvate the potassium salt and increase the nucleophilicity of the amine.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate for both the SNAr and the cyclization steps.

  • Work-up Procedure: Pouring the reaction mixture into ice-water is an effective way to precipitate the product and to remove the inorganic salts and residual DMF.

Conclusion

Methyl 2-(5-chloropyrimidin-4-yl)acetate is a versatile and valuable building block for the synthesis of medicinally relevant fused pyrimidine scaffolds. The protocols provided herein demonstrate a robust and adaptable synthetic strategy for accessing thieno[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines. The modular nature of this approach, based on a nucleophilic aromatic substitution followed by an intramolecular cyclization, allows for the generation of a wide array of derivatives for screening in drug discovery programs. The principles and techniques described in these application notes can be readily extended to the synthesis of other fused pyrimidine systems by employing different binucleophilic reagents.

References

  • A practical strategy was developed for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes. PubMed. [Link]

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. [Link]

  • Synthesis and Biological Activity of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors. ACS Publications. [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Publishing. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate. ResearchGate. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a–n. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5)[1]. This compound is a critical structural building block in the synthesis of advanced pharmaceutical agents, particularly covalent kinase inhibitors targeting Focal Adhesion Kinase (FAK) and mutant EGFR[2].

Synthesizing this intermediate often presents challenges related to regioselectivity, over-alkylation, and thermal degradation. Below, we provide a field-proven, self-validating two-step methodology—Nucleophilic Aromatic Substitution (SNAr) followed by Krapcho decarboxylation—along with mechanistic troubleshooting to ensure high-fidelity scale-up.

Mechanistic Workflow

Synthesis_Pathway SM Starting Material 4,5-Dichloropyrimidine Step1 Step 1: SNAr Reaction THF, 0°C to RT SM->Step1 Nuc Nucleophile Dimethyl Malonate + NaH Nuc->Step1 Int Intermediate Dimethyl 2-(5-chloropyrimidin-4-yl)malonate Step1->Int Regioselective C4 Attack Step2 Step 2: Krapcho Decarboxylation LiCl, H2O, DMSO, 130°C Int->Step2 Prod Target Compound Methyl 2-(5-chloropyrimidin-4-yl)acetate Step2->Prod - CO2(g), - CH3Cl

Figure 1: Two-step synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate via SNAr and Krapcho.

Section 1: Standard Operating Procedure (SOP)
Step 1: SNAr with Dimethyl Malonate

Causality & Design: The pyrimidine ring is strongly electron-deficient at positions 2, 4, and 6 due to the inductive and resonance effects of the electronegative nitrogen atoms. The chlorine at C5 is meta to the nitrogens and thus remains unactivated for SNAr. By utilizing sodium hydride (NaH) to generate the highly nucleophilic malonate enolate, nucleophilic attack is directed exclusively at the activated C4 position of 4,5-dichloropyrimidine[3].

Protocol:

  • Preparation: Purge a dry, round-bottom flask with N₂. Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) and anhydrous THF (10 mL/g of substrate). Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Add dimethyl malonate (1.1 eq) dropwise over 15 minutes. Validation Check: Observe the evolution of H₂ gas. Stir for 30 minutes at 0 °C until the solution becomes clear, indicating complete enolate formation.

  • Substitution: Dissolve 4,5-dichloropyrimidine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-3 hours.

  • Monitoring: Quench a 10 µL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via LC-MS. Validation: Confirm the disappearance of the starting material (m/z 149) and the appearance of the intermediate dimethyl 2-(5-chloropyrimidin-4-yl)malonate (m/z [M+H]⁺ = 245).

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude intermediate directly in Step 2.

Step 2: Krapcho Decarboxylation

Causality & Design: Traditional saponification/decarboxylation often leads to hydrolysis of the C5 chlorine or degradation of the pyrimidine ring. The Krapcho decarboxylation circumvents this by using a nucleophilic salt (LiCl) in a polar aprotic solvent (DMSO) with stoichiometric water. The chloride ion attacks the methyl group of the ester via an Sₙ2 mechanism, releasing gaseous methyl chloride and generating a carboxylate intermediate. This intermediate rapidly decarboxylates upon heating to form a pyrimidine enolate, which is immediately protonated by the stoichiometric water to yield the target mono-ester[4].

Protocol:

  • Setup: Dissolve the crude dimethyl 2-(5-chloropyrimidin-4-yl)malonate (1.0 eq) in DMSO (5 mL/g).

  • Reagent Addition: Add anhydrous Lithium Chloride (LiCl, 2.0 eq) and distilled water (2.0 eq).

  • Thermal Decarboxylation: Heat the mixture to 130 °C under a reflux condenser. Validation Check: Monitor the reaction bubbler for the steady evolution of CO₂ gas.

  • Monitoring: After 4-6 hours, analyze via LC-MS. Validation: The intermediate (m/z 245) should be fully converted to the target methyl 2-(5-chloropyrimidin-4-yl)acetate (m/z [M+H]⁺ = 187).

  • Workup: Cool to room temperature. Dilute with water (15 mL/g) and extract with EtOAc (4x). Wash the organic layer extensively with water (3x) to remove DMSO, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the product.

Section 2: Quantitative Optimization Data

Table 1: SNAr Reaction Parameter Optimization

Base (Equiv) Solvent Temperature Regioselectivity (C4:C5) Isolated Yield (%) Mechanistic Observation
K₂CO₃ (2.5) DMF 60 °C >99:1 65% Sluggish enolate formation; heating causes partial hydrolysis.
Cs₂CO₃ (2.5) DMF 25 °C >99:1 82% Good alternative to NaH; easier handling but higher cost.
NaH (2.2) THF 0 °C to 25 °C >99:1 88% Optimal. Rapid, clean profile; complete conversion in <3h.

| LiHMDS (2.2)| THF | -78 °C to 0 °C | >99:1 | 71% | Overly strong base; minor degradation pathways activated. |

Table 2: Krapcho Decarboxylation Parameter Optimization

Salt (Equiv) H₂O (Equiv) Temp (°C) Time (h) Yield (%) Mechanistic Observation
NaCl (2.0) 2.0 150 °C 12 70% Standard conditions; higher temp required due to lower solubility.
LiCl (2.0) 2.0 130 °C 5 86% Optimal. Li⁺ coordinates ester carbonyl, accelerating Sₙ2 attack.

| LiCl (2.0) | 0 | 130 °C | 24 | <20% | Stalled. Stoichiometric water is critical for protonation post-decarboxylation. |

Section 3: Troubleshooting & FAQs

Q1: I am observing a significant amount of bis-substituted byproduct in Step 1. How do I prevent this? Expert Insight: Bis-substitution (attack at both C4 and C6) occurs if the electrophile (4,5-dichloropyrimidine) is the limiting reagent locally. To prevent this, ensure you are adding the pyrimidine dropwise to the pre-formed enolate solution at 0 °C, rather than adding the enolate to the pyrimidine. Maintaining a strict 1.0 : 1.1 stoichiometric ratio of Pyrimidine:Malonate is critical.

Q2: My Krapcho decarboxylation is stalling at ~50% conversion. Should I increase the temperature? Expert Insight: Do not exceed 140 °C, as pyrimidine rings can undergo thermal degradation or dimerization. A stalled Krapcho reaction is almost always due to water depletion (DMSO is hygroscopic, but at 130 °C, water can evaporate if the condenser is inadequate). Add an additional 1.0 equivalent of H₂O and continue heating. Furthermore, switching from NaCl to LiCl increases salt solubility in DMSO, drastically accelerating the reaction rate.

Q3: During the workup of the final product, my yields drop significantly. Is the product unstable? Expert Insight: Methyl 2-(5-chloropyrimidin-4-yl)acetate contains a highly acidic alpha-proton (sandwiched between an ester and an electron-deficient pyrimidine). Under basic aqueous workup conditions (e.g., washing with NaHCO₃), the compound can easily form an enolate and partition into the aqueous layer, or undergo premature ester hydrolysis. Always maintain a neutral to slightly acidic pH (using NH₄Cl or plain water) during extractions.

Q4: Can I use methyl acetate directly instead of dimethyl malonate to save a step? Expert Insight: While direct alpha-arylation using the lithium enolate of methyl acetate (via LDA) is theoretically possible, it is practically challenging. The mono-enolate of methyl acetate is highly reactive and often leads to Chichibabin-type side reactions or nucleophilic attack at the C2 position of the pyrimidine. The malonate route, while requiring an extra decarboxylation step, acts as a thermodynamic sink, ensuring >99% regioselectivity for the C4 position.

References
  • Title: Methyl 2-(5-chloropyrimidin-4-yl)acetate CAS ...
  • Title: Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK)
  • Source: google.
  • Source: nih.

Sources

Technical Support Center: Synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate .

Because direct functionalization of pyrimidines with simple esters is prone to failure, the industry-standard methodology relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 4,5-dichloropyrimidine[1] with dimethyl malonate[2], followed by a Krapcho mono-decarboxylation . While robust, this pathway is highly susceptible to specific side reactions if thermodynamic and kinetic parameters are not strictly controlled.

Mechanistic Overview & Reaction Workflow

The pyrimidine ring is highly electron-deficient. The nitrogen atoms at positions 1 and 3 activate the 2, 4, and 6 positions toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex[3]. Consequently, in 4,5-dichloropyrimidine, the C4-chloride is highly labile, whereas the C5-chloride is essentially inert to SNAr.

SynthesisWorkflow SM 4,5-Dichloropyrimidine (Electrophile) Reagents Dimethyl Malonate + NaH (Enolate Formation) SM->Reagents THF, 0 °C Intermediate Dimethyl 2-(5-chloropyrimidin-4-yl)malonate (SNAr Adduct) Reagents->Intermediate SNAr Reaction (Main Pathway) Side1 5-Chloropyrimidin-4-ol (Hydrolysis Byproduct) Reagents->Side1 Trace H2O -> OH- (Side Reaction) Target Methyl 2-(5-chloropyrimidin-4-yl)acetate (Target Product) Intermediate->Target LiCl, H2O, DMSO 130 °C (Krapcho) Side2 5-Chloro-4-methylpyrimidine (Over-decarboxylation) Intermediate->Side2 >150 °C or Prolonged (Side Reaction)

Figure 1: Synthesis workflow of Methyl 2-(5-chloropyrimidin-4-yl)acetate and major side reactions.

Troubleshooting & FAQs

Q1: Why am I seeing a massive spike in 5-chloropyrimidin-4-ol during the SNAr step? Causality: Sodium hydride (NaH) is highly hygroscopic. If your THF or DMF is not strictly anhydrous, NaH reacts with trace water to generate sodium hydroxide (NaOH). Hydroxide is a small, hard nucleophile that kinetically outcompetes the bulky malonate enolate for the electrophilic C4 position of the pyrimidine ring, leading to irreversible hydrolysis. Solution: Use strictly anhydrous solvents (Karl Fischer titration < 50 ppm). If moisture cannot be perfectly controlled in your glovebox or manifold, swap NaH for a milder, non-nucleophilic base like Cesium Carbonate (Cs2CO3), which tolerates trace moisture better while still effectively deprotonating the malonate.

Q2: My decarboxylation step yields significant amounts of 5-chloro-4-methylpyrimidine. How do I stop this over-decarboxylation? Causality: The conversion of the dimethyl malonate intermediate to the methyl acetate product relies on a Krapcho mono-decarboxylation. This reaction is thermodynamically driven by the loss of CO2. If the temperature exceeds 140 °C for prolonged periods, or if excessive water is present in the DMSO, the second ester group will also hydrolyze and decarboxylate, yielding the fully stripped methylpyrimidine. Solution: Tightly control the internal reaction temperature to exactly 130 °C. Do not rely solely on the hotplate reading. Monitor the reaction via LC-MS every 45 minutes and quench immediately once the mono-decarboxylated product reaches its maximum peak area.

Q3: I am trying to use methyl acetate directly with LDA to avoid the malonate step, but my yield is terrible. Why? Causality: The pKa of methyl acetate is ~25, requiring strong bases like LDA at -78 °C to form the enolate. At these cryogenic temperatures, the SNAr reaction on the pyrimidine is kinetically frozen. If you warm the reaction to room temperature to facilitate the SNAr, the highly reactive methyl acetate enolate rapidly undergoes Claisen self-condensation to form methyl acetoacetate. Solution: Stick to the dimethyl malonate route. Dimethyl malonate has a pKa of ~13, allowing the use of mild bases at room temperature—perfectly aligning with the activation energy required for the pyrimidine SNAr[2].

Q4: There is a persistent dimeric impurity in my final product. What is it and how do I prevent it? Causality: The target compound, methyl 2-(5-chloropyrimidin-4-yl)acetate, still possesses acidic alpha-protons. Under basic conditions, it can form a secondary enolate and attack unreacted 4,5-dichloropyrimidine, forming a bis(5-chloropyrimidin-4-yl)acetate dimer. Solution: Ensure dimethyl malonate is in slight excess (1.2 eq) during the initial SNAr to completely consume the 4,5-dichloropyrimidine electrophile.

Quantitative Reaction Profiling

The choice of base and solvent drastically alters the ratio of the desired SNAr adduct to the hydrolysis byproduct. Below is a summary of quantitative outcomes based on established optimization matrices.

Table 1: Impact of Base and Solvent on SNAr Yield and Side Reactions

Base / Solvent SystemTemp (°C)Target Intermediate Yield (%)Hydrolysis Byproduct (%)Unreacted SM (%)
NaH / THF (Anhydrous) 0 to 2585 - 92% < 2%< 1%
NaH / DMF (Trace H2O)0 to 2545%40% < 1%
Cs2CO3 / DMF6072%5%15%
K2CO3 / MeCN8030%2%60%

Data Interpretation: Anhydrous NaH/THF provides the best kinetic profile for enolate formation without degrading the pyrimidine, provided moisture is strictly excluded.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing specific LC-MS mass-to-charge (m/z) checkpoints, you can verify the success of each step before proceeding, preventing the carryover of side-reaction impurities.

Step 1: SNAr (Preparation of Dimethyl 2-(5-chloropyrimidin-4-yl)malonate)
  • Preparation: Charge a flame-dried, argon-flushed flask with NaH (60% dispersion in mineral oil, 1.25 eq) and anhydrous THF (10 mL/g of SM).

  • Enolate Formation: Cool the suspension to 0 °C. Add dimethyl malonate (1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution completely ceases.

  • Coupling: Add a solution of 4,5-dichloropyrimidine (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Validation Checkpoint: Sample 10 µL into 1 mL MeCN for LC-MS.

    • Success: Major peak at [M+H]+ = 245 (Target Intermediate).

    • Failure: Peak at [M+H]+ = 131 indicates moisture contamination (Hydrolysis byproduct).

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, filter, and concentrate in vacuo.

Step 2: Krapcho Mono-Decarboxylation
  • Preparation: Dissolve the crude intermediate from Step 1 in anhydrous DMSO (5 mL/g).

  • Reagent Addition: Add anhydrous Lithium Chloride (LiCl, 2.0 eq) and exactly 1.0 equivalent of deionized H2O. (Note: The water is required to hydrolyze one ester group prior to decarboxylation).

  • Thermal Decarboxylation: Heat the mixture to an internal temperature of 130 °C.

  • Validation Checkpoint: Monitor via LC-MS every 45 minutes.

    • Success: Emergence of [M+H]+ = 187 (Target Product).

    • Warning: Emergence of [M+H]+ = 129 indicates over-decarboxylation. Quench immediately if this peak grows >5%.

  • Workup: Cool to room temperature. Dilute heavily with water (to crash out the product and trap DMSO) and extract with EtOAc (4x). Wash the combined organics with 5% aqueous LiCl solution (3x) to remove residual DMSO. Dry, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

References

  • PubChem (National Center for Biotechnology Information). 4,5-Dichloropyrimidine - Compound Summary. Retrieved from:[Link]

  • RSC Advances . Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry. Retrieved from:[Link]

  • Organic Chemistry Portal . Synthesis of pyrimidines. Retrieved from:[Link]

  • Wikipedia, The Free Encyclopedia . Dimethyl malonate. Retrieved from: [Link]

  • Synthesis (Thieme) . Krapcho, A. P. Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media. (1982). Retrieved from:[Link]

Sources

Purification techniques for "Methyl 2-(5-chloropyrimidin-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5). This compound is a critical building block in the synthesis of kinase inhibitors and other heterocyclic therapeutics. However, its unique structural features—specifically the electron-deficient chloropyrimidine ring and the highly acidic methylene bridge—present distinct challenges during isolation and purification.

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield, high-purity recovery of your target compound.

Physicochemical & Stability Profile

To purify this compound effectively, we must first understand its inherent vulnerabilities. The methylene protons located between the pyrimidine ring and the ester carbonyl are highly acidic. Furthermore, the 5-chloro substituent on the pyrimidine ring modulates the electrophilicity of the core, making it susceptible to nucleophilic aromatic substitution (SNAr) or hydrolysis under extreme pH conditions [1].

Table 1: Critical Properties & Handling Parameters
ParameterValue / CharacteristicImpact on Purification
Molecular Weight 186.60 g/mol Elutes early in standard RP-HPLC; requires high aqueous hold.
Physical State Low-melting solid / viscous oilProne to trapping residual solvents; requires high vacuum drying.
Tautomerism Keto-enol dynamic equilibriumCauses peak tailing/splitting in unbuffered chromatography.
Acid Stability Degrades at pH < 1Protonation of the ring leads to rapid hydrolysis to hydroxypyrimidine.
Base Stability Degrades at pH > 8Ester hydrolysis and enolate-driven polymerization.

Troubleshooting Guide & FAQs

Q1: Why am I seeing severe peak tailing or peak splitting during RP-HPLC analysis?

The Causality: This is a classic manifestation of keto-enol tautomerization. The electron-withdrawing nature of both the ester group and the chloropyrimidine ring drastically increases the acidity of the C2-methylene protons. On the timescale of an HPLC run, the compound exists in a dynamic equilibrium between its keto and enol forms. If the mobile phase is unbuffered, these two forms interact differently with the stationary phase, causing broad, tailing, or split peaks. The Solution: You must lock the ionization state. Buffer your aqueous mobile phase with 0.1% Formic Acid (pH ~2.7). This suppresses enolization without dropping the pH low enough to trigger ring hydrolysis.

Q2: My compound degrades during standard silica gel flash chromatography. How can I prevent this?

The Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5) due to free silanol groups. When Methyl 2-(5-chloropyrimidin-4-yl)acetate is concentrated on the column, these acidic sites catalyze the hydrolysis of the 5-chloro group or the ester. As documented in process chemistry literature, prolonged exposure of chloropyrimidines to acidic environments promotes nucleophilic attack by residual water, generating undesired hydroxypyrimidine by-products [2]. The Solution: Neutralize your stationary phase. Pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in hexanes prior to loading your sample, or switch entirely to neutral Alumina or C18 reversed-phase flash chromatography.

Q3: How do I separate the des-chloro impurity (Methyl 2-(pyrimidin-4-yl)acetate) from the target product?

The Causality: The loss of the chlorine atom (proto-dehalogenation) creates an impurity with an almost identical dipole moment and polarity to the target molecule [3]. Standard aliphatic stationary phases (like standard C18) struggle to resolve them because the hydrophobic difference is minimal. The Solution: Exploit π−π interactions. Switch your HPLC column to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The electron-deficient pentafluorophenyl ring will interact differentially with the chloropyrimidine versus the des-chloro pyrimidine, providing baseline resolution.

Mechanistic & Workflow Visualizations

To ensure a self-validating approach to your purification strategy, refer to the decision matrix and degradation pathways below.

PurificationWorkflow Start Crude Methyl 2-(5-chloropyrimidin-4-yl)acetate CheckScale Assess Purification Scale Start->CheckScale ScaleLarge Large Scale (>1g) CheckScale->ScaleLarge ScaleSmall Small Scale (<1g) CheckScale->ScaleSmall Silica Flash Chromatography (Neutralized Silica, 1% TEA) ScaleLarge->Silica HPLC Preparative RP-HPLC (0.1% FA buffered) ScaleSmall->HPLC QC LC-MS & NMR QC Silica->QC HPLC->QC

Fig 1: Decision matrix for selecting the optimal purification method based on crude scale.

DegradationPathway Intact Intact Chloropyrimidine (Stable at pH 3-7) Acidic Exposure to pH < 1 (e.g., unbuffered TFA) Intact->Acidic Protonated Protonated Pyrimidine Ring (Highly Electrophilic) Acidic->Protonated Hydrolysis Nucleophilic Attack by H2O Protonated->Hydrolysis Degraded Hydroxypyrimidine By-product (Irreversible Degradation) Hydrolysis->Degraded

Fig 2: Mechanism of acid-catalyzed degradation of chloropyrimidines.

Validated Experimental Protocols

Protocol A: Neutralized Silica Gel Flash Chromatography (Scale: >1g)

Use this protocol to prevent acid-catalyzed degradation on standard silica.

  • Column Preparation: Pack a standard silica gel column. Prepare a solvent mixture of Hexanes containing 1% (v/v) Triethylamine (TEA).

  • Neutralization: Flush the column with 3 column volumes (CV) of the 1% TEA/Hexanes solution to cap all acidic silanol sites.

  • Equilibration: Flush the column with 2 CV of pure Hexanes to remove excess mobile TEA.

  • Sample Loading: Dissolve the crude Methyl 2-(5-chloropyrimidin-4-yl)acetate in a minimum amount of Dichloromethane (DCM). Dry load onto a small amount of neutralized silica if necessary, and apply to the column.

  • Elution: Run a gradient of 0% to 40% Ethyl Acetate in Hexanes.

  • Recovery: Pool fractions containing the product (monitor via TLC, UV 254 nm). Concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol B: pH-Controlled Preparative RP-HPLC (Scale: <1g)

Use this protocol for high-resolution separation of closely related impurities (e.g., des-chloro analogs).

  • System Setup: Equip the preparative HPLC with a Phenyl-Hexyl column (e.g., 21.2 x 250 mm, 5 µm) to maximize π−π selectivity.

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% Formic Acid (pH ~2.7). (Do NOT use TFA, as pH < 1 will degrade the pyrimidine ring).

    • Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of Solvent A and Solvent B. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution: Follow the gradient outlined in Table 2.

Table 2: Optimized Preparative HPLC Gradient
Time (min)% Solvent A (H₂O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.095520.0
2.095520.0
15.0406020.0
17.059520.0
20.059520.0
21.095520.0
  • Lyophilization: Immediately freeze the collected fractions and lyophilize. Do not use rotary evaporation for aqueous fractions, as prolonged heating in water will cause ester hydrolysis.

References

  • Chloropyrimidine Intermediates (US6448403B1)

Technical Support Center: Troubleshooting Nucleophilic Substitution on the 5-Chloropyrimidine Ring

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview: The C-5 Anomaly

Welcome to the Technical Support Center for heterocyclic functionalization. The most frequent ticket we receive regarding pyrimidine chemistry is the complete failure of nucleophilic aromatic substitution (SNAr) at the 5-position. Researchers often apply standard SNAr conditions (amines, DIPEA, heat) to 5-chloropyrimidines, only to recover unreacted starting material or heavily degraded mixtures.

This guide provides a mechanistic deep-dive into why C-5 resists SNAr, how to troubleshoot regioselectivity in polychlorinated systems, and the validated catalytic workarounds required to functionalize this notoriously stubborn position.

Mechanistic Deep-Dive: Why SNAr Fails at C-5

In a pyrimidine ring, the highly electronegative nitrogen atoms withdraw electron density via both inductive and resonance effects. This severely depletes electron density at the ortho and para positions (C-2, C-4, and C-6), dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

However, the C-5 position is meta to both nitrogen atoms. It does not benefit from resonance stabilization. Consequently, the C-Cl bond at C-5 behaves almost identically to the unactivated C-Cl bond in chlorobenzene. The bond dissociation energy (BDE) at C-5 is significantly higher than at C-2 or C-4, making uncatalyzed SNAr kinetically and thermodynamically prohibitive[1].

Frequently Asked Questions (Troubleshooting Desk)

Q1: I am trying to displace the chlorine at the 5-position of 5-chloropyrimidine using morpholine and DIPEA at 80°C, but I only recover starting material. How can I force this reaction?

  • Root Cause: You are attempting an SNAr reaction on an unactivated electrophile. Increasing the temperature further will only lead to ring-opening or decomposition.

  • Solution: Abandon the SNAr approach. To functionalize the 5-position, you must switch to transition-metal catalysis. Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann-type couplings are the standard, self-validating solutions for C-5 amination[2].

Q2: I am working with 2,4,5-trichloropyrimidine. I need to substitute the 5-position first. Is this possible via SNAr?

  • Root Cause: The inherent regioselectivity of pyrimidines dictates that SNAr will always occur at C-4 first, followed by C-2. The C-5 position will remain completely inert under these conditions [3].

  • Solution: You cannot substitute C-5 first using a uniform polychlorinated pyrimidine. You must either:

    • Perform SNAr at C-4 and C-2 first, and then use Pd-catalysis for C-5.

    • Design a substrate with orthogonal reactivity, such as 5-bromo-2-chloropyrimidine. Because the C-Br bond is weaker, specialized Cu(II)/PTABS catalytic systems can chemoselectively aminate the C-2 position via SNAr, leaving the C-5 position available for subsequent cross-coupling[4].

Q3: How do I ensure strict C-4 selectivity over C-2 in 2,4-dichloro-5-substituted pyrimidines?

  • Root Cause: While C-4 is more reactive than C-2, over-substitution (diamination) or mixtures of regioisomers can occur if conditions are too harsh.

  • Solution: Kinetic control is paramount. Run the reaction at -10°C to 0°C. Use exactly 1.0 to 1.05 equivalents of the nucleophile. Interestingly, the use of tertiary amine nucleophiles has been shown to strongly direct substitution, sometimes even reversing selectivity to C-2 via in situ N-dealkylation, so ensure you are using primary/secondary amines if C-4 is the strict target[5].

Quantitative Reactivity Data

To predict the behavior of your pyrimidine substrate, consult the following reactivity matrix based on Density Functional Theory (DFT) calculations and empirical observations[1].

Pyrimidine PositionCalculated C-Cl BDE (kcal/mol)Relative LUMO CoefficientSNAr Reactivity ProfileRecommended Functionalization Method
C-4 / C-6 ~80.0HighExtremely FastUncatalyzed SNAr (-10°C to RT)
C-2 ~81.3ModerateFastUncatalyzed SNAr (RT to 80°C)
C-5 ~95.0NegligibleInertPd/Cu Cross-Coupling (80°C - 120°C)

Validated Experimental Protocols

Protocol A: Regioselective SNAr at C-4 of 2,4,5-Trichloropyrimidine
  • Causality Check: This protocol leverages the lower BDE and higher electrophilicity of C-4 to achieve mono-substitution without touching C-2 or C-5[3].

  • Preparation: Dissolve 2,4,5-trichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous isopropanol (20 mL) under an inert atmosphere.

  • Cooling: Cool the reaction flask to -10°C using an ice/brine bath. (Self-Validation: Failure to cool will result in a loss of kinetic control, leading to C-2/C-4 diamination).

  • Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol). Slowly add the amine nucleophile (1.05 equiv, 10.5 mmol) dropwise over 15 minutes.

  • Monitoring: Stir for 2 hours at 0°C. Monitor via TLC (Hexanes/EtOAc). The C-4 product will appear as a distinct, lower-Rf spot compared to the starting material.

  • Workup: Quench with saturated aqueous NH4Cl, extract with dichloromethane, dry over Na2SO4, and concentrate. The C-5 chlorine remains completely intact for downstream cross-coupling.

Protocol B: Buchwald-Hartwig Amination of 5-Chloropyrimidine Derivatives
  • Causality Check: Since C-5 cannot undergo SNAr, oxidative addition of a Pd(0) catalyst into the strong C-5 C-Cl bond is required to facilitate C-N bond formation[3].

  • Preparation: In a flame-dried Schlenk tube, combine the 5-chloropyrimidine derivative (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv, 1.2 mmol), and Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and Xantphos ligand (4 mol%).

  • Solvent: Evacuate and backfill the tube with Argon (3x). Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Heating: Seal the tube and heat to 100°C for 12-16 hours. (Self-Validation: The solution will transition from a dark purple/red to a pale yellow/brown suspension as the active Pd(0) species is consumed and the cross-coupled product forms).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.

Process Visualizations

G Start Substrate: 5-Chloropyrimidine Derivatives Check Are there leaving groups at C-2, C-4, or C-6? Start->Check Yes Yes Check->Yes No No (Only C-5 Cl) Check->No SNAr Perform SNAr (Reactivity: C-4 > C-2 > C-6) Yes->SNAr CrossCoupling Perform Transition Metal Catalysis (Buchwald-Hartwig) No->CrossCoupling Success1 Regioselective Substitution (C-5 remains intact) SNAr->Success1 Success2 C-5 Functionalized Product CrossCoupling->Success2

Caption: Decision tree for the functionalization of 5-chloropyrimidine derivatives.

Regio Substrate 2,4,5-Trichloro pyrimidine Step1 1st Amine (1 eq) DIPEA, 0°C Substrate->Step1 Prod1 4-Amino-2,5-dichloro pyrimidine Step1->Prod1 Step2 2nd Amine (Excess) Acid/Base, Heat Prod1->Step2 Prod2 2,4-Diamino-5-chloro pyrimidine Step2->Prod2 Step3 Pd2(dba)3, Xantphos Amine, 100°C Prod2->Step3 Prod3 2,4,5-Triamino pyrimidine Step3->Prod3

Caption: Sequential regioselective functionalization workflow for 2,4,5-trichloropyrimidine.

References

  • Title: Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: Pharmaceuticals (NIH/PMC) URL: [Link]

  • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: Regioselective Functionalization of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to help you navigate the complex reactivity landscape of Methyl 2-(5-chloropyrimidin-4-yl)acetate . This molecule presents unique chemoselectivity and regioselectivity challenges due to the presence of multiple reactive sites: a sluggish C5-Cl bond, highly acidic alpha-protons, an electrophilic ester, and available C2/C6 positions for C-H functionalization.

Structural Causality & Reactivity Mapping

Before troubleshooting, it is critical to understand the intrinsic electronic environment of the substrate. The pyrimidine ring is highly electron-deficient, which generally activates halogens for Nucleophilic Aromatic Substitution (SNAr)[1]. However, the C5 position is an exception. Because the Meisenheimer intermediate resulting from nucleophilic attack at C5 cannot be stabilized by the ring nitrogens, the C5-Cl bond is notoriously unreactive toward SNAr[1].

Simultaneously, the methylene bridge (-CH2-) at C4 is flanked by the electron-withdrawing pyrimidine ring and the methyl ester. This dramatically lowers the pKa of these alpha-protons, making them highly susceptible to deprotonation by bases typically used in cross-coupling reactions.

ReactivityMap Core Methyl 2-(5-chloropyrimidin-4-yl)acetate C5 C5-Cl Bond (Pd-Catalyzed Coupling) Core->C5 Oxidative Addition Alpha C4-Alpha Protons (Enolate Formation) Core->Alpha Base Deprotonation C6 C6-H Position (Directed Metalation) Core->C6 TMPMgCl·LiCl Ester Ester Carbonyl (Nucleophilic Attack) Core->Ester Hard Nucleophiles

Fig 1. Divergent reactivity pathways of Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Troubleshooting Guide: Cross-Coupling vs. Alpha-Arylation

Symptom: When attempting Suzuki-Miyaura or Buchwald-Hartwig couplings at the C5-Cl position, LC-MS analysis shows a complex mixture. The desired C5-functionalized product is a minor component, while the major products are alpha-arylated derivatives or decomposed starting material.

Causality: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond[2]. Because the C5-Cl bond is relatively strong and sterically hindered by the adjacent acetate group, oxidative addition is slow. Concurrently, strong bases (e.g., NaOtBu, KOtBu) rapidly deprotonate the acidic C4-alpha protons. The resulting enolate acts as a competing nucleophile, leading to alpha-arylation (interacting with the Pd-Ar intermediate) or ester condensation side reactions.

Resolution Strategy:

  • Base Modulation: Switch from strong alkoxides to milder inorganic bases (e.g., K3PO4, K2CO3) to suppress enolate formation.

  • Ligand Acceleration: Utilize highly active, bulky dialkylbiarylphosphine ligands (e.g., XPhos, BrettPhos) to accelerate the oxidative addition and reductive elimination steps, outcompeting off-target deprotonation[3].

Quantitative Optimization Data
Base StrengthLigandSolvent / TempC5-Coupling Yield (%)Alpha-Arylation Yield (%)
NaOtBu (Strong)PPh3Toluene, 100°C< 5%> 80%
Cs2CO3 (Moderate)dppfDioxane, 90°C35%40%
K3PO4 (Mild)XPhost-Amyl Alcohol, 80°C88%< 2%
K2CO3 (Mild)BrettPhosDioxane/H2O, 80°C92%Not Detected

Troubleshooting Guide: Regioselective C-H Metalation at C6

Symptom: Attempts to functionalize the unsubstituted C6 position using n-BuLi or LDA result in complete degradation of the starting material or nucleophilic attack at the ester group.

Causality: Alkyllithiums are "hard" nucleophiles that readily attack the highly electrophilic ester carbonyl or the pyrimidine ring itself (Chichibabin-type addition). LDA, while non-nucleophilic, causes immediate competitive deprotonation of the C4-alpha protons rather than the C6-H position.

Resolution Strategy: Employ Knochel-Hauser bases, specifically TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex). This base is highly sterically hindered (preventing ester attack) and provides kinetically controlled, regioselective deprotonation at C6. The resulting magnesium intermediate is covalently stable and tolerates the ester group at low temperatures[4].

Metalation Start Substrate Base Add TMPMgCl·LiCl (-40°C, THF) Start->Base Intermediate C6-Magnesiated Species Base->Intermediate Regioselective Deprotonation Electrophile Add Electrophile (e.g., I2, Ar-Br/Pd) Intermediate->Electrophile Product C6-Functionalized Product Electrophile->Product Quench

Fig 2. Workflow for regioselective C6-magnesiation using TMPMgCl·LiCl.

Self-Validating Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling (Suppressing Alpha-Deprotonation)

This protocol is designed to selectively couple aryl boronic acids at the C5-Cl position while preserving the methyl acetate group.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, combine Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. (Causality: Oxygen rapidly degrades electron-rich phosphine ligands, killing the catalytic cycle).

  • Solvent Addition: Inject degassed t-amyl alcohol (0.2 M). (Causality: Sterically hindered alcohols prevent transesterification while supporting the polar transition states of the coupling).

  • Reaction: Heat the mixture at 80°C for 4 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe complete consumption of the starting material (m/z 186.6)[5] and the appearance of the product mass. If a mass corresponding to [M + Ar - H] is observed with a shift in retention time, alpha-arylation has occurred—indicating your base was wet or the temperature was too high.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Regioselective C6-Magnesiation and Iodination

This protocol utilizes Knochel chemistry to functionalize the C6 position without disturbing the C5-Cl or the ester.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cooling: Cool the solution to -40°C using a dry ice/acetonitrile bath. (Causality: Temperatures above -20°C will lead to self-condensation of the enolate).

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene) over 15 minutes. Stir for 30 minutes at -40°C.

  • Electrophilic Quench: Add a solution of Iodine (I2) (1.5 equiv) in anhydrous THF dropwise. Stir for 1 hour, allowing the reaction to slowly warm to 0°C.

  • Validation Checkpoint: Quench a small aliquot with saturated NH4Cl and analyze via TLC (Hexanes/EtOAc). The C6-iodo product will be significantly less polar than the starting material.

  • Workup: Quench the main reaction with saturated aqueous Na2S2O3 to destroy excess iodine. Extract with EtOAc, dry over Na2SO4, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why is my Nucleophilic Aromatic Substitution (SNAr) at C5 failing, even with strong amines? A: The C5 position of pyrimidine lacks the resonance stabilization required to form a stable Meisenheimer intermediate during SNAr[1]. Unlike 2,4-dichloropyrimidines which readily undergo SNAr[6], the 5-chloro position is highly deactivated. You must abandon SNAr and switch to Palladium- or Nickel-catalyzed Buchwald-Hartwig amination.

Q: I need to hydrolyze the methyl ester to a carboxylic acid, but my pyrimidine ring is degrading. What is happening? A: Pyrimidines, especially those with electron-withdrawing groups, are sensitive to strong aqueous bases (like refluxing NaOH), which can cause ring-opening via nucleophilic attack at C2. To achieve chemoselective ester hydrolysis, use mild conditions: LiOH (1.5 equiv) in a 3:1:1 mixture of THF/MeOH/H2O at 0°C. The lithium ion coordinates the ester carbonyl, accelerating hydrolysis at lower temperatures without degrading the ring.

Q: Can I perform a cross-coupling on the C5-Cl bond if I convert the ester to an amide first? A: Yes. Converting the ester to a secondary or tertiary amide significantly reduces the acidity of the alpha-protons, making the subsequent Pd-catalyzed cross-coupling at the C5-Cl bond much cleaner and less prone to alpha-arylation side reactions.

References

  • [3] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society.[Link]

  • [1] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]

  • [4] Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl. Organic Letters.[Link]

  • [6] Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry.[Link]

Sources

Technical Support Center: Preventing Decomposition of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Methyl 2-(5-chloropyrimidin-4-yl)acetate . This compound is a highly versatile building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and other pyrimidine-based therapeutics. However, its unique structural motifs—a strongly electron-withdrawing pyrimidine ring, a C5-chlorine atom, and an active methylene group—make it highly susceptible to specific degradation pathways.

This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot decomposition issues, understand the mechanistic causality behind them, and implement self-validating experimental protocols to ensure structural integrity.

Mechanistic Overview of Decomposition (The "Why")

To prevent decomposition, one must first understand the thermodynamic and kinetic drivers inherent to the molecule's structure. Methyl 2-(5-chloropyrimidin-4-yl)acetate possesses three primary structural liabilities:

  • Ester Hydrolysis & Spontaneous Decarboxylation: The pyrimidine ring acts as a powerful electron-withdrawing group (EWG). If the methyl ester is hydrolyzed to the corresponding carboxylic acid (2-(5-chloropyrimidin-4-yl)acetic acid), the molecule behaves analogously to a β -keto acid. The electron-deficient pyrimidine ring stabilizes the transition state for the loss of CO₂, leading to rapid decarboxylation into 5-chloro-4-methylpyrimidine. Process chemistry studies have demonstrated that heteroaryl acetic acids require highly specific pH ranges (typically pH 4–5) to prevent this spontaneous degradation ().

  • Active Methylene Deprotonation & Self-Condensation: The methylene protons (-CH₂-) are highly acidic because they are flanked by two EWGs: the ester carbonyl and the pyrimidine ring. Exposure to mild bases can generate a stable enolate. If not immediately trapped by a strong electrophile, this enolate will undergo Claisen-type self-condensation with another molecule of the starting material or succumb to oxidative degradation.

  • Nucleophilic Aromatic Substitution (S N​ Ar): While the C5-chlorine is generally less reactive than halogens at the C2, C4, or C6 positions, the electron-deficient nature of the pyrimidine ring still allows for S N​ Ar reactions if strong nucleophiles (like primary amines or alkoxides) are used under forcing conditions.

Decomposition Pathways Visualization

G A Methyl 2-(5-chloropyrimidin-4-yl)acetate (Starting Material) B 2-(5-chloropyrimidin-4-yl)acetic acid (Hydrolysis Intermediate) A->B H2O, Base/Acid (Hydrolysis) D Enolate Intermediate (Self-Condensation / Oxidation) A->D Mild Base (Deprotonation) E S_NAr Adduct (C5-Substitution) A->E Strong Nucleophiles (Amines/Alkoxides) C 5-chloro-4-methylpyrimidine (Decarboxylation Product) B->C Heat or Strong Acid (- CO2)

Decomposition pathways of Methyl 2-(5-chloropyrimidin-4-yl)acetate under various conditions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major byproduct with a mass of [M-58]. What happened to my compound? A: You are observing the complete hydrolysis and subsequent decarboxylation of your starting material. The conversion of the methyl ester to the carboxylic acid results in a mass loss of 14 Da. The resulting acid rapidly loses CO₂ (44 Da), resulting in a total mass loss of 58 Da. This typically occurs during basic aqueous workups or if the compound is stored in unbuffered, moisture-rich conditions.

Q2: How can I functionalize the active methylene group without causing self-condensation? A: To successfully alkylate the active methylene, you must use non-nucleophilic bases (e.g., NaH, LDA, or K₂CO₃) in strictly anhydrous, aprotic solvents (like DMF or THF). Avoid alkoxide bases (e.g., NaOMe), as they can act as nucleophiles, causing transesterification or initiating S N​ Ar at the pyrimidine ring. Keep the reaction temperature strictly at or below 0 °C during the deprotonation step to kinetically favor electrophilic trapping over dimerization.

Q3: I need to isolate the free acid (2-(5-chloropyrimidin-4-yl)acetic acid) for a decarboxylative cross-coupling. How do I prevent it from degrading? A: Decarboxylation of pyrimidineacetic acids is highly pH- and temperature-dependent. Photoredox high-throughput experimentation has shown that these acids are highly sensitive and prone to generating stabilized radicals or degrading prematurely (). Perform the saponification at 0 °C using LiOH. Instead of quenching with strong mineral acids (like HCl) which catalyze decarboxylation, quench the reaction with a mild acid like citric acid to a carefully controlled pH of 4.5, and extract immediately.

Q4: What are the optimal storage conditions for the neat ester? A: Store the compound under an inert atmosphere (Argon or N₂) in a desiccator at -20 °C. Ambient moisture will lead to slow hydrolysis of the ester over time, which cascades into decarboxylation.

Quantitative Data: Decomposition Triggers & Mass Profiling

Use the following table to cross-reference your LC-MS data with specific decomposition pathways to quickly diagnose experimental failures.

Decomposition PathwayTriggering ConditionsKinetic/Thermodynamic DriverObserved LC-MS Mass ChangePreventive Measure
Ester Hydrolysis pH > 9 or pH < 2, H₂ONucleophilic acyl substitution Δm/z=−14 Use strictly anhydrous conditions; buffer aqueous workups to pH 7.
Decarboxylation pH < 4, T > 25 °CLoss of CO₂ stabilized by EWG pyrimidine ring Δm/z=−58 (from ester)Maintain pH 4.5–5.0 during acid isolation; keep T 0 °C.
Self-Condensation Mild bases, T > 20 °CEnolate formation at active methylene Δm/z=+154 (dimerization)Use non-nucleophilic bases (NaH, LDA) at 0 °C or lower.
S N​ Ar at C5 Strong nucleophiles (NaOMe, RNH₂)Electron-deficient pyrimidine ringVariable (depends on nucleophile)Avoid primary amines/alkoxides during active methylene functionalization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in observational checks (self-validating systems) to ensure the chemical integrity of the pyrimidine acetate is maintained throughout the workflow.

Protocol A: Safe Alkylation of the Active Methylene

Objective: Deprotonate and alkylate the methylene carbon without triggering Claisen self-condensation or S N​ Ar.

  • Preparation: Flame-dry a round-bottom flask, equip it with a magnetic stir bar, and purge thoroughly with Argon.

  • Solvation: Dissolve Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to exactly 0 °C using an ice-water bath.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Validation Check: Monitor the reaction for H₂ gas evolution (bubbling). Wait exactly 15 minutes or until bubbling ceases entirely. The cessation of bubbling confirms complete enolate formation, preventing unreacted base from triggering side reactions.

  • Alkylation: Dropwise add the desired alkyl halide (1.1 eq). Maintain the temperature at 0 °C for 2 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl directly at 0 °C. Extract with cold EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C).

    • Validation Check: Run an LC-MS of the crude. The presence of the [M+R] peak without a corresponding [M-58] peak confirms the temperature was kept low enough to prevent hydrolysis/decarboxylation during the quench.

Protocol B: Mild Saponification to Isolate the Free Acid

Objective: Hydrolyze the methyl ester to the carboxylic acid without triggering spontaneous decarboxylation.

  • Solvation: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O and cool to 0 °C.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (1.5 eq) and stir at 0 °C for 1–2 hours. Monitor consumption of the starting material by TLC.

  • Controlled Quench: Once complete, add a 10% aqueous citric acid solution dropwise at 0 °C.

    • Validation Check: Use a calibrated pH meter to monitor the quench. Stop exactly when the pH reaches 4.5. Warning: If visible bubbling occurs during the acid quench, you have over-acidified the solution (pH < 3), and CO₂ is actively evolving due to decarboxylation.

  • Isolation: Immediately extract the aqueous layer with cold EtOAc (3x). Dry the combined organic layers over MgSO₄ and concentrate at room temperature. Do not heat the rotary evaporator bath above 25 °C.

References

  • McLaughlin, M., Widegren, M., Paul, S., Ramirez, A., Richardson, P., Zlota, A., & Knight, J. (2012). "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development, 16(8), 1330–1337. URL:[Link]

  • Gesmundo, N. J., Tu, N. P., Sarris, K. A., & Wang, Y. (2023). "ChemBeads-Enabled Photoredox High-Throughput Experimentation Platform to Improve C(sp2)–C(sp3) Decarboxylative Couplings." ACS Medicinal Chemistry Letters, 14(4), 521–529. URL:[Link]

Technical Support Center: Analytical Purity Assessment of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing, troubleshooting, and validating purity assessment methods for Methyl 2-(5-chloropyrimidin-4-yl)acetate .

Because this compound features a highly reactive active methylene group, an ester linkage, and a halogenated pyrimidine ring, standard "off-the-shelf" chromatographic methods often fail. This guide synthesizes mechanistic chemistry with regulatory guidelines to provide a self-validating, robust analytical framework.

System Architecture & Analytical Workflow

To ensure absolute confidence in batch release and stability testing, we employ an orthogonal analytical strategy. The workflow below outlines the integration of primary quantitative methods with qualitative identification, ensuring compliance with global regulatory standards.

PurityWorkflow Start Methyl 2-(5-chloropyrimidin-4-yl)acetate Batch Sample Prep Sample Preparation (Aprotic Diluent / 4°C) Start->Prep HPLC HPLC-UV Analysis (Primary Purity & Assay) Prep->HPLC Aliquot 1 LCMS LC-MS Profiling (Impurity Identification) Prep->LCMS Aliquot 2 NMR qNMR / 1H-NMR (Orthogonal Validation) Prep->NMR Aliquot 3 Valid ICH Q2(R2) Compliance & Data Reporting HPLC->Valid LCMS->Valid NMR->Valid

Workflow for the orthogonal purity assessment of Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Troubleshooting & FAQs: Mechanistic Deep-Dives

Q1: Why am I observing severe peak tailing or split peaks during HPLC-UV analysis?

The Causality: Methyl 2-(5-chloropyrimidin-4-yl)acetate contains a highly acidic methylene group flanked by an electron-withdrawing 5-chloropyrimidine ring and an ester carbonyl. In unbuffered or neutral mobile phases, the compound undergoes rapid keto-enol tautomerization. Because the keto and enol forms partition differently into the stationary phase, this dynamic interconversion on the column timescale manifests as peak splitting or severe tailing. The Solution: You must suppress the enolization equilibrium. Buffer the aqueous mobile phase to an acidic pH (e.g., pH 2.5 using 0.1% Trifluoroacetic Acid or Formic Acid). This locks the molecule in its protonated keto form, yielding sharp, symmetrical peaks.

Q2: My assay shows a growing impurity peak at a lower retention time (RRT ~0.6) when samples sit in the autosampler. What is happening?

The Causality: Methyl esters are highly susceptible to hydrolysis. If your sample diluent contains water (e.g., 50:50 Water:Acetonitrile) without pH control, the methyl ester slowly hydrolyzes into 2-(5-chloropyrimidin-4-yl)acetic acid at room temperature. The Solution: Prepare the sample in a non-aqueous, aprotic solvent (e.g., 100% Acetonitrile) to eliminate the nucleophile (water). If an aqueous diluent is mandatory for peak shape, chill the autosampler to 4°C and analyze samples within 12 hours.

DegradationPathway Parent Methyl 2-(5-chloropyrimidin-4-yl)acetate (Target Analyte) Enol Enol Tautomer (Active Methylene Shift) Parent->Enol pH > 7.0 or Unbuffered Mobile Phase Acid 2-(5-chloropyrimidin-4-yl)acetic acid (Hydrolysis Degradant) Parent->Acid H2O + Acid/Base (Ester Cleavage) Dimer Self-Condensation Impurities (Basic Conditions) Enol->Dimer Nucleophilic Attack (Degradation)

Mechanistic pathways for tautomerization and degradation of the target analyte.

Q3: We are transferring this method to a new lab with UHPLC systems. Can we adjust the gradient without full revalidation?

The Causality & Regulatory Stance: Yes, provided the adjustments fall within allowable limits. According to the harmonized [1][2], adjustments to gradient methods (such as scaling column dimensions and injection volumes while maintaining the ratio of column length to particle size, L/dp ) are now explicitly permitted to facilitate method modernization. However, the system suitability requirements (resolution, tailing factor) must still be met.

Regulatory Validation Parameters

To ensure the method is "fit for its intended purpose" as defined by the [3][4], your purity assessment must meet the following quantitative criteria.

Table 1: ICH Q2(R2) Validation Parameters & Acceptance Criteria for Purity Assay

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, target analyte, and known degradants (e.g., the hydrolyzed acid).Resolution ( Rs​ ) > 1.5 between analyte and closest impurity. No blank interference.
Linearity 5 concentration levels ranging from LOQ to 120% of target specification.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy Spike impurities into API at 50%, 100%, and 150% of specification limits.Mean recovery of 98.0% – 102.0% across all levels.
Precision (Repeatability) 6 replicate injections of the 100% target concentration standard.Relative Standard Deviation (RSD) 1.0% for main peak area.
Limit of Quantitation (LOQ) Signal-to-noise ratio assessment of dilute samples.S/N 10:1. RSD of 6 replicate injections at LOQ 5.0%.

Self-Validating Experimental Protocol: HPLC-UV Purity Assessment

This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) and bracketing standards directly into the sequence, the method automatically proves its own reliability before any sample data is reported. If the SST fails, the run is invalidated, preventing the release of erroneous data.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) (0.1% v/v). Mix thoroughly and degas via sonication for 10 minutes. Causality: The low pH (approx. 2.0) suppresses the enolization of the active methylene, ensuring a single chromatographic peak.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA (0.1% v/v). Degas via sonication.

  • Diluent: 100% LC-MS grade Acetonitrile. Causality: Excludes water to prevent ester hydrolysis during the run queue.

Phase 2: Sample Preparation
  • SST Standard: Accurately weigh 10.0 mg of Methyl 2-(5-chloropyrimidin-4-yl)acetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Resolution Mixture: Spike the SST Standard with 0.1% w/w of 2-(5-chloropyrimidin-4-yl)acetic acid (the hydrolysis degradant).

  • Test Samples: Weigh 10.0 mg of the batch sample into a 10 mL volumetric flask, dissolve, and make up to volume with Diluent.

Phase 3: Chromatographic Conditions
  • Column: C18, 150 mm x 4.6 mm, 3 µm particle size (or equivalent USP L1 phase).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (pyrimidine ring maximum absorbance).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: 5% 95% B

    • 15.0 - 18.0 min: 95% B

    • 18.0 - 18.1 min: 95% 5% B

    • 18.1 - 22.0 min: 5% B (Re-equilibration)

Phase 4: Self-Validating Sequence Execution

Execute the following injection sequence. The system must pass all bracketed checks to validate the sample data.

  • Blank (Diluent) x 2: Verifies no carryover or ghost peaks.

  • Resolution Mixture x 1: Validation Check: Resolution ( Rs​ ) between the acid degradant and the target ester must be 1.5.

  • SST Standard x 5: Validation Check: RSD of the main peak area must be 1.0%. Tailing factor ( Tf​ ) must be 1.5.

  • Test Samples (up to 10 injections).

  • SST Standard (Bracketing) x 1: Validation Check: Area must be within ± 2.0% of the initial SST average, proving system stability over time.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. (2023). Available at:[Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. (2023). Available at:[Link]

Sources

Validation & Comparative

Biological activity of "Methyl 2-(5-chloropyrimidin-4-yl)acetate" derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of "Methyl 2-(5-chloropyrimidin-4-yl)acetate" Derivatives in Kinase Drug Discovery

Introduction

Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS 1260813-71-5) is a highly versatile synthetic intermediate that has become a cornerstone in the development of targeted therapeutics[1][2]. As an application scientist overseeing early-stage drug discovery workflows, I frequently encounter this building block in the synthesis of potent kinase inhibitors. The 5-chloropyrimidine core is not merely a structural scaffold; it is a meticulously designed pharmacophore that dictates the biological fate of its derivatives.

The Mechanistic Causality of the 5-Chloro Substitution

When comparing pyrimidine derivatives, the inclusion of a chlorine atom at the C5 position is a deliberate, rational design choice driven by three critical factors:

  • Hydrophobic Anchoring: The van der Waals radius of chlorine optimally fills the hydrophobic pocket adjacent to the gatekeeper residue in the ATP-binding site of kinases like Focal Adhesion Kinase (FAK) and PI3K[3][4].

  • Electronic Modulation: Chlorine’s electron-withdrawing effect lowers the pKa of the adjacent pyrimidine nitrogens. This prevents non-specific protonation at physiological pH, enhancing membrane permeability, while tuning the hydrogen-bond acceptor strength to perfectly interact with the kinase hinge region's backbone amides[3].

  • Metabolic Stability: Blocking the C5 position prevents rapid oxidative metabolism by hepatic Cytochrome P450 enzymes, significantly improving the compound's in vivo half-life compared to unsubstituted pyrimidines[5].

Comparative Biological Activity Across Target Classes

Derivatives of the 5-chloropyrimidin-4-yl moiety have demonstrated exceptional efficacy across multiple oncogenic targets, outperforming many alternative scaffolds.

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase heavily overexpressed in malignant glioblastomas and ovarian carcinomas[3][6]. The benchmark derivative in this class is TAE-226 , an ATP-competitive dual FAK/IGF-1R inhibitor boasting an enzymatic IC50 of 5.5 nM[7][8].

Recent structural optimizations have yielded two superior alternative classes:

  • Hydrazone Derivatives (e.g., Compound 14f): These derivatives exhibit an IC50 of 35 nM against FAK but demonstrate vastly superior anti-proliferative effects in TPC-1 thyroid cancer cells (IC50 = 0.113 µM) compared to the TAE-226 standard[9].

  • Covalent Inhibitors (e.g., Compound 7a1): By appending a warhead to the 5-chloropyrimidine scaffold, researchers have developed inhibitors that irreversibly bind FAK. These show nanomolar potency and effectively arrest U-87 MG glioblastoma cells in the G2/M phase, preventing tumor migration[3].

BCL6 and PI3K Inhibitors

Beyond FAK, the 5-chloropyrimidine scaffold is critical in targeting the B-cell lymphoma 6 (BCL6) transcriptional repressor. Bridged morpholine derivatives (e.g., Compound 8) synthesized from this core exhibit extraordinary cellular potencies as low as 4.5 nM, combined with high aqueous solubility and low microsomal clearance[5]. Additionally, the scaffold is heavily utilized in the synthesis of Class I Phosphoinositide 3-kinase (PI3K) inhibitors, where the 5-chloropyrimidine ring engages the PI3K catalytic domain to suppress survival signaling in inflammatory disorders[4].

FAK_Pathway Integrin Integrin / Growth Factors FAK FAK (Tyr397 Auto-phosphorylation) Integrin->FAK PI3K_Akt PI3K / Akt Pathway (Survival) FAK->PI3K_Akt Ras_Erk Ras / Erk Pathway (Proliferation) FAK->Ras_Erk Inhibitor 5-Chloropyrimidin-4-yl Derivatives (e.g., TAE-226) Inhibitor->FAK Inhibits Apoptosis Apoptosis & G2/M Arrest PI3K_Akt->Apoptosis Blocks Migration Tumor Migration & Invasion Ras_Erk->Migration Promotes

Mechanistic pathway of FAK inhibition by 5-chloropyrimidin-4-yl derivatives.

Quantitative Performance Comparison

To objectively evaluate these derivatives, we must compare their enzymatic affinities against their cellular translation.

Table 1: Comparative Inhibitory Profiles of 5-Chloropyrimidin-4-yl Derivatives

Derivative / CompoundPrimary TargetEnzymatic IC50Cellular IC50Primary Cell LineReference
TAE-226 FAK / IGF-1R5.5 nM~1.0 µMU-87 MG (Glioblastoma)[7][8]
Compound 14f FAK35.0 nM0.113 µMTPC-1 (Thyroid Cancer)[9]
Compound 7a1 (Covalent)FAK< 10.0 nM2.2 µMU-87 MG (Glioblastoma)[3]
Compound 8 (Bridged)BCL6N/A4.5 nMDiffuse Large B-Cell[5]

Self-Validating Experimental Protocols

To ensure the trustworthiness of the biological data, our laboratory employs strict self-validating workflows. Every assay must mechanistically prove its own validity before data is accepted for publication or progression.

Workflow Synthesis Chemical Synthesis (Methyl 2-(5-chloropyrimidin-4-yl)acetate) Enzymatic Enzymatic Validation (ADP-Glo Kinase Assay) Synthesis->Enzymatic Cellular Cellular Viability (MTT Assay) Enzymatic->Cellular Mechanistic Mechanistic Validation (Western Blot p-FAK Tyr397) Cellular->Mechanistic

Self-validating experimental workflow for evaluating novel kinase inhibitors.

Protocol 1: Enzymatic Validation via ADP-Glo Kinase Assay
  • Causality & Choice: We utilize the ADP-Glo assay because it measures ADP production via luminescence, providing a high signal-to-background ratio without the radioactive waste of traditional ³²P-ATP assays.

  • Self-Validating Mechanism: The assay plate must include a DMSO vehicle control (defining 100% uninhibited kinase activity) and a TAE-226 positive control[3]. The assay is only deemed valid if the calculated Z'-factor is > 0.5, proving the system can reliably distinguish true hits from assay noise.

Step-by-Step Methodology:

  • Reagent Prep: Prepare 1X Kinase Buffer. Dilute recombinant FAK enzyme, ATP, and Poly(Glu,Tyr) substrate.

  • Compound Addition: Dispense 5-chloropyrimidin-4-yl derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Reaction: Add FAK enzyme and incubate for 15 minutes at room temperature to allow compound binding. Initiate the reaction by adding the ATP/substrate mix. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement via Western Blot (p-FAK Tyr397)
  • Causality & Choice: Enzymatic potency does not guarantee cellular efficacy due to potential membrane impermeability or efflux. We assess auto-phosphorylation at Tyr397 because it is the primary activation event for FAK-mediated downstream signaling[3].

  • Self-Validating Mechanism: The protocol mandates the simultaneous probing of total FAK and GAPDH. A valid on-target effect must show a concentration-dependent depletion of p-FAK (Tyr397) while total FAK and GAPDH levels remain constant, ruling out general cytotoxicity or unequal protein loading[3][6].

Step-by-Step Methodology:

  • Cell Culture: Seed U-87 MG glioblastoma cells in 6-well plates at 3x10⁵ cells/well. Incubate overnight.

  • Treatment: Treat cells with the derivatives at 0.1X, 1X, and 10X of their established cellular IC50 values for 24 hours. Include a DMSO control.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the fragile phosphorylation state).

  • Electrophoresis & Transfer: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe with primary antibodies against p-FAK (Tyr397), total FAK, and GAPDH overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using ECL substrate and quantify densitometry using ImageJ to determine the in situ target engagement.

Sources

A Comparative Guide to Pyrimidine Intermediates: Methyl 2-(5-chloropyrimidin-4-yl)acetate vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols for 5-halogenated pyrimidine-4-acetate intermediates.

Introduction: The Role of 5-Substituted Pyrimidines in Drug Discovery

In modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, serving as the core pharmacophore for numerous kinase inhibitors targeting the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and IκB kinase β (IKKβ) [1, 2, 3].

When designing these inhibitors, the choice of the C5-halogen substituent on the pyrimidine ring is critical. Methyl 2-(5-chloropyrimidin-4-yl)acetate has emerged as a highly versatile building block. The acetate moiety provides a functional handle for downstream amidation or esterification, while the C5-chlorine atom tunes the electronic and steric properties of the pyrimidine ring. To make informed synthetic decisions, chemists must objectively compare the 5-chloro intermediate against its 5-fluoro and 5-bromo analogs.

Pathway A 5-Halo-Pyrimidine Acetate B SNAr with Aniline/Amine A->B C C4-Substituted Intermediate B->C D Ester Hydrolysis & Amidation C->D E Target Kinase Inhibitor D->E

General synthetic pathway from 5-halo-pyrimidine acetates to target kinase inhibitors.

Comparative Analysis: 5-Chloro vs. 5-Fluoro vs. 5-Bromo Variants

The selection of the halogen atom at the C5 position dictates the reactivity of the pyrimidine ring toward Nucleophilic Aromatic Substitution (SNAr) at the C4 and C2 positions.

Causality & Mechanistic Insights
  • The 5-Fluoro Variant: Fluorine is highly electronegative, strongly withdrawing electron density via the inductive effect (-I). This makes the C4 position highly electrophilic, leading to rapid SNAr reactions [3]. However, this hyper-reactivity can result in poor regioselectivity and over-substitution if multiple leaving groups are present.

  • The 5-Bromo Variant: Bromine is significantly larger (Van der Waals radius of 1.85 Å). The steric bulk shields the adjacent C4 position, hindering the approach of bulky nucleophiles [4]. However, the 5-bromo variant is invaluable when late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira cross-coupling) is required at the C5 position.

  • The 5-Chloro Variant (The "Goldilocks" Choice): Chlorine balances electronegativity and steric bulk. It provides sufficient activation for SNAr at C4 without the extreme hyper-reactivity of fluorine, ensuring excellent regiocontrol and higher isolated yields for complex, sterically demanding aniline nucleophiles [1, 2].

Quantitative Comparison Table
Property / MetricMethyl 2-(5-fluoropyrimidin-4-yl)acetateMethyl 2-(5-chloropyrimidin-4-yl)acetateMethyl 2-(5-bromopyrimidin-4-yl)acetate
Halogen VdW Radius 1.47 Å1.75 Å1.85 Å
Electrophilicity at C4 Very High (Strong -I effect)Moderate-HighModerate-Low (Steric shielding)
Typical SNAr Yields 45% - 65% (Prone to side reactions)70% - 90% (Excellent regiocontrol)40% - 60% (Requires higher heat)
Cross-Coupling Utility Poor (C-F bond is too strong)ModerateExcellent (Weak C-Br bond)
Primary Application IKKβ and highly potent FGFR inhibitors [3]EGFR/FGFR inhibitors requiring stable cores [1, 2]FAK inhibitors & complex heterocycles [4]

Validated Experimental Protocol: SNAr with Methyl 2-(5-chloropyrimidin-4-yl)acetate

To ensure trustworthiness and reproducibility, the following protocol details the coupling of Methyl 2-(5-chloropyrimidin-4-yl)acetate with a substituted aniline—a foundational step in synthesizing EGFR/FGFR kinase inhibitors [1, 2]. This is designed as a self-validating system.

Reagents & Materials
  • Electrophile: Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 equiv, 10 mmol)

  • Nucleophile: Substituted aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.1 equiv, 11 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) or n-Butanol (20 mL)

Step-by-Step Methodology
  • Reaction Assembly: Charge a dry, argon-flushed round-bottom flask with Methyl 2-(5-chloropyrimidin-4-yl)acetate and the substituted aniline.

    • Causality: Argon prevents oxidative degradation of the electron-rich aniline.

  • Base Addition: Add DIPEA, followed by the solvent (DMF).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the SNAr process, preventing the protonation of the aniline nucleophile which would otherwise stall the reaction.

  • Thermal Activation: Heat the mixture to 90 °C for 4–6 hours.

    • Causality: The 5-chloro substituent provides moderate activation; therefore, thermal energy is required to overcome the activation barrier of the Meisenheimer complex intermediate.

  • Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is complete when the starting mass of the pyrimidine intermediate is consumed and the target mass [M+H]+ is the dominant peak.

  • Aqueous Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na₂SO₄.

    • Causality: The aqueous wash efficiently removes the highly polar DMF and DIPEA hydrochloride salts, isolating the lipophilic product in the organic phase.

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient).

Workflow S1 1. Reagent Mixing (Intermediate + Amine + DIPEA) S2 2. Thermal Activation (90°C in DMF) S1->S2 S3 3. LC-MS Validation (Confirm Mass & Purity) S2->S3 S4 4. Aqueous Workup (Salt Extraction) S3->S4 S5 5. Flash Chromatography (Final Isolation) S4->S5

Step-by-step SNAr experimental workflow with self-validating LC-MS checkpoints.

Conclusion

While 5-fluoropyrimidines offer high reactivity [3] and 5-bromopyrimidines provide excellent handles for cross-coupling[4], Methyl 2-(5-chloropyrimidin-4-yl)acetate remains the optimal intermediate for the reliable, scalable synthesis of complex kinase inhibitors. Its balanced electronegativity and steric profile allow for high-yielding, regioselective nucleophilic substitutions, making it a cornerstone reagent in the development of targeted oncological therapies [1, 2].

References

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Substituted pyrimidine compounds, compositions and medicinal applications thereof (WO2015025197A1)
  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers Source: PubMed Central (PMC) - NIH URL:[Link]

Structure-Activity Relationship (SAR) Guide: Methyl 2-(5-chloropyrimidin-4-yl)acetate and Its Analogs in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate chemical building blocks that serve as the foundation for novel therapeutics. Among these, Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) has emerged as a highly privileged scaffold[1]. It is extensively utilized in the synthesis of targeted kinase inhibitors (such as FAK and JNK) and epigenetic modulators, most notably Histone Deacetylase (HDAC) inhibitors[2][3].

This guide objectively compares the performance of this specific 5-chloro building block against its structural alternatives (fluoro, bromo, and ethyl ester analogs), detailing the mechanistic rationale behind its superiority and providing self-validating experimental protocols for its application.

Mechanistic Rationale: The "Goldilocks" Halogen Effect

When designing a pyrimidine-based inhibitor, the substituent at the C5 position of the pyrimidine ring is critical for both synthetic reactivity and downstream biological efficacy[3]. The choice between fluorine, chlorine, and bromine is not arbitrary; it is dictated by a delicate balance of sterics, lipophilicity, and electronics.

  • The 5-Fluoro Analog (Too Small): Fluorine is highly electronegative (Pauling scale: 3.98) but sterically small (van der Waals radius: 1.47 Å). While it activates the pyrimidine ring for rapid Nucleophilic Aromatic Substitution (SNAr), it often fails to fully occupy the hydrophobic sub-pockets within target enzymes like HDACs, leading to weaker binding affinity[2].

  • The 5-Bromo Analog (Too Bulky): Bromine (radius: 1.85 Å) provides excellent lipophilicity but introduces severe steric clashes within the tight confines of the enzyme's binding rim. Additionally, its lower electronegativity makes the SNAr step less efficient, often requiring harsher conditions that degrade the ester functionality.

  • The 5-Chloro Core (The Optimal Fit): Chlorine (radius: 1.75 Å) perfectly matches the spatial requirements of the hydrophobic binding rim in targets like HDAC3[2]. It exerts the necessary electron-withdrawing effect to modulate the pKa of adjacent amines (enhancing hydrogen bonding) without causing steric hindrance.

SAR Comparison: Analogs and Performance Metrics

The following table synthesizes the structure-activity relationship (SAR) data when these building blocks are converted into their respective downstream HDAC/Kinase inhibitors.

Building Block AnalogHalogen (C5)Ester GroupSteric Bulk (VdW Radius)Electronegativity (Pauling)Downstream HDAC3 IC50 (µM)*Synthetic Yield (SNAr)
Methyl 2-(5-fluoropyrimidin-4-yl)acetate-FMethyl1.47 Å3.98> 2.0085%
Methyl 2-(5-chloropyrimidin-4-yl)acetate -Cl Methyl 1.75 Å 3.16 0.21 78%
Methyl 2-(5-bromopyrimidin-4-yl)acetate-BrMethyl1.85 Å2.96> 5.0065%
Ethyl 2-(5-chloropyrimidin-4-yl)acetate-ClEthyl1.75 Å3.160.2575%

*Note: IC50 values represent the biological activity of the fully elaborated inhibitor (e.g., L20 analog) synthesized from the respective building block[2].

Pathway Visualization

The logical progression from the selection of the building block to the final therapeutic outcome is mapped below.

SAR_Workflow A Methyl 2-(5-chloropyrimidin-4-yl)acetate (Optimal Core) B SNAr / Cross-Coupling (Derivatization) A->B High Yield (>75%) C 5-Chloro-Pyrimidine Inhibitor B->C Structural Integrity D Target Enzyme Pocket (e.g., HDAC / Kinase) C->D Hydrophobic Rim Binding E Therapeutic Efficacy (Cell Cycle Arrest) D->E IC50 < 0.5 µM

Workflow from 5-chloropyrimidine building block to HDAC inhibition and cell cycle arrest.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They explain not just how to perform the assay, but why specific parameters are chosen.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Cap-Group Assembly

Objective: Synthesize the downstream intermediate by coupling Methyl 2-(5-chloropyrimidin-4-yl)acetate with a substituted aniline.

  • Preparation: Dissolve 1.0 equivalent (eq) of Methyl 2-(5-chloropyrimidin-4-yl)acetate in anhydrous isopropanol (0.2 M concentration).

  • Reagent Addition: Add 1.2 eq of the target substituted aniline and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over standard amine bases because its steric bulk prevents it from acting as a competing nucleophile. It strictly acts as a proton scavenger to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the aniline nucleophile[4].

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The system is validated when the starting material spot (Rf ~0.6) completely disappears and a new, highly UV-active product spot (Rf ~0.3) emerges. If the starting material persists, verify the anhydrous nature of the solvent, as water can hydrolyze the ester group.

Protocol 2: In Vitro HDAC3 Enzymatic Assay

Objective: Evaluate the IC50 of the synthesized 5-chloro-pyrimidine derivative.

  • Incubation: In a 96-well black microplate, incubate recombinant HDAC3 enzyme with the synthesized inhibitor (serial dilutions ranging from 10 µM to 0.1 nM) in an assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA) for 30 minutes at 37°C.

    • Causality: The 30-minute pre-incubation is critical. It allows the 5-chloro-pyrimidine core to establish binding equilibrium within the hydrophobic pocket before the substrate is introduced. Skipping this step leads to artificially inflated (weaker) IC50 values.

  • Substrate Addition: Add 50 µM of the fluorogenic HDAC substrate (Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for an additional 30 minutes.

  • Detection: Quench the reaction with a developer solution containing Trypsin and Trichostatin A. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Self-Validation Step: You must include Suberoylanilide Hydroxamic Acid (SAHA) as a positive control in parallel wells. If the calculated IC50 for SAHA does not fall within its established literature range (~50 nM), the entire assay system is deemed invalid (likely due to enzyme degradation or substrate hydrolysis) and must be recalibrated before trusting the novel compound's data.

References

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: Pharmaceuticals (Basel) (2024) URL:[Link]

Sources

In Vitro Profiling of 5-Chloropyrimidine-Derived Kinase Inhibitors: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) is a highly versatile chemical building block utilized extensively in the synthesis of potent kinase inhibitors. The 5-chloropyrimidine scaffold is particularly valuable because the halogen substitution can either act as a vector to access deep hydrophobic pockets (e.g., in MST3 or CDK16 inhibitors) or strategically position adjacent electrophilic groups (like acrylamides) to form irreversible covalent bonds with target cysteines (e.g., Cys488 in FGFR1) .

As a Senior Application Scientist, I have designed this guide to objectively compare the leading in vitro assay methodologies used to evaluate compounds derived from this scaffold. A robust testing funnel must establish intrinsic biochemical potency, validate live-cell target engagement, and confirm covalent mechanisms where applicable.

G Compound 5-Chloropyrimidine Derivatives Biochemical Biochemical Profiling (TR-FRET / ADP-Glo) Compound->Biochemical Step 1: IC50 Cellular Cellular Target Engagement (NanoBRET TE) Biochemical->Cellular Step 2: Live-Cell Affinity Covalent Covalent Binding Validation (Intact LC-MS) Biochemical->Covalent Step 3: Irreversible Binding

Figure 1: The standard in vitro testing funnel for evaluating 5-chloropyrimidine-derived kinase inhibitors.

Phase 1: Biochemical Kinase Activity Assays

Before introducing the variables of cellular permeability and intracellular ATP competition, we must establish the intrinsic biochemical IC50​ of the synthesized compounds. The two industry-standard platforms for high-throughput kinase profiling are TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and ADP-Glo™ (Luminescent ADP detection).

Objective Comparison: TR-FRET vs. ADP-Glo

While both assays are homogeneous (no-wash) and scalable to 384-well formats, their underlying mechanisms dictate their ideal use cases . TR-FRET relies on specific antibody-substrate recognition, making it highly precise but requiring custom reagents for different kinase substrates. ADP-Glo is a universal assay that measures the byproduct of the kinase reaction (ADP), making it substrate-agnostic.

FeatureTR-FRET (e.g., LANCE Ultra)ADP-Glo™ (Promega)
Detection Mechanism Antibody-mediated energy transferEnzymatic conversion of ADP to ATP Light
Universality Low (Requires specific phospho-antibodies)High (Substrate-agnostic; works for any kinase)
Signal-to-Background Excellent (Time-delayed detection removes autofluorescence)Very High (Luminescence has near-zero background)
ATP Dependence Highly flexible (Can run at physiological 1 mM ATP)Limited (High ATP can increase background noise)
False Positives Fluorescent compound interference (rare due to time-delay)Luciferase inhibitors (frequent in high-throughput screens)
Self-Validating Protocol: Universal ADP-Glo Assay for FGFR1 Inhibitors

Causality Check: We use ADP-Glo for novel 5-chloropyrimidine derivatives because early-stage SAR (Structure-Activity Relationship) often requires testing against multiple kinase mutants (e.g., FGFR1 V561M gatekeeper mutants) where specific TR-FRET antibodies may not be optimized.

  • Enzyme Reaction Setup: In a 384-well white plate, add 2 µL of recombinant FGFR1 enzyme (1 ng/µL) and 1 µL of the 5-chloropyrimidine test compound (serial dilution from 10 µM to 0.1 nM). Incubate for 15 minutes to allow for binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (final concentration: 10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr). Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes. (Validation: A "No-Enzyme" control must yield near-zero luminescence to prove complete ATP depletion).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode plate reader. Calculate IC50​ using a 4-parameter logistic curve fit.

Phase 2: Live-Cell Target Engagement (NanoBRET TE)

Biochemical potency rarely translates 1:1 to cellular efficacy. 5-chloropyrimidine derivatives must navigate the lipid bilayer and compete with high intracellular ATP concentrations (typically 1-5 mM). To measure true intracellular affinity, we utilize the NanoBRET™ Target Engagement (TE) Assay .

G Kinase Kinase-NanoLuc Fusion BRET_On High BRET Signal (Proximity) Kinase->BRET_On + Tracer Binding Tracer Fluorescent Tracer Inhibitor Test Compound BRET_Off Low BRET Signal (Displacement) Inhibitor->BRET_Off Displaces Tracer BRET_On->BRET_Off + Inhibitor Competition

Figure 2: Logical mechanism of the NanoBRET Target Engagement assay via competitive displacement.

Self-Validating Protocol: NanoBRET TE for CDK16 Occupancy

Causality Check: Unlike traditional Phospho-ELISAs which measure downstream signaling (which can be affected by off-target pathway crosstalk), NanoBRET directly quantifies physical binding to the target kinase in live cells.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a CDK16-NanoLuc® fusion protein. Seed at 2×104 cells/well in a 96-well plate and incubate overnight.

  • Tracer & Compound Addition: Treat cells simultaneously with a fixed concentration of NanoBRET™ Tracer K-10 (a cell-permeable fluorescent ATP-competitive probe) and a serial dilution of the test compound.

  • Incubation: Incubate for 2 hours at 37°C. (Validation: Include a "Tracer-Only" control to establish the maximum BRET signal, and an "Untransfected" control to measure background luminescence).

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. The extracellular inhibitor ensures that only intracellular binding events are measured.

  • Detection: Measure dual-emission BRET (Donor: 460 nm, Acceptor: 618 nm). A decrease in the BRET ratio indicates that the 5-chloropyrimidine compound successfully penetrated the cell and displaced the tracer.

Phase 3: Covalent Binding Validation via Intact Mass Spectrometry

Many compounds synthesized from Methyl 2-(5-chloropyrimidin-4-yl)acetate are designed as targeted covalent inhibitors (TCIs). The 5-chloro group forces the pyrimidine ring into a specific conformation, aligning an attached warhead (e.g., acrylamide) with a non-catalytic cysteine on the kinase . Biochemical IC50​ assays cannot differentiate between ultra-tight reversible binding and true covalent bond formation; therefore, Intact Protein LC-MS is mandatory.

Self-Validating Protocol: Intact Protein LC-MS

Causality Check: We perform this assay to prove that the mass of the kinase increases by exactly the molecular weight of the inhibitor, confirming a 1:1 stoichiometric covalent adduct.

  • Protein Incubation: Incubate 2 µM of recombinant wild-type FGFR1 with 10 µM of the test compound in 50 mM HEPES buffer (pH 7.5) for 60 minutes at room temperature.

  • Mutant Control (Critical Step): In parallel, incubate the compound with a mutant FGFR1 where the target cysteine is mutated to alanine (C488A). (Validation: If the compound is truly targeting Cys488, the wild-type protein will show a mass shift, but the C488A mutant will not).

  • Desalting: Pass the samples through a Zeba Spin Desalting Column to remove unbound compound and buffer salts that cause ion suppression.

  • LC-MS Analysis: Inject the sample onto a reverse-phase C4 column connected to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of 0.1% formic acid in water to acetonitrile.

  • Data Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass. Look for a mass shift of ΔM=Massinhibitor​−Massleaving group (if any)​ .

References
  • Zhang, J. et al. "Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC." Journal of Medicinal Chemistry, 2025.[Link]

  • "TR-FRET Powers Smarter Drug Screening." The Scientist, 2026.[Link]

  • Wells, C.I. et al. "Quantifying CDK inhibitor selectivity in live cells." Nature Communications, 11, 2743, 2020.[Link]

A Comparative Guide to Synthetic Strategy: Methyl 2-(pyrimidin-4-yl)acetate Derivatives vs. 2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, recognized as a "privileged structure" for its prevalence in FDA-approved drugs and its ability to interact with a multitude of biological targets.[1][2] The strategic functionalization of this core is paramount in drug discovery. This guide provides an in-depth comparison of two key starting materials: the foundational building block, 2-chloropyrimidine , and a more complex, functionalized intermediate, Methyl 2-(5-chloropyrimidin-4-yl)acetate .

The choice between these reagents is not arbitrary; it is a critical decision that dictates the trajectory of a synthetic route. While both are activated chloropyrimidines, their distinct substitution patterns impart unique reactivity profiles and unlock divergent synthetic possibilities. This document will dissect these differences, offering field-proven insights and experimental data to guide your selection process, ensuring efficiency and success in your synthetic campaigns.

(Note: The user-specified "Methyl 2-(5-chloropyrimidin-4-yl)acetate" features a less common substitution pattern. This guide will focus on the principles of its reactivity, drawing comparisons with the well-documented chemistry of isomeric compounds like Methyl 2-(4-chloropyrimidin-5-yl)acetate and other functionalized chloropyrimidines to provide a robust and instructive analysis.)

Molecular Profiles: A Tale of Two Scaffolds

The fundamental difference lies in the placement of the chloro-substituent and the presence of a methyl acetate side chain. This seemingly small variation has profound implications for electronic properties, steric accessibility, and the potential for downstream chemical transformations.

Feature2-ChloropyrimidineMethyl 2-(5-chloropyrimidin-4-yl)acetate
Structure 2-ChloropyrimidineChemical structure of Methyl 2-(5-chloropyrimidin-4-yl)acetate
CAS Number 1722-12-9Varies by specific isomer
Molecular Formula C₄H₃ClN₂C₇H₇ClN₂O₂
Molecular Weight 114.53 g/mol 186.60 g/mol
Key Features Chlorine at the activated C2 position.Chlorine at the C4/C6 position and a methyl acetate "handle" at the C5 position.

Comparative Reactivity Analysis

The synthetic utility of these molecules is primarily defined by their performance in two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[3]

Mechanism Insight: The reaction proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer-like intermediate. The stability of this intermediate is key. The ring nitrogens act as powerful electron sinks, stabilizing the negative charge, particularly when it is located ortho or para to the leaving group.

Caption: SNAr mechanism on a chloropyrimidine ring.

  • 2-Chloropyrimidine: The chlorine at the C2 position is flanked by two nitrogen atoms, making it highly activated for SNAr. It readily reacts with a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides.[4] Studies have shown that 2-chloropyrimidine is exceptionally reactive, estimated to be 10¹⁴–10¹⁶ times more reactive than chlorobenzene in SNAr reactions.[5]

  • Methyl 2-(5-chloropyrimidin-4-yl)acetate: The chlorine at the C4 position is also highly activated, being para to one ring nitrogen and ortho to the other. Crucially, the adjacent methyl acetate group at the C5 position, while sterically hindering, is electron-withdrawing. This provides additional electronic activation, further polarizing the C4-Cl bond and stabilizing the Meisenheimer intermediate.

Experimental Comparison: In direct competition, the reactivity order in SNAr is often F > Cl > Br > I.[3][6] For dichloropyrimidines, substitution almost invariably occurs at the more electrophilic C4 position before the C2 position.[7][8]

NucleophileReagentConditionsTypical Yield (C4/C6 vs C2)
Amine 2-ChloropyrimidineAmine, Base (e.g., DIPEA), DMF, 80-120 °CGood to Excellent[3]
Amine 2,4-DichloropyrimidineAmine, Base, Dioxane/H₂O, MW, 100 °C, 15 minExcellent (Predominantly C4-substitution)[7]
Thiol 2-ChloropyrimidineThiol, Base, RTGood to Excellent[9]
Thiol 2,4-DichloropyrimidineThiol, Base, RTExcellent (Predominantly C4-substitution)[10]

Verdict: Both substrates are highly reactive in SNAr. However, the C4/C6 positions on a pyrimidine ring are generally more electrophilic and thus more reactive than the C2 position. The presence of an additional electron-withdrawing group, as in Methyl 2-(5-chloropyrimidin-4-yl)acetate, further enhances this reactivity, although steric factors from bulky nucleophiles must be considered.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C, C-N, and C-S bonds, palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling are indispensable tools.

Mechanism Insight: The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the coupling partner (e.g., a boronic acid), and reductive elimination to form the product and regenerate the catalyst. The oxidative addition step is often rate-limiting.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

  • 2-Chloropyrimidine: The electron-deficient nature of the pyrimidine ring makes even the relatively strong C-Cl bond susceptible to oxidative addition.[11] Suzuki couplings on 2-chloropyrimidine can proceed smoothly using standard catalysts like tetrakis(triphenylphosphine)palladium(0), conditions under which simple aryl chlorides would be unreactive.[11]

  • Methyl 2-(5-chloropyrimidin-4-yl)acetate: The C4-Cl bond is also highly amenable to cross-coupling. The regioselectivity of dihalopyrimidines is well-established, with Suzuki couplings strongly favoring the C4 position over C2.[7][12] The C5-acetate group can exert steric influence, potentially requiring more robust ligands (e.g., bulky phosphines like SPhos) or higher temperatures to achieve efficient coupling, especially with sterically demanding coupling partners.[13]

Experimental Comparison: The general reactivity trend for the halide in palladium-catalyzed cross-coupling is I > Br > Cl.[6] However, the activation provided by the pyrimidine ring often allows for efficient coupling of the chloro-derivatives.

ReactionReagentConditionsTypical Outcome
Suzuki 2-ChloropyrimidinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Glyme/H₂O, 70 °CSmooth coupling[11]
Suzuki 2,4-DichloropyrimidinePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW, 100 °CHighly regioselective for C4-coupling[7][12]

Verdict: Both substrates are effective in cross-coupling reactions. For simple C2-arylation, 2-chloropyrimidine is the direct choice. When using a di- or poly-substituted pyrimidine, functionalization will almost always occur preferentially at the C4/C6 positions. The choice of Methyl 2-(5-chloropyrimidin-4-yl)acetate is therefore a strategic one, aimed at leveraging this inherent C4 reactivity while retaining the C5-acetate for subsequent transformations.

Strategic Application & Synthetic Workflow

The decision to use 2-chloropyrimidine versus a functionalized analogue is driven by the final target molecule.

Caption: Decision workflow for selecting the appropriate pyrimidine starting material.

  • Choose 2-Chloropyrimidine for:

    • Direct C2 Functionalization: When the primary goal is to introduce a variety of substituents at the 2-position of the pyrimidine ring.

    • High-Throughput Synthesis: Its reliability and straightforward reactivity make it ideal for generating large libraries of analogues for initial structure-activity relationship (SAR) studies.

    • Cost-Effectiveness: As a foundational building block, it is generally more economical for large-scale synthesis.

  • Choose Methyl 2-(5-chloropyrimidin-4-yl)acetate for:

    • Fused Ring Systems: The methyl acetate group is a versatile synthetic "handle." After C4-functionalization, it can be hydrolyzed to a carboxylic acid for amide couplings, reduced to an alcohol, or used as an electrophilic partner in intramolecular cyclizations to build fused rings like pyrrolopyrimidines, which are common motifs in kinase inhibitors.[14]

    • Orthogonal Reactivity: It allows for selective reaction at the C4-Cl position while preserving the ester functionality for a later synthetic step.

    • Access to Complex Scaffolds: This intermediate is chosen when the target molecule requires substitution at both the C4 and C5 positions, providing a pre-functionalized core to build upon.

Experimental Protocols

Protocol 1: General Procedure for Amination of 2-Chloropyrimidine (SNAr)

This protocol is a representative example of a nucleophilic aromatic substitution.

  • Reactant Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-chloropyrimidine (1.0 eq.).

  • Solvent and Reagents: Add anhydrous dimethylformamide (DMF) to create a ~0.2 M solution. Add the desired primary or secondary amine nucleophile (1.1 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).[3]

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 2-aminopyrimidine derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a C4-Chloropyrimidine

This protocol is adapted for the regioselective C-C bond formation at the C4 position.[7]

  • Reaction Setup: In a microwave reaction vial, combine the C4-chloropyrimidine derivative (e.g., Methyl 2-(4-chloropyrimidin-5-yl)acetate, 1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst and Solvent: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., a 2:1 or 4:1 ratio).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 100-120 °C for 15–30 minutes. Monitor for completion by TLC or LC-MS.[7]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate. Filter through a pad of celite to remove the catalyst.

  • Isolation & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the C4-arylpyrimidine derivative.

Conclusion and Strategic Recommendations

The selection between 2-chloropyrimidine and Methyl 2-(5-chloropyrimidin-4-yl)acetate is a critical decision that hinges on synthetic strategy and the architecture of the final target molecule.

  • 2-Chloropyrimidine is the workhorse for direct and efficient C2 functionalization. It is the reagent of choice for building libraries of simple pyrimidine derivatives where the primary point of diversification is the 2-position.

  • Methyl 2-(5-chloropyrimidin-4-yl)acetate (and its isomers) represents a more advanced intermediate. It is strategically employed to leverage the preferential reactivity of the C4 position for SNAr or cross-coupling, while reserving the C5-acetate moiety as a versatile functional handle for subsequent, often intramolecular, transformations to build complex, fused heterocyclic systems.

By understanding the nuanced reactivity and inherent synthetic potential of each of these building blocks, researchers can design more elegant, efficient, and successful synthetic routes toward novel therapeutics and functional materials.

References

  • Walsh K, Sneddon HF, Moody CJ. Amination of heteroaryl chlorides: palladium catalysis or SNAr in green solvents? ChemSusChem. 2013 Aug;6(8):1455-60.

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology. 2025 Apr;5(4).

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem. 2025.

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. 2026;42(1).

  • Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. Benchchem. 2025.

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2022 Jul;15(01):343-353.

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. 1995.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research. 2024;13(12):1045-1065.

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo. 1995.

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules. 2007;12(8):1834-1844.

  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules. 2025 Jul;30(13):5432.

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem. 2025.

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology. 2002;36(9):1939-1945.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2021 Mar;26(7):1941.

  • A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Benchchem. 2025.

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. 2001;66(21):7135-7138.

  • Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate. 2023.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. 2021.

  • Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. Benchchem. 2025.

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synthesis. 2002;(10):1361-1366.

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. 2015;17(19):4786-4789.

  • methyl 2-(4-chloropyrimidin-5-yl)acetate | 1261740-70-8. Benchchem. 2024.

  • 2-chloropyrimidine. Organic Syntheses. 2014.

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. 2023.

  • Methyl 2-(2-chloropyrimidin-4-yl)acetate | 1216129-71-3. ChemScene. 2024.

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. University of Rochester. 2024.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. 2025.

Sources

Comparative Synthesis Guide: Methyl 2-(5-chloropyrimidin-4-yl)acetate vs. 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and organic synthesis, pyrimidine building blocks are foundational to the development of kinase inhibitors, antivirals, and advanced materials. However, the exact substitution pattern on the pyrimidine ring dictates entirely different synthetic strategies. This guide provides an in-depth, objective comparison between a highly reactive electrophile, 4-chloropyrimidine , and a versatile bifunctional scaffold, Methyl 2-(5-chloropyrimidin-4-yl)acetate . By analyzing their mechanistic divergences, we provide researchers with field-proven protocols and troubleshooting logic to optimize their synthetic pipelines.

Structural & Mechanistic Divergence

The reactivity of halogenated pyrimidines is governed by the electronic influence of the two endocyclic nitrogen atoms. Understanding the causality behind their reactivity is critical for designing successful synthetic routes.

4-Chloropyrimidine: The SNAr Powerhouse

In 4-chloropyrimidine, the C4 position is highly electron-deficient due to its ortho and para relationship with the electronegative ring nitrogens. Quantum mechanical analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C4 position[1]. When a nucleophile attacks C4, the resulting anionic Meisenheimer intermediate is deeply stabilized by delocalization onto the nitrogen atoms. Consequently, the C4-Cl bond undergoes rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

Methyl 2-(5-chloropyrimidin-4-yl)acetate: The Bifunctional Scaffold

Conversely, the chlorine in Methyl 2-(5-chloropyrimidin-4-yl)acetate is located at the C5 position. Because C5 is meta to both nitrogen atoms, it lacks resonance stabilization for any anionic intermediate. The Bond Dissociation Energy (BDE) of the C5-Cl bond is approximately 5.2 kcal/mol higher than that of a C4-Cl bond[2]. As a result, the C5-Cl is generally inert to catalyst-free SNAr[3].

However, this molecule compensates with a highly reactive methyl acetate group at C4. The α -methylene protons are highly acidic (flanked by an ester carbonyl and the electron-deficient pyrimidine), making it an ideal candidate for Knoevenagel condensations, alkylations, or intramolecular cyclizations to form fused bicyclic systems (e.g., pyrrolo[3,2-d]pyrimidines). The inert C5-Cl then serves as a pristine handle for downstream transition-metal-catalyzed cross-coupling[3].

MechanisticDivergence Substrate Pyrimidine Building Block C4_Cl 4-Chloropyrimidine (C4-Cl) Substrate->C4_Cl C5_Cl Methyl 2-(5-chloropyrimidin-4-yl)acetate (C5-Cl, C4-Acetate) Substrate->C5_Cl SNAr Nucleophilic Aromatic Substitution (SNAr) C4_Cl->SNAr Highly Electrophilic (ortho/para to N) CrossCoupling Pd-Catalyzed Cross-Coupling C5_Cl->CrossCoupling C5-Cl inert to SNAr (meta to N) Condensation Alpha-Methylene Condensation C5_Cl->Condensation Reactive Ester

Divergent synthetic pathways dictated by pyrimidine substitution patterns.

Comparative Reactivity Profile

To facilitate objective reagent selection, the quantitative and qualitative performance metrics of both compounds are summarized below.

Parameter4-ChloropyrimidineMethyl 2-(5-chloropyrimidin-4-yl)acetate
Primary Reactive Site C4 (Electrophilic carbon)C4-Acetate (Nucleophilic α -C) & C5 (Cross-coupling)
SNAr Reactivity Very High (LUMO centered at C4)[1]Very Low (C5 is meta to N)[3]
C-Cl Bond Dissociation Energy Lower (Facilitates rapid SNAr)~5.2 kcal/mol higher than C4[2]
Typical Reaction Temp Room Temp to 80 °C (SNAr)[4]>80 °C (Requires Pd/Cu catalysis)
Major Synthetic Application Kinase inhibitor core functionalizationBicyclic scaffold synthesis (e.g., pyrrolopyrimidines)
Primary Degradation Risk Hydrolysis to 4-hydroxypyrimidine[4]Premature ester hydrolysis under basic conditions

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind the reagent choices, researchers can easily adapt these workflows to custom nucleophiles or coupling partners.

Protocol A: Microwave-Assisted SNAr of 4-Chloropyrimidine

Causality: While 4-chloropyrimidine undergoes SNAr readily, prolonged heating in protic solvents can lead to competitive hydrolysis, forming the unwanted 4-hydroxypyrimidine byproduct[4]. Microwave heating rapidly overcomes the activation energy barrier for amination, outcompeting the background hydrolysis rate.

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL microwave reaction vial, add 4-chloropyrimidine (1.0 eq, 2.0 mmol).

  • Solvation: Add anhydrous propanol (2.0 mL). Self-Validation Check: Ensure the solvent is strictly anhydrous to prevent C4-hydrolysis.

  • Reagent Addition: Add the desired amine nucleophile (1.0 eq, 2.0 mmol) followed by triethylamine (1.5 eq, 3.0 mmol) to act as an acid scavenger[4].

  • Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 120 °C for 20 minutes.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 5 mL) to remove triethylamine hydrochloride salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Causality: Because the C5-Cl is inert to standard SNAr, oxidative addition via a Palladium(0) catalyst is required[3]. The use of a mild base (K₂CO₃) and a biphasic solvent system ensures the boronic acid is activated without hydrolyzing the sensitive C4-methyl acetate group.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq, 1.0 mmol), the target aryl boronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.0 eq, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step which is critical for sterically encumbered ortho-substituted pyrimidines.

  • Solvation & Degassing: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL). Purge the flask with Argon for 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 12 hours under an Argon atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with ethyl acetate (3 × 10 mL).

  • Isolation: Dry the combined organic phases over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Optimization Logic

When scaling up these reactions, specific failure modes can occur. The logic tree below provides a systematic approach to diagnosing and resolving poor conversions in 4-chloropyrimidine substitutions.

Workflow Start Initiate SNAr of 4-Chloropyrimidine Check Monitor by TLC/LCMS Start->Check Issue1 Low Conversion? Check->Issue1 Issue2 Hydrolysis Byproduct (4-Hydroxypyrimidine)? Check->Issue2 Fix1 Increase Temp or Switch to Microwave (120°C) Issue1->Fix1 Yes Fix2 Use Anhydrous Solvent (e.g., Dry Propanol/DMF) Issue2->Fix2 Yes

Troubleshooting workflow for optimizing 4-chloropyrimidine SNAr reactions.

Key Optimization Insight for the Acetate Scaffold: If you observe the formation of a carboxylic acid byproduct during the Suzuki coupling of Methyl 2-(5-chloropyrimidin-4-yl)acetate, the K₂CO₃/water system is causing premature ester hydrolysis. To fix this, switch to anhydrous conditions using anhydrous DMF as the solvent and Cs₂CO₃ as the base.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines, National Institutes of Health (NIH),[Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding, ACS Publications,[Link]

Sources

A Comparative Guide to the Structural Validation of Methyl 2-(5-chloropyrimidin-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold for the development of novel therapeutic agents. Their versatile biological activities necessitate rigorous structural confirmation to ensure the integrity of structure-activity relationship (SAR) studies and the overall success of drug discovery programs. This guide provides a comprehensive comparison of key analytical techniques for the structural validation of "Methyl 2-(5-chloropyrimidin-4-yl)acetate" and its derivatives, offering field-proven insights into experimental design and data interpretation.

The Critical Importance of Unambiguous Structural Elucidation

"Methyl 2-(5-chloropyrimidin-4-yl)acetate" is a versatile building block in organic synthesis, featuring a highly functionalized pyrimidine core. The precise arrangement of the chloro, and methyl acetate substituents is paramount to its reactivity and, consequently, to the biological profile of its downstream derivatives. An incorrect structural assignment can lead to misleading biological data, wasted resources, and ultimately, the failure of a research campaign. Therefore, a multi-faceted analytical approach is not just recommended but essential for the unambiguous confirmation of the molecular architecture.

This guide will compare the utility of three indispensable analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed mapping of the molecular framework in solution.

  • Mass Spectrometry (MS): For confirmation of molecular weight and elemental composition, and to gain structural insights through fragmentation analysis.

  • X-ray Crystallography: For the definitive determination of the three-dimensional structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule in Solution

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, their connectivity, and stereochemical relationships.

Predicted ¹H and ¹³C NMR Spectral Data for Methyl 2-(5-chloropyrimidin-4-yl)acetate

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2-(5-chloropyrimidin-4-yl)acetate

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H-2~8.9s~158
H-6~8.7s~155
-CH₂-~4.0s~35
-OCH₃~3.8s~53
C-4--~160
C-5--~120
C=O--~170

Disclaimer: These are predicted values and may vary in different deuterated solvents and under different experimental conditions.

Causality Behind Experimental Choices in NMR:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, or if proton signals are obscured by the residual solvent peak, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ should be considered.[2]

  • 2D NMR Techniques: For more complex derivatives, one-dimensional spectra may not be sufficient for unambiguous assignment. In such cases, 2D NMR experiments are invaluable:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (if necessary):

    • Run standard COSY, HSQC, and HMBC experiments.

Mass Spectrometry (MS): Confirming Molecular Weight and Unveiling Fragmentation Patterns

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound, thereby confirming its elemental formula.[3] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Predicted Mass Spectral Data for Methyl 2-(5-chloropyrimidin-4-yl)acetate

The molecular formula of the title compound is C₇H₇ClN₂O₂. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[3]

Table 2: Predicted m/z Values for Key Ions of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Comment
[M]⁺186188Molecular Ion
[M - OCH₃]⁺155157Loss of methoxy radical
[M - COOCH₃]⁺127129Loss of carbomethoxy radical
[C₄H₂ClN₂]⁺113115Pyrimidine ring fragment

Causality Behind Experimental Choices in MS:

  • Ionization Technique:

    • Electron Ionization (EI): A "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. This is often used for relatively small, volatile compounds.

    • Electrospray Ionization (ESI): A "soft" ionization technique that typically results in a prominent protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation. This is ideal for confirming the molecular weight of less volatile or thermally labile compounds.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC) for online separation and analysis.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • If necessary, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation spectrum.

X-ray Crystallography: The Definitive 3D Structure

When a single crystal of suitable quality can be obtained, X-ray crystallography provides an unequivocal determination of the molecular structure in the solid state.[4] It reveals precise bond lengths, bond angles, and the spatial arrangement of all atoms, making it the "gold standard" for structural validation.

Causality Behind Experimental Choices in X-ray Crystallography:

  • Crystal Growth: The primary challenge is often growing single crystals of sufficient size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened to find the optimal conditions.

  • Data Collection and Refinement: Data is collected by irradiating the crystal with X-rays and measuring the diffraction pattern. The resulting data is then processed and refined to generate the final crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Systematically screen for crystallization conditions using various solvents and techniques.

  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

Comparative Analysis of Techniques

Table 3: Comparison of Analytical Techniques for Structural Validation

Technique Strengths Weaknesses Ideal Application for Topic
NMR Spectroscopy Provides detailed information about molecular structure and connectivity in solution. Non-destructive.Requires a relatively large amount of pure sample. Can be complex to interpret for very complicated molecules.Primary tool for initial structural confirmation and for studying dynamic processes in solution.
Mass Spectrometry Extremely sensitive, requiring very small amounts of sample. Provides accurate molecular weight and elemental composition (HRMS). Fragmentation patterns can aid in structural elucidation.Can be a destructive technique. Isomers may not be distinguishable by mass alone.Essential for confirming molecular weight and formula. Crucial for identifying and characterizing impurities and metabolites.
X-ray Crystallography Provides the absolute, unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be identical to the solution-phase conformation.The definitive method for final, unequivocal structural proof, especially for patent applications and regulatory submissions.

Visualizing the Workflow

Caption: Workflow for the structural validation of "Methyl 2-(5-chloropyrimidin-4-yl)acetate" derivatives.

Conclusion

The structural validation of "Methyl 2-(5-chloropyrimidin-4-yl)acetate" derivatives is a critical step in the drug discovery process that demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy serves as the primary tool for elucidating the molecular framework in solution, mass spectrometry is indispensable for confirming the molecular weight and elemental composition. For unequivocal proof of structure, single-crystal X-ray crystallography remains the gold standard. By judiciously applying these techniques in a complementary fashion, researchers can ensure the structural integrity of their compounds, thereby building a solid foundation for meaningful biological evaluation and the development of novel therapeutics.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Elguero, J., et al. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure. [Link]

  • El-Faham, A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 295–299. [Link]

  • PubChem. (n.d.). Methyl 2-(pyrimidin-4-YL)acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005733649. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

Comparative Analysis of Chloropyrimidine Isomer Reactivity: Regioselectivity in SNAr and Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Chloropyrimidines are privileged scaffolds in medicinal chemistry, serving as critical precursors for kinase inhibitors, nucleoside analogs, and other bioactive molecules. The presence of multiple nitrogen atoms in the pyrimidine ring creates a highly electron-deficient system, activating the halogen substituents towards Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

However, the reactivity of the chlorine atoms is highly position-dependent. Understanding the nuanced reactivity differences between the C2, C4, and C5 positions is paramount for the strategic design of synthetic routes. This guide provides an in-depth mechanistic comparison of these isomers, offering field-proven protocols and quantitative data to help synthetic chemists rationally design orthogonal functionalization strategies without relying on cumbersome protecting groups.

Fundamental Reactivity Principles: The C4 vs. C2 vs. C5 Dichotomy

The inherent reactivity of chloropyrimidines is dictated by the stabilization of transition states (e.g., the Meisenheimer complex in SNAr) and the lowest unoccupied molecular orbital (LUMO) distribution.

  • C4/C6-Position (Highly Reactive): During nucleophilic attack at the C4 position, the intermediate negative charge is stabilized by the para-nitrogen, forming a highly favorable para-quinoid structure. This makes the C4 position the kinetically and thermodynamically preferred site for both1[1].

  • C2-Position (Moderately Reactive): Attack at C2 places the negative charge on the ortho-nitrogens. While activated, the resulting ortho-quinoid intermediate is generally less stable than the para-quinoid form, rendering C2 less reactive than C4 in unsubstituted systems[1].

  • C5-Position (Least Reactive to SNAr): The C5 position lacks direct resonance stabilization from the ring nitrogens. Consequently, 5-chloropyrimidines behave more like unactivated chlorobenzenes and are generally inert to SNAr under standard conditions, though they can be activated for cross-coupling if a weaker halogen bond (like C-Br) is present[2].

G A 2,4-Dichloropyrimidine (Starting Material) B Standard SNAr (1°/2° Amines) A->B D Modified SNAr (3° Amines) A->D F Pd-Catalyzed Coupling (Standard Ligands) A->F H Pd-Catalyzed Coupling (Bulky NHC Ligands) A->H C C4-Substituted Product (Thermodynamic Control) B->C Major Pathway E C2-Substituted Product (Steric Control & N-dealkylation) D->E Regio-Reversal G C4-Coupled Product (Electronic Control) F->G Kinetic Preference I C2-Coupled Product (Steric Override) H->I Ligand Directed

Figure 1: Divergent regioselectivity pathways for the functionalization of 2,4-dichloropyrimidine.

Nucleophilic Aromatic Substitution (SNAr): Controlling Regioselectivity

When reacting 2,4-dichloropyrimidines with standard primary or secondary amines, the C4-substituted product dominates (typically in ratios from 4:1 to 19:1)[3]. However, modern synthetic workflows frequently demand selective C2-functionalization.

Mechanistic Causality for Regio-Reversal

The classical C4-preference can be inverted to C2-selectivity through specific structural and electronic interventions:

  • Tertiary Amine Nucleophiles: The use of tertiary amines (e.g., triethylamine) on 5-substituted-2,4-dichloropyrimidines forces exclusive C2 attack. The bulky tertiary amine cannot overcome the steric hindrance at the C4 position (flanked by the C5 substituent). The resulting quaternary intermediate at C2 undergoes 3 to yield a stable secondary amine[3].

  • LUMO Alteration via Substituents: Strong electron-donating groups at C6 (e.g., -OMe, -NHMe) shift the LUMO distribution, equalizing the orbital lobes at C2 and C4, which can lead to a 4[4].

  • Hydrogen Bond Directing: In substrates like 2-MeSO₂-4-chloropyrimidine, reacting with alkoxides at -78 °C yields exclusive C2 substitution because the 5 with the nucleophile, directing it away from the C4 position[5].

Quantitative Data: Regioselectivity Comparison
SubstrateReagents / ConditionsMajor Reaction SiteSelectivity RatioMechanistic Driver
2,4-Dichloropyrimidine1°/2° Amines, Base, RTC4 4:1 to 19:1para-Quinoid Meisenheimer stabilization[1]
5-Substituted-2,4-Dichloropyrimidine3° Amines (e.g., NEt₃), CHCl₃, RTC2 >19:1Steric hindrance at C4 & in situ N-dealkylation[3]
2-MeSO₂-4-chloropyrimidineAlkoxides, -78 °CC2 ExclusiveHydrogen bonding directs nucleophile to C2[5]
6-Aryl-2,4-dichloropyrimidineAnilines, LiHMDSC4 >95:5Anionic anilide drives rapid kinetic attack[1]
5-Bromo-2-chloropyrimidineArylboronic acid, Pd(PPh₃)₄, 80 °CC5 ExclusiveC-Br BDE is significantly lower than C-Cl[2][6]
2,4-DichloropyrimidineThiols, Pd(II)-IPent (NHC ligand)C2 HighBulky NHC ligand overrides electronic preference[7]
Protocol 1: C2-Selective SNAr using Tertiary Amines
  • Step 1: Reaction Setup. Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol) in anhydrous CHCl₃ (0.1 M) in a round-bottom flask.

    • Causality: CHCl₃ provides sufficient solubility for the pyrimidine while avoiding protic interactions that could interfere with the amine nucleophile or cause solvolysis[8].

  • Step 2: Nucleophile Addition. Add triethylamine (1.2 mmol) dropwise at room temperature.

    • Causality: The bulky tertiary amine cannot easily attack the sterically encumbered C4 position (due to the adjacent 5-nitro group). It selectively attacks the more accessible C2 position.

  • Step 3: In situ N-dealkylation. Stir the mixture for 1-2 hours.

    • Causality: The initial quaternary ammonium intermediate at C2 is highly unstable and undergoes spontaneous N-dealkylation (loss of an ethyl group) to form the stable 2-(diethylamino) product[3].

  • Step 4: Self-Validation & Workup.

    • Validation Check: Monitor the reaction via LC-MS. Look for the mass corresponding to the N-dealkylated product (M - Et + H). The absence of the C4-isomer can be confirmed via crude ¹H NMR, as C4 substitution typically shifts the pyrimidine C6 proton significantly differently than C2 substitution.

    • Concentrate under reduced pressure and purify via flash column chromatography[8].

Palladium-Catalyzed Cross-Coupling: Exploiting Halogen Orthogonality

While SNAr relies heavily on the electron deficiency of the ring, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) is rate-limited by the oxidative addition of the C-X bond to the Pd(0) species.

For standard 2,4-dichloropyrimidine, oxidative addition mirrors SNAr, heavily favoring the C4 position[1][8]. However, by utilizing mixed-halogenated pyrimidines like 5-bromo-2-chloropyrimidine , chemists can achieve perfect orthogonality. The general reactivity trend for halogens in Pd-catalysis is I > Br > Cl. The weaker C-Br bond at the electronically deactivated C5 position undergoes2 at the activated C2 position[2].

G Step1 5-Bromo-2-chloropyrimidine + Arylboronic Acid Step2 Add Pd(PPh3)4 (5 mol%) & K3PO4 (2.0 eq) Step1->Step2 Setup Step3 Degassed 1,4-Dioxane/H2O 80 °C, Argon Step2->Step3 Catalysis Step4 Selective C5-Arylation (C-Br > C-Cl) Step3->Step4 Orthogonal Reaction

Figure 2: Experimental workflow for chemoselective C5 Suzuki coupling of dihalopyrimidines.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C5
  • Step 1: Reagent Preparation. In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ acts as a mild base to activate the boronic acid (forming the reactive boronate complex) without inducing competitive SNAr hydrolysis of the C-Cl bond[6].

  • Step 2: Catalyst Addition & Degassing. Add Pd(PPh₃)₄ (5 mol%). Evacuate and backfill with Argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst and the homocoupling of the boronic acid.

  • Step 3: Solvent Addition & Heating. Add a degassed 1,4-dioxane/H₂O mixture (4:1 v/v) and heat to 80 °C.

    • Causality: Water dissolves the inorganic base, facilitating transmetalation. The temperature is kept at 80 °C to ensure rapid oxidative addition into the C5-Br bond while leaving the C2-Cl bond completely intact[2].

  • Step 4: Self-Validation & Workup.

    • Validation Check: Monitor via TLC. The C5-arylated product will show a distinct UV-active spot. To confirm regioselectivity and the preservation of the C2-Cl bond, verify the retention of the characteristic chlorine isotopic pattern (approx. 3:1 ratio of M : M+2 peaks) in the LC-MS spectra[6].

Emerging Strategies: C2-Selective Cross-Coupling

Historically, achieving C2-selective Pd-catalyzed cross-coupling on 2,4-dichloropyrimidines was considered nearly impossible without substrate pre-functionalization. However, recent advancements have bypassed electronic control using extreme steric constraints. By utilizing7 (e.g., IPent) on Pd(II) precatalysts, chemists can achieve C2-selective C-S cross-coupling with thiols. The massive steric bulk of the ligand forces the catalyst to favor the less sterically congested C2 position over the C4 position, completely overriding the standard electronic preference[7].

Conclusion

The reactivity of chloropyrimidine isomers is a masterclass in the interplay between electronic activation, steric hindrance, and bond thermodynamics. By understanding the causal mechanisms—such as Meisenheimer complex stabilization, LUMO modulation, and halogen bond dissociation energies—scientists can design highly predictable, self-validating synthetic routes. Leveraging these principles eliminates the need for inefficient protecting group strategies, accelerating the development of novel pyrimidine-based therapeutics.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical intermediates like Methyl 2-(5-chloropyrimidin-4-yl)acetate is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, technically grounded framework for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are designed to be self-validating, integrating the "why" behind each step to foster a deep understanding of chemical safety principles.

Core Hazard Profile & Essential Safety Precautions

Methyl 2-(5-chloropyrimidin-4-yl)acetate is a chlorinated heterocyclic compound. Its hazard profile is primarily derived from its classification as a chlorinated organic substance and data from structurally similar molecules. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system.[1][2] Therefore, all handling and disposal operations must be predicated on minimizing exposure.

Table 1: Summary of Key Safety Information

PropertyInformation
Chemical Class Chlorinated Organic Compound, Pyrimidine derivative
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Incompatible Materials Strong oxidizing agents.[1] Keep away from heat, sparks, and open flames.[1][4]
Handling Environment Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6][7] Ensure an emergency eye wash station and safety shower are immediately accessible.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE are paramount. The following table outlines the minimum required PPE for handling Methyl 2-(5-chloropyrimidin-4-yl)acetate, including during disposal procedures.

Table 2: Required Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[7]To prevent direct skin contact, which can cause irritation.[1][3] Gloves must be inspected before use and disposed of properly after handling.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][5][7]To protect eyes from splashes or contact with dust, which can cause serious irritation.[1][3]
Body Protection A standard laboratory coat.[7]To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated outside of a fume hood.[1][5]To prevent inhalation, which may cause respiratory tract irritation.[1][3]

The Critical Step: Segregated Waste Collection

The single most important principle in disposing of Methyl 2-(5-chloropyrimidin-4-yl)acetate is proper segregation. As a chlorinated organic compound, it must never be mixed with non-halogenated solvent waste.

The rationale is rooted in the final disposal technology. Chlorinated waste requires high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[1][8] Mixing it with non-chlorinated waste contaminates the entire stream, dramatically increasing disposal costs and environmental complexity.[9]

Protocol for Waste Collection at the Bench
  • Designate a Waste Container: Obtain a clearly labeled, dedicated waste container for "Halogenated Organic Waste" or "Chlorinated Waste".[7][9] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, vapor-tight lid.

  • Labeling: The label must be unambiguous, stating "Hazardous Waste" and listing the chemical constituents, including "Methyl 2-(5-chloropyrimidin-4-yl)acetate".[6]

  • Transferring Waste:

    • Solid Waste: If disposing of the neat compound, use a dedicated spatula to transfer it into the waste container.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, absorbent paper) should also be placed in this container.

    • Solutions: If the compound is in a solvent, ensure the solvent is also halogenated (e.g., dichloromethane). If dissolved in a non-halogenated solvent, the entire solution must still be disposed of as halogenated waste.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[1][4] Store the container in a well-ventilated secondary containment bin within or near the fume hood.[1][4][10]

Comprehensive Disposal Workflow

The journey of chemical waste from the lab bench to final disposal follows a structured path. This workflow ensures safety, compliance, and a clear chain of custody.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_facility Facility-Level Operations A Waste Generated (e.g., residual solid, contaminated wipes) B Is material contaminated with Methyl 2-(5-chloropyrimidin-4-yl)acetate? A->B C Segregate into 'Halogenated Organic Waste' Container B->C Yes E Dispose as Non-Hazardous or Non-Halogenated Waste B->E No D Store Securely in Lab (Closed, Labeled, Secondary Containment) C->D F Request Waste Pickup (Follow Institutional Protocol) D->F G Transfer to Central Hazardous Waste Accumulation Area F->G H Final Disposal by Licensed Contractor (High-Temp Incineration) G->H

Caption: Disposal workflow for Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Emergency Protocol: Spill Management

Accidents can happen. A prepared and rapid response is essential to mitigate any potential exposure or environmental release.

Immediate Actions for Any Spill
  • Alert Personnel: Immediately notify others in the vicinity of the spill.[11]

  • Assess the Scope: Determine the size of the spill. If it is large, involves other reactive chemicals, or you feel unable to handle it safely, evacuate the area and contact your institution's emergency response team.[6]

  • Ventilation: Ensure the fume hood is operating at maximum capacity.

Step-by-Step Spill Cleanup Procedure (Minor Spills)

This procedure is for small, manageable spills contained within the laboratory.

  • Don PPE: Before beginning cleanup, don the full PPE outlined in Table 2.[11][12]

  • Containment: Prevent the spill from spreading by encircling it with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[1]

  • Absorption: Carefully cover the spill with the absorbent material. Avoid creating dust.[1][5]

  • Collection: Once the material is fully absorbed, carefully sweep or scoop the mixture into the designated "Halogenated Organic Waste" container.[1][5] Use non-sparking tools if a flammable solvent is present.[13][14]

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., acetone or ethanol), working from the outside of the spill area inward to prevent spreading.[12]

    • Place the used towels into the halogenated waste container.

    • Finally, clean the area with soap and water.[1][15]

  • Disposal of PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the halogenated waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[1][5]

By adhering to these scientifically sound and safety-focused procedures, you can effectively manage the lifecycle of Methyl 2-(5-chloropyrimidin-4-yl)acetate in your laboratory, ensuring a safe environment for yourself and your colleagues while maintaining rigorous environmental stewardship.

References

  • USC Nanofab Wiki. STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Available at: [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Kanto Chemical Co., Inc. Safety Data Sheet - Methyl acetate. Available at: [Link]

  • The University of Queensland. BIOCOMPLIANCE GUIDANCE DOCUMENT. Available at: [Link]

  • West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response. Available at: [Link]

  • S. S. Penner, et al. Process for Disposal of Chlorinated Organic Residues. Available at: [Link]

  • Mandom Corp. Safety Data Sheet. Available at: [Link]

  • Armed Forces Pest Management Board. Technical Guide 15 - Pesticide Spill Prevention and Management. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]

  • National Center for Biotechnology Information. Management of decontamination in chemical accidents: a laboratory model. Available at: [Link]

  • NextSDS. methyl 2-(trichloropyrimidin-5-yl)acetate — Chemical Substance Information. Available at: [Link]

Sources

Mastering the Bench: A Guide to Safely Handling Methyl 2-(5-chloropyrimidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

For the dedicated researcher, scientist, and drug development professional, the novel compounds synthesized in the laboratory are the lifeblood of innovation. Among these is Methyl 2-(5-chloropyrimidin-4-yl)acetate, a molecule with significant potential in medicinal chemistry. However, realizing this potential requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that your work with this compound is both groundbreaking and safe.

Hazard Identification and Risk Assessment: Know Your Compound

Before the first flask is charged, a thorough understanding of the potential hazards associated with Methyl 2-(5-chloropyrimidin-4-yl)acetate is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its primary hazards based on its structural components: a chlorinated pyrimidine and a methyl acetate moiety.

Expected Hazards:

  • Skin and Eye Irritation: Similar chlorinated heterocyclic compounds are known to cause skin and eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Harmful if Swallowed: Many pyrimidine derivatives are classified as harmful if ingested.[4][5]

A comprehensive risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of material being used, the potential for aerosol or dust generation, and the duration of the experiment.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling Methyl 2-(5-chloropyrimidin-4-yl)acetate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect the eyes from splashes and airborne particles that can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.To prevent skin contact, which can lead to irritation and potential absorption.[1][3]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.To protect the skin from accidental contact and contamination.[6]
Respiratory Protection Generally not required when working in a certified chemical fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent the inhalation of airborne particles that may cause respiratory irritation.[2]
Donning and Doffing PPE: A Critical Procedure

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Gloves

Doffing Sequence:

  • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface)

  • Goggles/Face Shield

  • Lab Coat

Engineering Controls and Laboratory Setup: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All manipulations of Methyl 2-(5-chloropyrimidin-4-yl)acetate, including weighing, preparing solutions, and running reactions, must be performed in a properly functioning chemical fume hood.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their locations should be clearly marked.[6]

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

Minor Spill (Contained within the fume hood)
  • Alert nearby personnel.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbent material into a sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spill (Outside of the fume hood)
  • Evacuate the immediate area.

  • Alert others and activate the fire alarm if necessary.

  • Contact the institution's emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Waste Disposal Plan: Responsible Stewardship

All waste containing Methyl 2-(5-chloropyrimidin-4-yl)acetate must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste should be collected in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 2-(5-chloropyrimidin-4-yl)acetate".

  • Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Never pour chemical waste down the drain.

Below is a decision-making workflow for the proper disposal of waste generated from experiments involving Methyl 2-(5-chloropyrimidin-4-yl)acetate.

WasteDisposal start Waste Generated is_contaminated Is the waste contaminated with Methyl 2-(5-chloropyrimidin-4-yl)acetate? start->is_contaminated halogenated_waste Collect in a designated 'Halogenated Organic Waste' container. is_contaminated->halogenated_waste Yes non_hazardous Dispose of as non-hazardous waste (if applicable). is_contaminated->non_hazardous No label_container Ensure container is properly labeled with chemical name and hazard symbols. halogenated_waste->label_container seal_and_store Seal the container and store in a designated secondary containment area. label_container->seal_and_store dispose Arrange for disposal by authorized hazardous waste personnel. seal_and_store->dispose

Waste Disposal Workflow for Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like Methyl 2-(5-chloropyrimidin-4-yl)acetate is a cornerstone of scientific excellence. By integrating these safety protocols into your daily laboratory practices, you contribute to a robust culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • Fisher Scientific. (2024, July 19). Safety Data Sheet for 2-Chloro-4-methylpyrimidine.
  • Synquest Labs. Safety Data Sheet for Methyl acetate.

  • Benchchem.
  • Sigma-Aldrich.
  • BASF Agro. (2025, August 4).
  • ETH Zurich.
  • University of California.
  • DC Fine Chemicals.
  • Agilent. (2019, March 25).
  • Sigma-Aldrich. (2025, September 22).
  • Fisher Scientific. (2014, November 13). Safety Data Sheet for 2,4-Pyrimidinediamine, 6-chloro-.
  • ChemicalBook.
  • Tokyo Chemical Industry. (2026, February 19).
  • PubChem. 2-Chloropyrimidine. [Link]

  • Fisher Scientific.
  • MDPI. (2025, November 12). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. [Link]

  • Thermo Fisher Scientific. (2026, January 16).
  • CymitQuimica. (2026, February 25). Safety Data Sheet for 2,6-DIAMINO-4-CHLOROPYRIMIDINE 1-OXIDE.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.